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Gossyplure

Cat. No.: B013395
CAS No.: 52207-99-5
M. Wt: 280.4 g/mol
InChI Key: BXJHOKLLMOYSRQ-QOXWLJPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,Z)-Gossyplure (CAS 52207-99-5), a key component of the insect sex pheromone Gossyplure, is an essential tool for research in chemical ecology and integrated pest management (IPM). This compound, with the IUPAC name [(7Z,11Z)-hexadeca-7,11-dienyl] acetate, acts as a powerful attractant for male pink bollworm moths ( Pectinophora gossypiella ), a major pest of cotton crops . Its primary research value lies in its application for mating disruption strategies. By permeating the air with synthetic (Z,Z)-Gossyplure, communication between male and female moths is interfered with, preventing mating and subsequently reducing pest populations . Field studies have demonstrated that microencapsulated formulations of the Z,Z-isomer can achieve over 90% disruption of male trap catches and mating behavior . The specificity of its action, targeting a single pest species, makes it an environmentally favorable alternative to broad-spectrum insecticides. The compound is a colorless to light yellow liquid with a molecular weight of 280.45 g/mol and a molecular formula of C₁₈H₃₂O₂ . It exhibits low water solubility (0.2 mg/L at 25°C) but is soluble in most organic solvents . For research purposes, (Z,Z)-Gossyplure is typically supplied in high purity (>90%) and is formulated for controlled release in the field . Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O2 B013395 Gossyplure CAS No. 52207-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7Z,11Z)-hexadeca-7,11-dienyl] acetate
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InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6-,11-10-
Source PubChem
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InChI Key

BXJHOKLLMOYSRQ-QOXWLJPHSA-N
Source PubChem
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Canonical SMILES

CCCCC=CCCC=CCCCCCCOC(=O)C
Source PubChem
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Isomeric SMILES

CCCC/C=C\CC/C=C\CCCCCCOC(=O)C
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Molecular Formula

C18H32O2
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DSSTOX Substance ID

DTXSID9035751
Record name 7,11-Hexadecadien-1-ol, acetate, (Z,Z)-
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Molecular Weight

280.4 g/mol
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Boiling Point

130-132 °C, BP: 170-175 °C at 3 mm Hg; 191-195 °C at 4.5 mm Hg; 146 °C at 1 mm Hg
Record name Gossyplure
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Solubility

In water, 0.2 mg/L at 25 °C, Soluble in most organic solvents.
Record name Gossyplure
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Density

0.885 at 20 °C
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Vapor Pressure

8.251X10-5 mm Hg at 25 °C (11 mPa)
Record name Gossyplure
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Color/Form

Colorless or light yellow liquid, Yellow liquid

CAS No.

52207-99-5, 50933-33-0
Record name (Z,Z)-7,11-Hexadecadienyl acetate
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Record name 7,11-Hexadecadien-1-ol, 1-acetate
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Foundational & Exploratory

Gossyplure: A Technical Guide to its Chemical Ecology and Application

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gossyplure is the primary sex pheromone of the pink bollworm (Pectinophora gossypiella), a major agricultural pest of cotton. This semiochemical plays a crucial role in the reproductive behavior of the moth, mediating mate location and courtship. As a result, this compound has been extensively studied and is widely used in integrated pest management (IPM) programs for monitoring and mating disruption of the pink bollworm. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and signaling pathways involved in its function.

Chemical Structure and Properties

This compound is a 1:1 mixture of two geometric isomers of 7,11-hexadecadien-1-yl acetate.[1] The two isomers are (7Z,11Z)-hexadecadien-1-yl acetate and (7Z,11E)-hexadecadien-1-yl acetate. The precise ratio of these isomers can vary slightly in natural populations and can influence the behavioral response of male moths.

Chemical Structure of this compound Isomers:

  • (7Z,11Z)-hexadecadien-1-yl acetate (Z,Z)-Gossyplure:

    • Chemical Formula: C₁₈H₃₂O₂

    • The double bond at the 7th carbon is in the cis (Z) configuration.

    • The double bond at the 11th carbon is in the cis (Z) configuration.

  • (7Z,11E)-hexadecadien-1-yl acetate (Z,E)-Gossyplure:

    • Chemical Formula: C₁₈H₃₂O₂

    • The double bond at the 7th carbon is in the cis (Z) configuration.

    • The double bond at the 11th carbon is in the trans (E) configuration.

The specific geometry of these isomers is critical for their biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its individual isomers is presented in the table below.

Property(Z,Z)-Gossyplure(Z,E)-GossyplureThis compound (1:1 mixture)
Molecular Weight 280.45 g/mol 280.45 g/mol 280.45 g/mol
CAS Number 52207-99-553042-79-850933-33-0
Boiling Point 130-132 °C132-134 °CNot specified
Density Not specifiedNot specified0.885 g/cm³ at 20 °C
Vapor Pressure Not specifiedNot specified8.25 x 10⁻⁵ mmHg at 25°C
Solubility in Water Not specifiedNot specified0.2 mg/L at 25 °C
Appearance Colorless to light yellow liquidColorless to light yellow liquidColorless to light yellow liquid

Experimental Protocols

Stereoselective Synthesis of (7Z,11E)-Hexadecadien-1-yl Acetate

A common method for the stereoselective synthesis of the (Z,E)-isomer of this compound involves the alkoxycarbonylation of 1,5-hexadiyne.[2]

Methodology:

  • Alkoxycarbonylation: 1,5-hexadiyne is reacted with ethylene oxide in anhydrous tetrahydrofuran (THF) at -10°C to yield 3-octyn-1-ol.[2]

  • Hydroboration-Oxidation: The intermediate, 3-octyn-1-ol, undergoes hydroboration-oxidation to introduce hydroxyl groups at the 7 and 11 positions.

  • Acetylation: The resulting diol is acetylated using acetic anhydride to produce the final (7Z,11E)-hexadecadien-1-yl acetate.[2]

  • Purification: The final product is purified using column chromatography.

Purification and Analysis by Gas Chromatography (GC)

The separation and quantification of this compound isomers are typically achieved using gas chromatography.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

  • Column: A fused silica capillary column, such as a HP-5 (crosslinked 5% phenyl methyl silicone), is suitable for separating the isomers.

  • Carrier Gas: Hydrogen or Helium can be used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to achieve optimal separation. For example, an initial temperature of 150°C can be held for a period, followed by a ramp up to 250°C.

  • Injection: A small volume of the sample, dissolved in a suitable solvent like hexane, is injected into the GC.

  • Detection and Quantification: The retention times of the (Z,Z) and (Z,E) isomers will differ, allowing for their identification and quantification based on the peak areas.

Electroantennography (EAG) Bioassay

EAG is used to measure the overall electrical response of a male moth's antenna to this compound, providing a measure of its olfactory sensitivity.

Methodology:

  • Antenna Preparation: A male Pectinophora gossypiella is immobilized, and its antenna is excised.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are filled with a saline solution.

  • Odorant Delivery: A stream of purified air is continuously passed over the antenna. A puff of air containing a known concentration of a this compound isomer is introduced into the airstream.

  • Signal Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

  • Dose-Response Curve: By testing a range of concentrations, a dose-response curve can be generated to determine the antenna's sensitivity to each isomer.

Behavioral Bioassay: Wind Tunnel Analysis

Wind tunnels are used to study the behavioral responses of male moths to a this compound plume.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is set up with a controlled airflow and a light source at the upwind end.

  • Pheromone Source: A dispenser releasing a specific isomer or blend of this compound is placed at the upwind end of the tunnel.

  • Moth Release: Male moths are released at the downwind end of the tunnel.

  • Observation: The flight behavior of the moths is observed and recorded. Key behaviors to note include taking flight, upwind flight, casting and landing at the pheromone source. A common quantifiable behavior is "wing fanning," where an increase in pheromone concentration leads to a longer duration and shorter latency of this behavior.[3]

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated to assess the attractiveness of the pheromone stimulus.

Signaling Pathway and Mechanism of Action

The detection of this compound by male pink bollworm moths initiates a complex signaling cascade within the olfactory sensory neurons (OSNs) located in specialized hair-like structures called sensilla on their antennae.

Gossyplure_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_neuron Neuron cluster_brain Brain (Antennal Lobe) This compound This compound (Z,Z) or (Z,E) OBP Odorant Binding Protein (OBP) This compound->OBP Binding Gossyplure_OBP This compound-OBP Complex OBP->Gossyplure_OBP OR Odorant Receptor (ORx + Orco) Gossyplure_OBP->OR Binding & Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (e.g., Na+, Ca2+) Action_Potential Action Potential Depolarization->Action_Potential Signal Transduction Behavioral_Response Behavioral Response Action_Potential->Behavioral_Response Neural Processing

This compound Olfactory Signaling Pathway

Mechanism of Action:

  • Binding to Odorant Binding Proteins (OBPs): Molecules of this compound enter the sensillum lymph through pores in the sensillum wall. In the aqueous lymph, they are bound by Odorant Binding Proteins (OBPs), which are thought to solubilize the hydrophobic pheromone molecules and transport them to the olfactory receptors.

  • Activation of Olfactory Receptors (ORs): The this compound-OBP complex interacts with a specific Olfactory Receptor (OR) complex on the dendritic membrane of an OSN. This complex is a heterodimer consisting of a specific odorant-binding OR protein (ORx) and a highly conserved co-receptor (Orco).

  • Signal Transduction: The binding of this compound to the OR complex is believed to induce a conformational change, leading to the opening of an associated ion channel. This results in an influx of cations (such as Na⁺ and Ca²⁺) into the neuron.

  • Generation of Action Potential: The influx of positive ions causes a depolarization of the neuronal membrane. If this depolarization reaches a certain threshold, it triggers an action potential (a nerve impulse).

  • Neural Processing and Behavioral Response: The action potentials are transmitted along the axon of the OSN to the antennal lobe of the moth's brain. The brain processes these signals, leading to a behavioral response, such as upwind flight towards the pheromone source.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the biological activity of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays cluster_data Data Analysis & Interpretation Synthesis Stereoselective Synthesis of Isomers Purification Purification (e.g., Column Chromatography) Synthesis->Purification Analysis Analysis (GC-MS) for Purity and Isomer Ratio Purification->Analysis EAG Electroantennography (EAG) Analysis->EAG SSR Single Sensillum Recording (SSR) Analysis->SSR Behavioral Behavioral Assays (Wind Tunnel) Analysis->Behavioral Dose_Response Dose-Response Curves (EC50) EAG->Dose_Response Spike_Frequency Spike Frequency Analysis SSR->Spike_Frequency Behavioral_Quantification Quantification of Behavioral Responses Behavioral->Behavioral_Quantification Interpretation Interpretation of Structure-Activity Relationship Dose_Response->Interpretation Spike_Frequency->Interpretation Behavioral_Quantification->Interpretation

This compound Bioactivity Evaluation Workflow

Conclusion

This compound remains a cornerstone of IPM strategies for the pink bollworm. A thorough understanding of its chemical properties, synthesis, and the intricate biological mechanisms it triggers is essential for the continued development of effective and sustainable pest control methods. This technical guide provides a foundational understanding for researchers and professionals working in chemical ecology, pest management, and the development of novel semiochemical-based technologies. The detailed protocols and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the role of this compound in insect behavior and physiology.

References

The Discovery of Gossyplure: A Technical Guide to the Pink Bollworm Sex Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 30, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth examination of the discovery, identification, and application of Gossyplure, the primary sex pheromone of the pink bollworm moth, Pectinophora gossypiella (Saunders). The pink bollworm is a devastating pest of cotton (Gossypium spp.) worldwide, and the identification of its pheromone has been a cornerstone of integrated pest management (IPM) strategies for this species. This document details the seminal experiments that led to the elucidation of this compound's structure, provides standardized protocols for its analysis, presents quantitative data on its efficacy in field applications, and illustrates the key biological pathways involved.

Introduction

The existence of a female-produced chemical attractant for the male pink bollworm moth was suspected as early as the 1950s. However, it was the work of Hummel, Gaston, Shorey, and their colleagues in 1973 that definitively clarified the chemical nature of this pheromone.[1] They identified the active compound as a mixture of two geometric isomers of 7,11-hexadecadien-1-yl acetate and proposed the name "this compound" in a nod to the host plant genus.[2][3][4] This discovery paved the way for the development of synthetic lures used in monitoring traps and mating disruption technologies, significantly reducing reliance on conventional insecticides.[4][5]

This compound consists of a 1:1 mixture of (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate. This specific ratio is crucial for optimal attraction of male moths, and deviations can lead to reduced efficacy. The application of synthetic this compound in cotton fields permeates the air, making it difficult for male moths to locate calling females, thereby disrupting mating and suppressing pest populations.[5]

The Discovery and Identification of this compound

The identification of this compound was a multi-step process involving the careful extraction of the pheromone from female moths, followed by sophisticated analytical techniques to determine its chemical structure and biological activity.

Experimental Protocols

Protocol 2.1: Pheromone Extraction from Female P. gossypiella

This protocol is based on the general methodologies employed in the early identification of lepidopteran pheromones.

  • Insect Rearing: Rear pink bollworm larvae on a standard artificial diet under controlled conditions (e.g., 25°C, 14:10 L:D photoperiod). Separate sexes at the pupal stage to ensure virgin females are used for extraction.

  • Pheromone Collection: Excise the abdominal tips (containing the pheromone gland) of 2- to 3-day-old virgin female moths during their peak calling period (typically in the scotophase).

  • Solvent Extraction: Immerse the abdominal tips in a non-polar organic solvent, such as hexane or dichloromethane, for a period ranging from several hours to 24 hours at a cool temperature (e.g., 4°C) to extract the lipophilic pheromone components.

  • Filtration and Concentration: Filter the solvent extract to remove tissue debris. Concentrate the extract to a small volume using a gentle stream of nitrogen gas or a rotary evaporator to avoid degradation of the pheromone components.

  • Storage: Store the concentrated crude extract at low temperatures (e.g., -20°C) in a sealed vial to prevent volatilization and degradation.

Protocol 2.2: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active (i.e., detected by the insect's antenna).

  • System Setup: A gas chromatograph (GC) is fitted with a column effluent splitter. One outlet is directed to a standard GC detector (e.g., Flame Ionization Detector, FID), and the other is directed towards an electroantennogram (EAG) preparation. The EAG outlet releases the column effluent into a humidified, purified air stream flowing over the antenna.

  • Antennal Preparation: Excise the antenna from a male P. gossypiella moth. Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

  • Sample Injection: Inject a small aliquot of the crude pheromone extract into the GC.

  • Data Acquisition: As compounds elute from the GC column, they are registered by the FID, producing a chromatogram. Simultaneously, any compound that elicits an olfactory response in the antenna will cause a depolarization, which is recorded as a voltage change (the EAG signal).

  • Analysis: By aligning the FID chromatogram with the EAG recording, researchers can pinpoint the exact retention times of the biologically active compounds.

Protocol 2.3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to determine the chemical structure of the active compounds identified by GC-EAD.

  • Sample Injection: Inject the pheromone extract into the GC-MS system. A non-polar capillary column (e.g., DB-5 or HP-5ms) is typically used for separation.

  • GC Separation: Employ a temperature program that effectively separates the components of interest. For example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C.

  • Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum for each compound.

  • Structure Elucidation: The mass spectrum provides a molecular fingerprint. By analyzing the fragmentation pattern and comparing it to spectral libraries and known standards, the chemical structure, including molecular weight and key functional groups, can be determined. For this compound, this analysis would reveal a C18 acetate with two double bonds. Further analysis (e.g., ozonolysis) would be needed to determine the exact position of the double bonds.

Logical Workflow of Discovery

The process of discovering and identifying this compound followed a logical progression from biological observation to chemical characterization.

Discovery_Workflow A Observation of Male Attraction to Females B Crude Pheromone Extraction (Abdominal Tips in Hexane) A->B C Fractionation of Extract (e.g., Liquid Chromatography) B->C D Bioassay of Fractions (Male Behavioral Response) C->D E Identification of Active Fractions D->E F Coupled Gas Chromatography- Electroantennography (GC-EAD) E->F G Identification of Bio-active Peaks F->G H Gas Chromatography- Mass Spectrometry (GC-MS) G->H I Structural Elucidation of Active Compounds H->I J Chemical Synthesis of Isomers I->J K Field Bioassays of Synthetic Blends J->K L Identification of Optimal Isomer Ratio (1:1) K->L M Final Structure Confirmation: This compound L->M

Caption: Logical workflow for the discovery and identification of this compound.

Biological Pathways

Pheromone Biosynthesis in Female P. gossypiella

The biosynthesis of this compound in the female pheromone gland is a multi-step enzymatic process starting from acetyl-CoA.[5][6] The pathway involves fatty acid synthesis, desaturation, chain-shortening, reduction, and acetylation.[5] Key enzyme families include desaturases, reductases, and acetyltransferases.[7][8]

Biosynthesis_Pathway cluster_0 A Acetyl-CoA B Fatty Acid Synthase (FAS) A->B C Stearic Acid (18:0) B->C D Δ9-Desaturase C->D E Oleic Acid (Z9-18:1) D->E F Chain Shortening (β-oxidation) E->F G Z7-16:1-acyl-CoA F->G H Δ11-Desaturase G->H I (Z,Z)-7,11-16:1-acyl-CoA H->I J (Z,E)-7,11-16:1-acyl-CoA H->J K Fatty Acyl-CoA Reductase (FAR) I->K J->K L (Z,Z)-7,11-16:OH K->L M (Z,E)-7,11-16:OH K->M N Fatty Alcohol Acetyltransferase (FAT) L->N M->N O (Z,Z)-7,11-16:OAc N->O P (Z,E)-7,11-16:OAc N->P Q This compound (1:1 mixture) O->Q P->Q

Caption: Biosynthetic pathway of this compound in P. gossypiella.

Olfactory Signaling Pathway in Male P. gossypiella

The perception of this compound by the male moth antenna initiates a rapid signaling cascade that results in a behavioral response (e.g., upwind flight). This process is a classic example of insect chemoreception.

Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Neuronal Membrane P This compound Molecule PBP Pheromone Binding Protein (PBP) P->PBP Binding in Sensillum Lymph OR Odorant Receptor (OR) + Orco PBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Ion Channel Activation Depol Membrane Depolarization Neuron->Depol Influx of Cations AP Action Potential Depol->AP Signal Generation Brain Antennal Lobe of Brain AP->Brain Signal Transmission

Caption: Generalized olfactory signaling pathway for pheromone reception.

Quantitative Data and Efficacy

The effectiveness of this compound in pest management is well-documented. Its primary uses are in population monitoring (trapping) and mating disruption.

Table 1: Efficacy of this compound in Mating Disruption Field Trials
Study / LocationFormulationApplication RateTrap Catch Reduction (%)Boll Infestation Reduction (%)Reference
Arizona, USAHollow Fibers3.7 g a.i./ha81%-(Flinn et al., unpublished)
Arizona, USAZ,Z-isomer only3.7 g a.i./ha92%-(Flinn et al., unpublished)
California, USAPB-Rope LNot Specified>95%Significant[4]
GreecePB-Rope DispensersNot SpecifiedHigh ReductionSignificant[9]
IndiaPB-Rope L685 dispensers/ha~100% (Suppression)Significant[10]

Note: Direct comparison between studies can be challenging due to variations in formulation, application rates, environmental conditions, and pest pressure.

Table 2: Monitoring Data using this compound-baited Traps
LocationTrap TypeMean Moth Catch (Control)Mean Moth Catch (Treated)Observation PeriodReference
Punjab, PakistanPheromone Traps6.0 - 30.0 moths/trap/week0.0 - 1.8 moths/trap/weekFull Season(Ahmad et al., 2018)
Guntur, IndiaPheromone TrapsHigh throughout seasonSignificantly LowFull Season[4]

Conclusion

The discovery of this compound represents a landmark achievement in chemical ecology and has provided a powerful, environmentally-benign tool for the management of the pink bollworm. The transition from basic biological observation to the identification, synthesis, and large-scale agricultural application of this pheromone serves as a model for the development of semiochemical-based pest control strategies. Continued research into the nuances of the biosynthetic and perceptual pathways, as well as the optimization of controlled-release formulations, will further enhance the efficacy and sustainability of this compound in global cotton production.

References

An In-depth Technical Guide to the Sex Pheromone Components of Pectinophora gossypiella

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sex pheromone components of the pink bollworm moth, Pectinophora gossypiella. It details the composition, biosynthesis, and analysis of these semiochemicals, offering in-depth experimental protocols and data for researchers in pheromone-based pest management and related fields.

Core Pheromone Components

The primary sex pheromone of Pectinophora gossypiella, collectively known as gossyplure, is a blend of two geometric isomers of 7,11-hexadecadienyl acetate.[1][2][3] These components are:

  • (Z,Z)-7,11-hexadecadienyl acetate

  • (Z,E)-7,11-hexadecadienyl acetate

The ratio of these two isomers is critical for eliciting a behavioral response in male moths. While a 1:1 ratio is often cited and used in synthetic lures, studies have shown that natural populations can exhibit variations in this ratio.[1][3] For instance, some field populations in Israel, where mating disruption techniques are employed, have been observed to have a female pheromone ratio of approximately 62:38 of the (Z,Z) to (Z,E) isomer.[3]

Table 1: Quantitative Analysis of Pectinophora gossypiella Sex Pheromone Components
Pheromone ComponentCommon AbbreviationTypical Ratio (Laboratory Populations)Observed Ratio (Some Field Populations)Reference
(Z,Z)-7,11-hexadecadienyl acetateZ,Z-7,11-16:OAc~50%~61.8 ± 3.5%[1][3]
(Z,E)-7,11-hexadecadienyl acetateZ,E-7,11-16:OAc~50%~38.2 ± 3.5%[1][3]

Biosynthesis of Sex Pheromone Components

The biosynthesis of this compound occurs in the female's pheromone gland and involves a series of enzymatic reactions. Transcriptome analysis of the pheromone glands has identified numerous candidate genes encoding enzymes crucial for this pathway, including desaturases, reductases, and acetyltransferases.[2][3] The proposed biosynthetic pathway begins with a common fatty acid precursor, palmitic acid (a C16 fatty acid), which undergoes a series of desaturations and chain-shortening steps, followed by reduction and acetylation to produce the final pheromone components. The different ratios of the (Z,Z) and (Z,E) isomers are thought to be a result of differential expression or mutations in the genes encoding the biosynthetic enzymes, particularly the desaturases.[2][3]

Pheromone_Biosynthesis cluster_enzymes Enzyme Classes Palmitoyl-CoA Palmitoyl-CoA Intermediate_1 Intermediate_1 Palmitoyl-CoA->Intermediate_1 Desaturase Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Desaturase Fatty_Acyl_Precursors Fatty_Acyl_Precursors Intermediate_2->Fatty_Acyl_Precursors Chain Shortening Fatty_Alcohols Fatty_Alcohols Fatty_Acyl_Precursors->Fatty_Alcohols Reductase Pheromone_Esters Pheromone_Esters Fatty_Alcohols->Pheromone_Esters Acetyltransferase Gossyplure_ZZ Gossyplure_ZZ Pheromone_Esters->Gossyplure_ZZ (Z,Z)-7,11-16:OAc Gossyplure_ZE Gossyplure_ZE Pheromone_Esters->Gossyplure_ZE (Z,E)-7,11-16:OAc Desaturase Desaturase Reductase Reductase Acetyltransferase Acetyltransferase

A simplified diagram of the proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Pectinophora gossypiella sex pheromones.

Pheromone Extraction and Quantification

Objective: To extract and quantify the sex pheromone components from the pheromone glands of female moths.

Methodology:

  • Gland Excision: Pheromone glands are excised from 2- to 3-day-old virgin female moths, typically during their scotophase (dark period) when pheromone titers are highest.

  • Extraction: The excised glands are immediately submerged in a small volume (e.g., 10-20 µL) of a suitable solvent, such as hexane, for a defined period (e.g., 20-30 minutes). An internal standard, such as tridecyl acetate, is added to the solvent for accurate quantification.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • The extract is analyzed using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar or moderately polar capillary column (e.g., DB-5 or DB-WAX) is used for separation of the isomers.

    • The GC oven temperature is programmed to ramp from a low starting temperature (e.g., 60-80°C) to a final temperature of around 220-240°C to ensure good separation.

    • The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragmentation patterns of the pheromone components and the internal standard are used for identification and quantification.

GCMS_Workflow Female_Moth Female_Moth Pheromone_Gland_Excised Pheromone_Gland_Excised Female_Moth->Pheromone_Gland_Excised Dissection Hexane_Extraction Hexane_Extraction Pheromone_Gland_Excised->Hexane_Extraction Solvent Immersion GC_Injection GC_Injection Hexane_Extraction->GC_Injection Sample Introduction Component_Separation Component_Separation GC_Injection->Component_Separation Chromatography Mass_Spectrometry Mass_Spectrometry Component_Separation->Mass_Spectrometry Detection Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Quantification

Workflow for pheromone extraction and GC-MS analysis.
Synthesis of this compound Components

Objective: To chemically synthesize the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate for use in research and pest management applications.

Methodology: A common synthetic route involves the use of the Wittig reaction to create the double bonds with the desired stereochemistry.

  • Synthesis of the (Z,Z) isomer: This can be achieved through a Wittig reaction between an appropriate phosphonium ylide and an aldehyde. The use of a non-stabilized ylide generally favors the formation of the (Z)-alkene.

  • Synthesis of the (Z,E) isomer: The synthesis of the mixed geometry isomer can be more complex, often requiring stereoselective methods. One approach involves the partial hydrogenation of a di-yne precursor using a Lindlar catalyst, which selectively produces the (Z)-double bond, followed by other reactions to introduce the (E)-double bond.

  • Purification: The synthesized products are purified using techniques such as column chromatography and distillation to obtain the individual isomers with high purity.

Transcriptome Analysis of Pheromone Glands

Objective: To identify genes involved in the biosynthesis of sex pheromones.

Methodology:

  • RNA Extraction: Total RNA is extracted from the pheromone glands of female moths using a commercial kit (e.g., TRIzol reagent). The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Library Construction and Sequencing:

    • Messenger RNA (mRNA) is isolated from the total RNA.

    • The mRNA is fragmented and used as a template for first- and second-strand cDNA synthesis.

    • The cDNA fragments are ligated to sequencing adapters.

    • The resulting cDNA library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • The raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

    • The clean reads are assembled de novo to reconstruct the transcriptome.

    • The assembled transcripts are annotated by comparing their sequences to known protein and nucleotide databases (e.g., NCBI's nr and nt databases) using BLAST.

    • Candidate genes involved in pheromone biosynthesis (desaturases, reductases, acetyltransferases, etc.) are identified based on sequence similarity to known genes from other insect species.

    • Differential gene expression analysis can be performed to compare gene expression levels between different populations or conditions.

Transcriptome_Workflow Pheromone_Gland Pheromone_Gland RNA_Extraction RNA_Extraction Pheromone_Gland->RNA_Extraction Tissue Dissection mRNA_Isolation mRNA_Isolation RNA_Extraction->mRNA_Isolation Purification cDNA_Library_Prep cDNA_Library_Prep mRNA_Isolation->cDNA_Library_Prep Reverse Transcription High_Throughput_Sequencing High_Throughput_Sequencing cDNA_Library_Prep->High_Throughput_Sequencing Illumina Data_QC Data_QC High_Throughput_Sequencing->Data_QC Filtering De_novo_Assembly De_novo_Assembly Data_QC->De_novo_Assembly Transcript Reconstruction Gene_Annotation Gene_Annotation De_novo_Assembly->Gene_Annotation BLAST Candidate_Gene_Identification Candidate_Gene_Identification Gene_Annotation->Candidate_Gene_Identification Homology Search

Workflow for transcriptome analysis of pheromone glands.
Electroantennography (EAG)

Objective: To measure the response of the male moth's antenna to the sex pheromone components.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth. The tip and base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.

  • Signal Amplification: The electrodes are connected to a high-impedance amplifier to record the electrical potential changes across the antenna.

  • Stimulus Delivery: A continuous stream of purified air is passed over the antenna. Puffs of air containing a known concentration of a pheromone component are introduced into the airstream.

  • Data Recording and Analysis: The change in the electrical potential of the antenna upon stimulation (the EAG response) is recorded. The amplitude of the EAG response is proportional to the strength of the stimulus. This technique can be used to determine which compounds are detected by the male antenna and to assess the relative sensitivity to different components and ratios.

References

The Sweet Scent of Deception: A Technical Guide to the Natural Biosynthesis of Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossyplure, the potent sex pheromone of the pink bollworm (Pectinophora gossypliella), stands as a cornerstone of integrated pest management strategies for cotton protection. Its biosynthesis is a fascinating and complex process, converting common fatty acid precursors into a highly specific signaling molecule. This technical guide provides an in-depth exploration of the natural biosynthetic pathway of this compound, detailing the enzymatic cascade, key intermediates, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the core methodologies used in its study and visualizes the intricate pathways and workflows through detailed diagrams, serving as a vital resource for researchers in chemical ecology, biochemistry, and drug development.

Introduction

The pink bollworm (Pectinophora gossypliella) is a devastating pest of cotton crops worldwide. The female of the species releases a sex pheromone, this compound, to attract males for mating. This compound is a 1:1 mixture of two isomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate. The exquisitely specific nature of this chemical communication has been harnessed for effective and environmentally benign pest control through mating disruption and monitoring. A thorough understanding of the biosynthetic pathway of this compound is paramount for optimizing its synthetic production and for the potential development of novel pest management strategies that target its biosynthesis.

This guide delineates the multi-step enzymatic pathway that originates from primary metabolism and culminates in the production of the two this compound isomers. The pathway involves a coordinated series of modifications to a common fatty acid precursor, including desaturation, chain-shortening, reduction, and acetylation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the de novo synthesis of fatty acids and proceeds through a series of modifications in the pheromone gland of the female moth. The entire process can be broadly categorized into four major stages:

  • Fatty Acid Synthesis: The pathway initiates with the formation of palmitoyl-CoA (16:0-CoA) or stearoyl-CoA (18:0-CoA) through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).

  • Desaturation and Chain Shortening: A series of desaturases introduce double bonds at specific positions of the fatty acyl-CoA chain. This is followed by a controlled chain shortening through β-oxidation to yield the C16 backbone of this compound.

  • Reduction: The resulting fatty acyl-CoA is then reduced to the corresponding fatty alcohol by a fatty acyl reductase (FAR).

  • Acetylation: The final step is the esterification of the fatty alcohol with an acetyl group, catalyzed by a fatty alcohol acetyltransferase (FAT), to produce the final acetate pheromone components.

Key Enzymes and Intermediates

The biosynthesis of the two isomers of this compound proceeds through a bifurcated pathway involving specific desaturases. The key steps and intermediates are outlined below:

  • From Palmitoyl-CoA (16:0-CoA):

    • A Δ11-desaturase introduces a double bond to produce (Z)-11-hexadecenoyl-CoA.

    • A subsequent Δ13-desaturase acts on this intermediate to form (Z,Z)-11,13-hexadecadienoyl-CoA, a precursor to one of the isomers.

  • From Stearoyl-CoA (18:0-CoA):

    • A Δ9-desaturase converts stearoyl-CoA to oleoyl-CoA ((Z)-9-octadecenoyl-CoA).

    • This is followed by two rounds of β-oxidation to yield (Z)-7-hexadecenoyl-CoA.

    • A Δ11-desaturase then creates the second double bond, leading to the formation of (Z,Z)-7,11-hexadecadienoyl-CoA and (Z,E)-7,11-hexadecadienoyl-CoA.

The resulting hexadecadienoyl-CoA molecules are then reduced to their corresponding alcohols and subsequently acetylated to yield the final this compound isomers.

Quantitative Data

A transcriptome analysis of the pheromone glands of Pectinophora gossypliella has identified numerous candidate genes encoding the key enzymes involved in this compound biosynthesis. The expression levels of these genes provide a quantitative insight into the biosynthetic machinery.

Enzyme ClassNumber of Candidate Genes IdentifiedRange of Expression Levels (FPKM)Key Candidate Genes (Example)
Fatty Acid Desaturases (DES)170.03 - 1,257.6PGOS_DES5, PGOS_DES6
Fatty Acyl Reductases (FAR)80.04 - 3,450.9PGOS_FAR1, PGOS_FAR2
Acetyltransferases (ATF)170.02 - 1,112.5PGOS_ATF1, PGOS_ATF3

Data adapted from Dou et al., 2019. FPKM = Fragments Per Kilobase of transcript per Million mapped reads.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis.

Pheromone Extraction and GC-MS Analysis

Objective: To extract and quantify the components of the this compound pheromone from the female pheromone gland.

Materials:

  • Adult female Pectinophora gossypliella (2-3 days old)

  • Hexane (GC grade)

  • Internal standard (e.g., heptadecyl acetate)

  • Glass vials with Teflon-lined caps

  • Microsyringes

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Protocol:

  • Excise the pheromone glands from the ovipositor tips of individual female moths during their calling period (scotophase).

  • Immediately place the excised gland into a glass vial containing 50 µL of hexane and the internal standard.

  • Agitate the vial gently for 5 minutes to extract the pheromone.

  • Carefully transfer the hexane extract to a clean vial for analysis.

  • Inject 1-2 µL of the extract into the GC-MS.

  • Use a non-polar capillary column (e.g., DB-5ms) for separation.

  • Set the GC oven temperature program to achieve optimal separation of the two this compound isomers.

  • The mass spectrometer should be operated in electron ionization (EI) mode.

  • Identify the pheromone components by comparing their retention times and mass spectra with those of authentic standards.

  • Quantify the amount of each isomer by comparing their peak areas to that of the internal standard.

Heterologous Expression and Functional Assay of Desaturases

Objective: To functionally characterize candidate desaturase genes identified from the pheromone gland transcriptome.

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Saccharomyces cerevisiae strain deficient in endogenous desaturases (e.g., ole1 mutant)

  • Media for yeast culture (SD-ura, SG-ura)

  • Fatty acid substrates (e.g., palmitic acid, stearic acid)

  • Terbinafine (inhibitor of endogenous desaturation)

  • Methanol, hexane

  • Sodium methoxide

  • GC-MS

Protocol:

  • Clone the full-length coding sequence of the candidate desaturase gene into the yeast expression vector.

  • Transform the expression construct into the desaturase-deficient yeast strain.

  • Grow the transformed yeast in selective medium (SD-ura) to the mid-log phase.

  • Induce gene expression by transferring the cells to induction medium (SG-ura) containing galactose.

  • Supplement the medium with the fatty acid substrate and terbinafine.

  • Incubate the culture for 48-72 hours at 30°C.

  • Harvest the yeast cells by centrifugation.

  • Extract the total fatty acids from the yeast cells by saponification and methylation to produce fatty acid methyl esters (FAMEs).

  • Analyze the FAMEs by GC-MS to identify the desaturated products. The position of the double bond can be determined by derivatization (e.g., with DMDS) followed by MS analysis.

Mandatory Visualizations

This compound Biosynthetic Pathway

Gossyplure_Biosynthesis acetyl_coa Acetyl-CoA palmitoyl_coa Palmitoyl-CoA (16:0) acetyl_coa->palmitoyl_coa FAS stearoyl_coa Stearoyl-CoA (18:0) palmitoyl_coa->stearoyl_coa Elongase z11_16_coa (Z)-11-Hexadecenoyl-CoA palmitoyl_coa->z11_16_coa Δ11-Desaturase oleoyl_coa Oleoyl-CoA ((Z)-9-Octadecenoyl-CoA) stearoyl_coa->oleoyl_coa Δ9-Desaturase zz11_13_16_coa (Z,Z)-11,13-Hexadecadienoyl-CoA z11_16_coa->zz11_13_16_coa Δ13-Desaturase z7_16_coa (Z)-7-Hexadecenoyl-CoA oleoyl_coa->z7_16_coa 2x β-Oxidation zz7_11_16_coa (Z,Z)-7,11-Hexadecadienoyl-CoA z7_16_coa->zz7_11_16_coa Δ11-Desaturase ze7_11_16_coa (Z,E)-7,11-Hexadecadienoyl-CoA z7_16_coa->ze7_11_16_coa Δ11-Desaturase zz7_11_16_oh (Z,Z)-7,11-Hexadecadienol zz7_11_16_coa->zz7_11_16_oh FAR ze7_11_16_oh (Z,E)-7,11-Hexadecadienol ze7_11_16_coa->ze7_11_16_oh FAR gossyplure_zz (Z,Z)-Gossyplure zz7_11_16_oh->gossyplure_zz FAT gossyplure_ze (Z,E)-Gossyplure ze7_11_16_oh->gossyplure_ze FAT

Caption: The bifurcated biosynthetic pathway of this compound isomers.

Experimental Workflow for Desaturase Functional Assay

Desaturase_Assay_Workflow start Start: Candidate Desaturase Gene cloning Clone into Yeast Expression Vector start->cloning transformation Transform into Δole1 Yeast cloning->transformation culture Culture in Selective Medium transformation->culture induction Induce Expression with Galactose culture->induction substrate Add Fatty Acid Substrate induction->substrate incubation Incubate for 48-72h substrate->incubation extraction Extract Total Fatty Acids incubation->extraction derivatization Prepare FAMEs extraction->derivatization analysis GC-MS Analysis derivatization->analysis end End: Identify Desaturated Products analysis->end

Caption: Workflow for the functional characterization of desaturase enzymes.

Conclusion

The natural biosynthesis of this compound is a testament to the efficiency and specificity of insect metabolic pathways. This guide has provided a comprehensive overview of this process, from the initial fatty acid precursors to the final pheromone products. The detailed information on the enzymes, intermediates, quantitative gene expression, and experimental protocols serves as a valuable resource for researchers aiming to further unravel the intricacies of pheromone biosynthesis. A deeper understanding of this pathway not only advances our fundamental knowledge of insect chemical communication but also opens new avenues for the development of innovative and sustainable pest management strategies. Future research focusing on the detailed kinetic characterization of the biosynthetic enzymes and the regulatory mechanisms governing the pathway will undoubtedly provide even greater insights and opportunities.

An In-depth Technical Guide to the Isomers of Gossyplure and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical tool in the integrated pest management of this significant cotton pest. Its biological activity is highly dependent on its isomeric composition. This technical guide provides a comprehensive overview of the isomers of this compound, their distinct biological activities, the experimental protocols used to elucidate these activities, and the underlying molecular mechanisms of perception. Quantitative data from electrophysiological and behavioral assays are presented, along with detailed experimental workflows and a model of the olfactory signaling pathway.

Introduction to this compound

This compound is the sex pheromone produced by the female pink bollworm moth to attract males for mating.[1] Chemically, it is a 16-carbon acetate ester with two double bonds at positions 7 and 11, specifically (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1][2] Commercially, this compound is used as a 1:1 mixture of the (Z,Z) and (Z,E) isomers for mating disruption in cotton fields.[1][3] However, the natural ratio of these isomers produced by female moths is closer to a 60:40 or 50:50 blend.[2] The specific ratio of these isomers is crucial for eliciting the full behavioral response in male moths.

Isomers of this compound and Their Biological Activity

The biological activity of this compound is determined by both its geometric and optical isomerism.

Geometric Isomers

The two primary geometric isomers of this compound are the (Z,Z) and (Z,E) forms. While the 1:1 mixture is a potent attractant, the individual isomers and other ratios exhibit different activities.

  • (Z,Z)-7,11-hexadecadien-1-yl acetate: A key component of the attractive blend.

  • (Z,E)-7,11-hexadecadien-1-yl acetate: The other essential component of the attractive blend.

  • Other Geometric Isomers: The (E,Z) and (E,E) isomers are generally considered to have little to no attractive activity and can even have inhibitory effects on the response to the active blend.

Optical Isomers (Enantiomers)

This compound has a chiral center at the C7 position, leading to the existence of (R)- and (S)-enantiomers for each geometric isomer. The biological activity of these enantiomers can differ significantly, as the olfactory receptors of insects are often highly stereospecific. However, detailed quantitative data directly comparing the EAG and field trapping responses to the individual enantiomers of this compound in Pectinophora gossypiella is not extensively available in the reviewed literature. Most studies have focused on the activity of the racemic mixture of the geometric isomers.

Precursors and Analogs

The alcohol precursors of this compound, (Z,Z)- and (Z,E)-7,11-hexadecadienol, have also been studied. These compounds are reported to be pheromone precursors and can interfere with the normal behavioral response of male moths to the pheromone.[4][5] The (Z,Z)-alcohol isomer has been shown to be more effective than the (Z,E)-isomer in reducing the behavioral response.[4]

Quantitative Data on Biological Activity

The following tables summarize the known quantitative data on the biological activity of this compound isomers.

Table 1: Natural vs. Commercial Ratios of this compound Geometric Isomers

Isomer Ratio ((Z,Z):(Z,E))SourceBiological Significance
~60:40 to 50:50Natural Pheromone Gland Extracts[2]The naturally produced blend that elicits optimal attraction in male moths.
50:50 (1:1)Commercial Formulations[1][3]Widely used for effective mating disruption in pest management programs.

Table 2: Field Trapping Efficacy of Different this compound Formulations

FormulationActive Ingredient(s)Mean Trap Catch (moths/trap/fortnight)Efficacy Notes
Pherosensor Sleeve TrapThis compound ((Z,Z) and (Z,E) isomers)Up to 376.4Highly effective for monitoring and mass trapping.
Delta TrapsThis compound ((Z,Z) and (Z,E) isomers)Data varies, generally lower than sleeve trapsCommonly used for monitoring.
Funnel TrapsThis compound ((Z,Z) and (Z,E) isomers)Data varies, generally lower than sleeve trapsAnother option for monitoring and mass trapping.

Note: Trap catch numbers can vary significantly based on trap density, environmental conditions, and pest population levels.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Methodology:

  • Insect Preparation: A male Pectinophora gossypiella moth is immobilized, and one of its antennae is excised.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

  • Stimulus Delivery: A purified air stream is passed over the antenna. A puff of air containing a known concentration of the test isomer is introduced into the airstream.

  • Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the depolarization is proportional to the strength of the antennal response.

  • Controls: A solvent blank (negative control) and a standard attractive compound (positive control) are used in each experiment to ensure the preparation is viable and to normalize responses.

eag_workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis moth Immobilize Male Moth excise Excise Antenna moth->excise mount Mount Antenna on Electrodes excise->mount airflow Continuous Purified Airflow mount->airflow puff Inject Isomer Puff airflow->puff amplify Amplify Signal puff->amplify record Record Depolarization amplify->record analyze Analyze Amplitude record->analyze

Figure 1. Experimental workflow for Electroantennography (EAG).
Field Trapping

Field trapping studies are conducted to evaluate the behavioral response of male moths to different isomer blends under natural conditions.

Methodology:

  • Trap Selection: Common trap types include sleeve traps, delta traps, and funnel traps.

  • Lure Preparation: Lures (e.g., rubber septa) are impregnated with a precise amount and ratio of the this compound isomers to be tested.

  • Trap Deployment: Traps are placed in a cotton field, typically in a randomized block design to account for spatial variability. Traps are usually mounted on stakes at canopy level.

  • Data Collection: The number of male P. gossypiella moths captured in each trap is recorded at regular intervals (e.g., weekly).

  • Trap Maintenance: Lures are replaced periodically (e.g., every 3-4 weeks) to ensure a consistent release rate of the pheromone. Traps are maintained to prevent the escape of captured moths.

  • Statistical Analysis: Trap catch data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of different isomer blends.

field_trapping_workflow cluster_setup Experimental Setup cluster_data Data Collection & Analysis lure_prep Prepare Isomer Lures trap_select Select Trap Type lure_prep->trap_select deployment Deploy Traps in Field trap_select->deployment collection Record Moth Captures Periodically deployment->collection maintenance Maintain Traps and Replace Lures collection->maintenance analysis Statistically Analyze Trap Catch Data maintenance->analysis

Figure 2. Workflow for a typical field trapping experiment.
Stereoselective Synthesis

The synthesis of specific this compound isomers requires stereoselective methods to control the geometry of the double bonds. Various synthetic routes have been developed, often employing Wittig reactions or Grignard coupling as key steps. A general, conceptual workflow for a stereoselective synthesis is outlined below.

synthesis_workflow start Commercially Available Starting Materials frag_a Synthesize Fragment A (e.g., C1-C7 portion with stereocenter) start->frag_a frag_b Synthesize Fragment B (e.g., C8-C16 portion) start->frag_b coupling Stereoselective Coupling (e.g., Wittig, Grignard) frag_a->coupling frag_b->coupling deprotection Deprotection of Functional Groups coupling->deprotection functionalization Final Functional Group Manipulation (e.g., Acetylation) deprotection->functionalization purification Purification (e.g., Chromatography) functionalization->purification olfactory_pathway cluster_sensillum Sensillar Lymph cluster_orn Olfactory Receptor Neuron (ORN) Dendrite cluster_deactivation Signal Termination pheromone This compound Isomer obp Odorant Binding Protein (OBP) pheromone->obp Binding ode Odorant Degrading Enzyme (ODE) pheromone->ode Degradation complex Pheromone-OBP Complex obp->complex or Olfactory Receptor (OR) + Orco complex->or Transport & Delivery ion_channel Ion Channel Opening or->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

References

The Olfactory Response of Male Moths to Gossyplure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the olfactory mechanisms governing the response of male moths, particularly the pink bollworm (Pectinophora gossypiella), to Gossyplure. This compound is the potent, species-specific sex pheromone released by females to attract mates. It consists of a precise blend of two stereoisomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate. Understanding the intricate processes of its detection, signal transduction, and resulting behavioral cascade is critical for developing effective pest management strategies, such as mating disruption, and offers a model system for studying chemosensation.

The Olfactory Signaling Pathway

The journey of the this compound signal from the environment to a behavioral response in the male moth involves a multi-step pathway, beginning at the antennae and culminating in the brain. Male moth antennae are covered in thousands of hair-like olfactory sensilla, which house the specialized Olfactory Receptor Neurons (ORNs) responsible for detecting pheromone molecules.[1]

Upon entering the sensilla through nanopores, hydrophobic pheromone molecules are solubilized and transported through the sensillar lymph by Pheromone-Binding Proteins (PBPs).[2] The PBP-pheromone complex then interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an ORN. Insect ORs are unique in that they form a heterodimeric complex with a highly conserved co-receptor known as Orco. This OR-Orco complex functions as a ligand-gated ion channel.[3]

Activation of the receptor complex initiates an influx of cations, depolarizing the neuron and generating an action potential. This electrical signal is then transmitted down the axon of the ORN to a specialized, male-specific region of the primary olfactory center in the brain, the Antennal Lobe. This region, known as the Macroglomerular Complex (MGC), is where the initial processing of pheromone information occurs before being relayed to higher brain centers to trigger the characteristic upwind, zigzagging flight behavior.[1][2]

Olfactory_Signaling_Pathway Figure 1: Olfactory Signaling Pathway for this compound cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_brain Brain Pheromone This compound Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph Complex PBP-Pheromone Complex PBP->Complex Receptor OR-Orco Receptor Complex Complex->Receptor Interaction Channel Ion Channel Opening Receptor->Channel Activation Depolarization Neuron Depolarization Channel->Depolarization Cation Influx MGC Macroglomerular Complex (MGC) Depolarization->MGC Action Potential Transmission Behavior Behavioral Response MGC->Behavior Signal Processing

Figure 1: Olfactory Signaling Pathway for this compound

Experimental Protocols

The study of the male moth's response to this compound relies on several key electrophysiological and behavioral methodologies.

Single Sensillum Recording (SSR)

SSR is an extracellular electrophysiological technique that measures the action potentials (spikes) from individual ORNs housed within a single sensillum. This method provides highly precise data on the sensitivity and selectivity of specific neurons to different pheromone components and concentrations.[1]

Methodology:

  • Immobilization: A male moth is restrained in a pipette tip or on a slide, with its antennae stabilized using wax or adhesive tape.

  • Electrode Placement: A sharp, tungsten or glass reference electrode is inserted into a non-olfactory part of the moth (e.g., the eye). The recording electrode, also sharpened to a fine point, is carefully inserted at the base of a target trichoid sensillum.

  • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously directed over the antenna. A puff of air carrying a known concentration of this compound is injected into this main air stream for a precise duration (e.g., 100-500 ms).

  • Data Acquisition: The electrical signals (action potentials) from the ORN are amplified, filtered, and recorded using specialized software. The response is quantified by counting the number of spikes in a defined time window post-stimulus and subtracting the spontaneous firing rate.

SSR_Workflow Figure 2: Single Sensillum Recording (SSR) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Moth_Prep Immobilize Moth & Stabilize Antenna Electrode_Prep Insert Reference & Recording Electrodes Moth_Prep->Electrode_Prep Air_Stream Establish Continuous Purified Airflow Electrode_Prep->Air_Stream Stimulus Deliver this compound Pulse via Puffer Air_Stream->Stimulus Record Amplify and Record Neural Spikes Stimulus->Record Spike_Count Count Spikes & Subtract Baseline Record->Spike_Count Dose_Response Generate Dose-Response Curve Spike_Count->Dose_Response

Figure 2: Single Sensillum Recording (SSR) Workflow
Wind Tunnel Bioassay

This behavioral assay is the gold standard for quantifying the attractiveness of a pheromone blend. It allows researchers to observe and score the complete sequence of behaviors, from activation to source location, in a controlled environment that simulates a natural pheromone plume.

Methodology:

  • Acclimation: Male moths are placed in a release cage within the wind tunnel for an acclimation period during their scotophase (active dark period).

  • Plume Generation: A constant, laminar airflow (e.g., 0.5 m/s) is established in the tunnel. The this compound stimulus, loaded onto a substrate like filter paper, is placed at the upwind end of the tunnel, creating a pheromone plume.

  • Behavioral Observation: Moths are released, and their behaviors are observed and scored. Key behaviors include:

    • Activation: Pre-flight wing fanning.

    • Take-off: Initiation of flight.

    • Upwind Flight: Oriented flight towards the pheromone source (anemotaxis).

    • Source Contact: Landing on or near the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different this compound blends and dosages.

Wind_Tunnel_Workflow Figure 3: Wind Tunnel Bioassay Workflow start Start acclimate Acclimate Moths in Tunnel start->acclimate setup Establish Airflow & Position Pheromone Source acclimate->setup release Release Moths from Downwind Cage setup->release observe Observe & Score Behaviors (Activation, Flight, Contact) release->observe data Calculate Percentage Response for each Behavior observe->data end End data->end

Figure 3: Wind Tunnel Bioassay Workflow

Quantitative Response Data

The response of male Pectinophora gossypiella is highly dependent on both the dosage and the specific ratio of the (Z,Z) and (Z,E) isomers of this compound. Females naturally release a blend with a ratio of approximately 61:39.[4]

Table 1: Behavioral Response to this compound Blends and Dosages

This table summarizes findings from wind tunnel assays testing 119 different blend-dosage combinations on male pink bollworm moths.[4]

ParameterObservationCitation
Natural Blend Ratio Females release a 61:39 ratio of (Z,Z) to (Z,E) isomers.[4][5]
Low Dosage Sensitivity At lower dosages, males show the highest sensitivity and attraction to blends that closely mimic the natural 61:39 ratio.[4]
High Dosage Response At higher dosages (e.g., 10 mg), males exhibit peak attraction levels to a much wider range of isomer blends.[4]
Blend Preference Shift At the highest dosages tested, the male's blend preference can shift towards ratios with a higher proportion of the (Z,Z) isomer.[4]
Response Threshold The specificity of the male's response appears to be determined by the threshold for initiating upwind flight, not by the arrestment of flight once initiated.[4]
Table 2: Dose-Dependent Flight Behavior in Moths (General Model)

This table summarizes dose-response data for flight behaviors observed in wind tunnel assays with gypsy moths, providing a general model for how this compound dosage likely affects Pectinophora gossypiella.[6][7]

DosagePre-flight Wing FanningSustained Upwind FlightGround SpeedLateral Movement (Zigzag)Citation
1 ng Longest latency (slower activation)Significantly lower proportion of mothsHighestWidest range[6]
10 ng Shorter latencyHigher proportionLowerNarrower range[6]
100 ng Shorter latencyHigher proportionLowerNarrower range[6]
1000 ng Shortest latency (fastest activation)Higher proportionLowestNarrower range[6]

Logical Relationships in Pheromone Response

The behavioral output of a male moth is not a simple on/off switch but a complex interplay between the pheromone's concentration and the precise isomeric blend. This relationship dictates the probability and quality of the attraction response. At low, more natural concentrations, high fidelity to the species-specific blend is critical for activation. At high, often synthetic concentrations used in mating disruption, this specificity can break down, leading to a broader response.

Logical_Relationship Figure 4: Factors Influencing Behavioral Response cluster_low Low Dose (Natural Plume) cluster_high High Dose (Mating Disruption) Dose This compound Dose Low_Optimal Optimal Ratio (~60:40) Low_Suboptimal Suboptimal Ratio High_Wide Wide Range of Ratios Ratio Isomer Ratio (ZZ:ZE) Low_Response High Probability of Oriented Upwind Flight Low_Optimal->Low_Response Low_NoResponse Low/No Response Low_Suboptimal->Low_NoResponse High_Response High Probability of Activation (Attraction / Confusion) High_Wide->High_Response

References

The Evolution of Pheromone Communication in Pectinophora gossypiella: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pink bollworm, Pectinophora gossypiella, a globally significant pest of cotton, relies on a finely tuned pheromone communication system for mate location. The evolution of this system, particularly in response to anthropogenic pressures such as the widespread use of synthetic pheromones for mating disruption, is a critical area of study for developing sustainable pest management strategies. This guide provides a comprehensive overview of the core components of P. gossypiella pheromone communication, from the molecular genetics of its production and reception to the behavioral responses it elicits.

Pheromone Composition and Biosynthesis

The sex pheromone of P. gossypiella is a blend of two geometric isomers: (Z,Z)-7,11-hexadecadienyl acetate (Z,Z-HDA) and (Z,E)-7,11-hexadecadienyl acetate (Z,E-HDA). The precise ratio of these two components is crucial for optimal male attraction.

Natural Pheromone Blend

Field studies have demonstrated a remarkable consistency in the naturally emitted pheromone blend of female P. gossypiella. The typical ratio is approximately 61:39 of the Z,Z to Z,E isomers.[1] However, variations have been observed, with some studies reporting a nearly 50:50 ratio.[2] Notably, a field population in Israel exposed to long-term mating disruption using a 50:50 blend showed a shift in the female-produced ratio to approximately 62:38, suggesting a potential for evolutionary adaptation.[2][3]

Pheromone Biosynthesis Pathway

The biosynthesis of the pheromone components in the female's pheromone gland begins with fatty acid metabolism. The pathway involves a series of enzymatic steps, including desaturation, chain shortening, reduction, and acetylation. Transcriptomic analysis of the P. gossypiella pheromone gland has identified numerous candidate genes encoding the key enzymes involved in this process.[2]

The proposed biosynthetic pathway is as follows:

  • De novo fatty acid synthesis: Acetyl-CoA is converted to stearic acid (C18:0).

  • Desaturation: A series of desaturases introduce double bonds at specific positions in the fatty acid chain.

  • Chain shortening: The fatty acid chain is shortened to 16 carbons.

  • Reduction: The resulting fatty acyl-CoA is reduced to a fatty alcohol.

  • Acetylation: An acetyltransferase esterifies the fatty alcohol to produce the final acetate pheromone components.

pheromone_biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Modification cluster_2 Pheromone Production Acetyl-CoA Acetyl-CoA Stearic Acid (C18:0) Stearic Acid (C18:0) Acetyl-CoA->Stearic Acid (C18:0) Fatty Acid Synthase Intermediate_1 Intermediate_1 Stearic Acid (C18:0)->Intermediate_1 Desaturases Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Chain Shortening Fatty Alcohols Fatty Alcohols Intermediate_2->Fatty Alcohols Reductases Pheromone Components Pheromone Components Fatty Alcohols->Pheromone Components Acetyltransferases

Pheromone Reception and Signal Transduction

The detection of pheromones by male P. gossypiella occurs in specialized olfactory sensilla on the antennae. The process involves a cascade of molecular events that convert the chemical signal into an electrical one.

Antennal Response

Electroantennography (EAG) studies have shown that the male antennae are highly sensitive to both pheromone components. The amplitude of the EAG response is dependent on the concentration of the stimulus.

Signal Transduction Pathway

The current model for pheromone signal transduction in moths involves the following steps:

  • Pheromone Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex interacts with and activates specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). Each OR forms a complex with a highly conserved co-receptor, Orco.

  • Signal Transduction: Activation of the OR-Orco complex opens an ion channel, leading to the depolarization of the ORN and the generation of an action potential.

  • Signal Termination: Pheromone molecules are rapidly degraded by Pheromone Degrading Enzymes (PDEs) in the sensillum lymph, ensuring the temporal resolution of the signal.

pheromone_reception

Behavioral Response

The male's behavioral response to the female-emitted pheromone is a complex sequence of actions culminating in mating. Wind tunnel bioassays are a standard method for studying these behaviors in a controlled environment.

Upwind Flight

Upon detecting the pheromone plume, males exhibit a characteristic upwind flight, navigating towards the source. The success and directness of this flight are dependent on the blend ratio and concentration of the pheromone.

Source Location

As the male approaches the pheromone source, the concentration increases, and he initiates landing and searching behaviors to locate the female.

Quantitative Data

The following tables summarize key quantitative data on pheromone communication in P. gossypiella.

Population(Z,Z)-7,11-HDA (%)(Z,E)-7,11-HDA (%)Reference
Natural (Typical)6139[1]
Natural (Variation)~50~50[2]
Israeli Field (Mating Disruption)~62~38[2][3]
Commercial Lure (Gossyplure)5050

Table 1: Pheromone Blend Ratios in Different P. gossypiella Populations and Commercial Lures.

Gene ClassNumber of Transcripts Identified
Desaturases17
Reductases8
Acetyltransferases17

Table 2: Candidate Genes Involved in Pheromone Biosynthesis Identified from Pheromone Gland Transcriptome of P. gossypiella.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Pheromone Extraction and Analysis

gcms_workflow start Excise Pheromone Gland extraction Solvent Extraction (e.g., Hexane) start->extraction concentration Concentrate Extract extraction->concentration gcms Gas Chromatography- Mass Spectrometry (GC-MS) concentration->gcms analysis Data Analysis (Quantification and Identification) gcms->analysis end Results analysis->end

  • Gland Excision: Pheromone glands are excised from 2- to 3-day-old virgin females during their peak calling period.

  • Extraction: Individual glands are submerged in a small volume (e.g., 10-20 µL) of a non-polar solvent like hexane for a defined period (e.g., 30 minutes) to extract the pheromone components.

  • Analysis: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the pheromone components. An internal standard is typically added for accurate quantification.

Electroantennography (EAG)

eag_workflow start Excise Male Antenna mounting Mount Antenna on Electrodes start->mounting stimulus Deliver Pheromone Stimulus (Puff of Air) mounting->stimulus recording Record Voltage Change stimulus->recording analysis Analyze EAG Waveform recording->analysis end Results analysis->end

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.

  • Stimulus Delivery: A puff of air carrying a known concentration of a synthetic pheromone component or blend is delivered over the antenna.

  • Recording: The change in electrical potential across the antenna is recorded. The amplitude of the negative deflection is the EAG response.

Single Sensillum Recording (SSR)
  • Moth Preparation: A live male moth is restrained, and its antenna is immobilized.

  • Electrode Placement: A recording electrode is carefully inserted into the base of a single olfactory sensillum, while a reference electrode is placed elsewhere on the moth's body.

  • Stimulus Delivery: A controlled puff of air containing the pheromone stimulus is delivered to the antenna.

  • Recording and Analysis: The action potentials (spikes) from the ORNs within the sensillum are recorded and their frequency is analyzed.

Wind Tunnel Bioassay
  • Acclimation: Male moths are individually placed in a wind tunnel and allowed to acclimate.

  • Pheromone Introduction: A controlled plume of the synthetic pheromone is introduced into the upwind end of the tunnel.

  • Behavioral Observation: The behavior of the male moth is observed and recorded, including taking flight, upwind flight, and landing at the source.

Conclusion and Future Directions

The pheromone communication system of P. gossypiella is a robust and well-characterized system that is beginning to show signs of evolutionary response to human-induced selection pressures. Further research is needed to fully understand the genetic basis of these changes and to identify the specific olfactory receptors and other proteins involved in pheromone detection. This knowledge will be invaluable for the development of novel and more sustainable pest management strategies, including the design of more effective mating disruption lures and the identification of new targets for chemical interventions.

References

A Technical Guide to the Biosynthesis of Gossyplure, the Sex Pheromone of the Pink Bollworm Moth (Pectinophora gossypiella)

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: It is a common misconception that gossyplure, the potent sex pheromone of the pink bollworm moth (Pectinophora gossypiella), is produced by cotton plants. This is incorrect. This compound is synthesized de novo by the female moth to attract males for mating. The association with cotton arises from the pink bollworm being a significant agricultural pest of this crop. This guide provides a detailed overview of the biosynthetic pathway of this compound within the pink bollworm moth, intended for researchers, scientists, and professionals in drug development and pest management.

Introduction to this compound

This compound is a blend of two isomeric acetates: (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate.[1] The naturally occurring pheromone in female pink bollworm moths is typically a 1:1 mixture of these two isomers.[1] This precise ratio is crucial for effective mate attraction. The biosynthetic pathway involves a series of enzymatic modifications of a common fatty acid precursor.

The Biosynthetic Pathway of this compound

The synthesis of this compound originates from fundamental fatty acid metabolism in the pheromone gland of the female moth. The pathway can be broadly categorized into four main stages: fatty acid synthesis, desaturation, chain shortening and modification, and final functionalization.

De Novo Fatty Acid Synthesis

The process begins with the ubiquitous precursor, acetyl-CoA. Through the action of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) , a C16 saturated fatty acid, palmitic acid, is synthesized. This is then elongated to stearic acid (C18).[1]

Desaturation Events

The saturated fatty acid backbone is then modified by the introduction of double bonds by specific desaturase enzymes. A Δ11-desaturase introduces a double bond at the 11th carbon position of stearic acid, though the primary route to the this compound backbone involves different desaturation steps on a C16 acyl chain.

A key intermediate is a C16 fatty acyl-CoA. A Δ11-desaturase acts on this substrate to produce (Z)-11-hexadecenoic acid. This is followed by a second desaturation step catalyzed by a Δ7-desaturase to yield the di-unsaturated fatty acid precursor. The stereochemistry of the final products ((Z,Z) and (Z,E) isomers) is determined by the specific desaturases and subsequent enzymatic steps.

Reduction and Acetylation

The carboxylic acid group of the di-unsaturated fatty acyl-CoA is then reduced to a primary alcohol by a fatty acyl reductase (FAR) .[1] In the final step, this fatty alcohol is esterified with an acetyl group from acetyl-CoA by a fatty alcohol acetyltransferase (FAT) , yielding the final active pheromone components.[1]

Quantitative Data on this compound Biosynthesis

The precise quantification of precursors and enzymatic products is essential for understanding the regulation of this compound production. While extensive quantitative data in the primary literature is specific to individual studies, the following table summarizes the typical composition of the final pheromone blend.

CompoundIsomeric FormTypical Ratio (%)
This compound(Z,Z)-7,11-hexadecadien-1-yl acetate~50
This compound(Z,E)-7,11-hexadecadien-1-yl acetate~50

Recent studies have shown that in field populations exposed to synthetic this compound for mating disruption, the ratio of the pheromone components can shift. For instance, a field population in Israel exhibited a (Z,Z)/(Z,E) ratio of approximately 62:38, suggesting an evolutionary adaptation to the pheromone-saturated environment.[1]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of techniques, primarily involving radiolabeling and gas chromatography-mass spectrometry (GC-MS).

General Experimental Workflow for Precursor Identification

A common approach to identifying intermediates in the biosynthetic pathway is through the use of labeled precursors.

  • Preparation of Labeled Precursors: Potential fatty acid precursors (e.g., stearic acid, oleic acid) are synthesized with isotopic labels, such as deuterium (²H) or carbon-13 (¹³C).

  • Topical Application: The labeled precursors are topically applied to the pheromone gland of a female pink bollworm moth.

  • Incubation: The moth is allowed to metabolize the labeled precursor for a set period.

  • Extraction: The pheromone gland is excised and the lipids are extracted using an organic solvent (e.g., hexane).

  • Analysis by GC-MS: The extract is analyzed by gas chromatography-mass spectrometry. The mass spectrometer detects the mass shift in the pheromone components and intermediates due to the incorporated isotopic label, confirming their position in the biosynthetic pathway.

Sample Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for separating and identifying the volatile and semi-volatile compounds in pheromone gland extracts.

  • Gas Chromatograph (GC):

    • Column: A nonpolar capillary column, such as a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.[2]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[2]

    • Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 35-50°C), ramp up to a high temperature (e.g., 280-300°C), and then hold for a period to ensure all compounds have eluted.[2]

  • Mass Spectrometer (MS):

    • Ionization: Electron impact (EI) ionization is commonly used, where the eluted compounds are bombarded with electrons, causing them to fragment in a predictable manner.

    • Detection: The resulting charged fragments are separated based on their mass-to-charge ratio, creating a mass spectrum that serves as a chemical fingerprint for each compound.

    • Identification: The mass spectra of unknown compounds are compared to spectral libraries (e.g., NIST) for identification.

Visualizations

Biosynthetic Pathway of this compound

gossyplure_biosynthesis acetyl_coa Acetyl-CoA palmitic_acid Palmitic Acid (C16) acetyl_coa->palmitic_acid ACC & FAS stearic_acid Stearic Acid (C18) palmitic_acid->stearic_acid Elongation c16_acyl_coa C16 Acyl-CoA stearic_acid->c16_acyl_coa Chain Shortening z11_16_acid (Z)-11-Hexadecenoic Acid c16_acyl_coa->z11_16_acid Δ11-Desaturase dienoic_acid 7,11-Hexadecadienoic Acid z11_16_acid->dienoic_acid Δ7-Desaturase dienoyl_coa 7,11-Hexadecadienoyl-CoA dienoic_acid->dienoyl_coa dienol 7,11-Hexadecadien-1-ol dienoyl_coa->dienol Fatty Acyl Reductase (FAR) This compound This compound ((Z,Z)/(Z,E)-7,11-Hexadecadien-1-yl acetate) dienol->this compound Fatty Alcohol Acetyltransferase (FAT)

Caption: Biosynthetic pathway of this compound in Pectinophora gossypiella.

Experimental Workflow for Precursor Analysis

experimental_workflow start Labeled Precursor (e.g., Deuterated Fatty Acid) application Topical Application to Pheromone Gland start->application incubation Incubation (Metabolism) application->incubation extraction Solvent Extraction incubation->extraction analysis GC-MS Analysis extraction->analysis result Identification of Labeled Intermediates and Final Products analysis->result

Caption: Workflow for identifying biosynthetic precursors using labeled compounds.

References

The Genetic Architecture of Gossyplure Production in Female Moths: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossyplure, the primary sex pheromone of the female pink bollworm moth (Pectinophora gossypiella), is a critical component in the reproductive cycle of this significant agricultural pest. A precise blend of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetates, the biosynthesis of this compound is a complex, multi-step process under tight genetic and hormonal control.[1][2][3] This technical guide provides an in-depth exploration of the genetic basis of this compound production, detailing the enzymatic pathway, the genes encoding the key enzymes, their hormonal regulation, and the experimental methodologies used to elucidate these components. This document is intended to serve as a comprehensive resource for researchers in entomology, biochemistry, and for professionals involved in the development of novel pest management strategies.

The this compound Biosynthetic Pathway: A Genetic Overview

The de novo biosynthesis of this compound originates from acetyl-CoA and proceeds through a series of enzymatic reactions analogous to fatty acid metabolism, but with specialized enzymes expressed in the pheromone gland of the female moth. The core pathway involves fatty acid synthesis, desaturation, chain shortening, reduction, and acetylation.[4] A transcriptome analysis of the P. gossypiella pheromone gland has identified numerous candidate genes encoding the key enzymes in this pathway.[5]

Key Enzymes and Their Corresponding Genes

The production of the specific this compound isomers is dependent on the coordinated action of several enzyme families. Transcriptomic analysis of the P. gossypiella pheromone gland has revealed multiple transcripts for each of these enzyme classes, suggesting a high degree of specialization and potential for subtle variations in the final pheromone blend.[5]

Table 1: Candidate Genes Involved in this compound Biosynthesis in Pectinophora gossypiella

Enzyme ClassNumber of Identified TranscriptsPutative Function
Acetyl-CoA Carboxylase (ACC)1Catalyzes the formation of malonyl-CoA from acetyl-CoA.
Fatty Acid Synthase (FAS)4Synthesizes saturated fatty acids, primarily stearic acid (18:0).
Fatty Acid Desaturases (DES)17Introduce double bonds at specific positions in the fatty acid chain.
Fatty Acyl-CoA Reductases (FAR)8Reduce fatty acyl-CoA precursors to fatty alcohols.
Fatty Alcohol Acetyltransferases (FAT/ATF)17Esterify fatty alcohols to form the final acetate pheromone components.

Data summarized from Dou et al., 2019.[5]

Quantitative Gene Expression in the Pheromone Gland

Studies comparing laboratory-reared and field populations of P. gossypiella have shown significant differences in the expression levels of several genes involved in pheromone biosynthesis. These differences may underlie observed variations in the ratio of this compound isomers between populations.

Table 2: Relative Expression of Selected Biosynthesis Genes in Lab vs. Field Populations of P. gossypiella

GeneFold Change (Field vs. Lab)Putative Function
DES5~1.5Desaturase
FAR1~0.8Reductase
ATF3~2.0Acetyltransferase

Data adapted from qPCR validation in Dou et al., 2019. Fold change is an approximation based on graphical representation.

Hormonal Regulation: The PBAN Signaling Pathway

The production of this compound is not constitutive but is instead tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[6][7][8] This neuropeptide is produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland to initiate a signaling cascade that stimulates pheromone biosynthesis.[8]

The PBAN signaling pathway is initiated by the binding of PBAN to a G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.[8] This binding event triggers a downstream cascade involving second messengers such as calcium ions (Ca2+) and cyclic AMP (cAMP), which ultimately activate the enzymes of the biosynthetic pathway.[7]

Diagram: PBAN Signaling Pathway

PBAN_Signaling_Pathway PBAN Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_protein G-protein PBAN_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_channel Ca2+ Channel IP3->Ca_channel Opens Ca_ion Ca2+ Ca_channel->Ca_ion Influx PKA Protein Kinase A Ca_ion->PKA Activates cAMP cAMP AC->cAMP Produces cAMP->PKA Activates Enzymes Biosynthetic Enzymes (e.g., ACC, FAR) PKA->Enzymes Phosphorylates & Activates Activation Activation Enzymes->Activation

Caption: A simplified diagram of the PBAN signaling cascade in a moth pheromone gland cell.

Experimental Protocols

The elucidation of the genetic basis of this compound production has relied on a suite of molecular and analytical techniques. This section provides an overview of the key experimental protocols.

Gene Identification and Expression Analysis

Experimental Workflow: From Pheromone Gland to Gene Expression

Gene_Expression_Workflow Gene Identification and Expression Analysis Workflow PG_dissection Pheromone Gland Dissection RNA_extraction Total RNA Extraction PG_dissection->RNA_extraction cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis Transcriptome_sequencing Transcriptome Sequencing (e.g., Illumina) cDNA_synthesis->Transcriptome_sequencing qPCR Quantitative PCR (qPCR) cDNA_synthesis->qPCR Bioinformatics Bioinformatic Analysis (Assembly, Annotation) Transcriptome_sequencing->Bioinformatics Gene_identification Candidate Gene Identification Bioinformatics->Gene_identification Gene_identification->qPCR Gene_expression_quantification Gene Expression Quantification qPCR->Gene_expression_quantification

Caption: A flowchart illustrating the key steps in identifying and quantifying the expression of genes involved in this compound biosynthesis.

Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • RNA Isolation: Dissect pheromone glands from female moths at the peak of pheromone production. Immediately homogenize in a lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design gene-specific primers for the target genes (e.g., desaturases, reductases) and a reference gene (e.g., actin, GAPDH) using software like Primer3. Primers should amplify a product of 100-200 bp.

  • qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) for each reaction. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.

Functional Characterization of Biosynthetic Genes

Protocol 2: RNA Interference (RNAi) for Gene Knockdown

  • dsRNA Synthesis: Amplify a 300-500 bp region of the target gene using PCR with T7 promoter-tailed primers. Use an in vitro transcription kit to synthesize double-stranded RNA (dsRNA). Purify and quantify the dsRNA.

  • Injection: Inject a specific concentration of dsRNA (e.g., 1-5 µg) into the abdomen of late-instar female larvae or pupae. Inject a control group with dsRNA targeting a non-related gene (e.g., GFP).

  • Pheromone Analysis: After adult emergence and a period for sexual maturation, dissect the pheromone glands and extract the pheromones with a solvent (e.g., hexane).

  • GC-MS Analysis: Analyze the pheromone extract using gas chromatography-mass spectrometry (GC-MS) to quantify the amount and ratio of this compound isomers.

Conclusion and Future Directions

The genetic framework underlying this compound production in Pectinophora gossypiella is a complex and finely tuned system. The identification of a suite of genes encoding the biosynthetic enzymes and the elucidation of the hormonal regulatory pathway provide a solid foundation for further research. Future studies should focus on the detailed kinetic characterization of the individual enzymes to understand their substrate specificities and catalytic efficiencies. Moreover, the application of advanced gene-editing techniques, such as CRISPR/Cas9, will be invaluable for the precise functional analysis of these genes in vivo. A deeper understanding of the genetic basis of pheromone production will not only enhance our knowledge of insect chemical communication but also pave the way for the development of innovative and sustainable strategies for the management of this important agricultural pest.

References

Methodological & Application

Application Note: Stereoselective Synthesis of (Z,Z)-Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of (Z,Z)-Gossyplure, the (Z,Z)-isomer of 7,11-hexadecadien-1-yl acetate. Gossyplure is the sex pheromone of the pink bollworm (Pectinophora gossypiella), a significant pest in cotton agriculture. The protocol herein describes a robust and stereoselective pathway commencing from commercially available starting materials and culminating in a highly pure form of the target molecule. The key stereochemistry-defining step involves the partial hydrogenation of a diynyl precursor using a Lindlar catalyst. This document provides detailed methodologies, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this important semiochemical.

Introduction

This compound is a mixture of stereoisomers of 7,11-hexadecadien-1-yl acetate, with the (Z,Z) and (Z,E) isomers being the most biologically active components of the pink bollworm sex pheromone. The precise ratio of these isomers is crucial for eliciting the desired behavioral response in the target pest. Consequently, the ability to synthesize stereochemically pure isomers is of paramount importance for research into insect chemical ecology and for the development of effective pest management strategies, such as mating disruption and attract-and-kill applications. This note details a reliable method for the synthesis of the (Z,Z)-isomer, providing researchers with the means to produce this compound for further investigation and application.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of (Z,Z)-Gossyplure and its immediate precursor.

Parameter7,11-Hexadecadiynyl acetate(Z,Z)-7,11-Hexadecadien-1-yl acetate
Molecular Formula C₁₈H₂₈O₂C₁₈H₃₂O₂[1]
Molecular Weight 276.42 g/mol 280.45 g/mol [1]
CAS Number 62103-12-252207-99-5[1]
Boiling Point Not specified130-132 °C at 1 torr
Refractive Index (n²¹D) Not specified1.4592
Yield (Hydrogenation Step) N/AEssentially quantitative
Isomeric Purity (Z,Z) N/A>95% (estimated by IR)
Spectroscopic Data Not specifiedMS: Available on NIST WebBook ¹³C NMR (related compound): 14.06, 20.78, 22.67, 27.70, 28.34, 29.23, 29.56, 31.88, 63.78, 126.56, 128.30, 130.55, 132.43, 170.73 ppm

Experimental Protocols

This synthesis is presented as a three-step process starting from commercially available 1,5-hexadiyne.

Step 1: Synthesis of 7,11-Hexadecadiyn-1-ol

This procedure involves a double alkylation of 1,5-hexadiyne.

  • Prepare the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a few drops of 1-bromo-6-chlorohexane to initiate the reaction. Once initiated, add the remaining 1-bromo-6-chlorohexane in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour.

  • First Alkylation: Cool the Grignard reagent to 0 °C and add a solution of 1,5-hexadiyne in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Second Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 1-bromobutane in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 7,11-hexadecadiyn-1-ol.

Step 2: Synthesis of 7,11-Hexadecadiynyl acetate

  • Acetylation: In a flask, dissolve the 7,11-hexadecadiyn-1-ol from the previous step in a mixture of pyridine and acetic anhydride. Stir the reaction at room temperature overnight.

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 7,11-hexadecadiynyl acetate, which can be used in the next step without further purification.

Step 3: Synthesis of (Z,Z)-7,11-Hexadecadien-1-yl acetate

  • Reaction Setup: Into a 500 ml Parr hydrogenation flask fitted with an aluminum or copper cooling coil, place 100 g of 7,11-hexadecadiynyl acetate, 100 ml of olefin-free hexane, 1 g of palladium on calcium carbonate (Lindlar catalyst), and 10 drops of synthetic quinoline.

  • Hydrogenation: Effect hydrogenation at a pressure of 10-20 psi. The reaction is complete when the theoretical amount of hydrogen for the partial reduction of two triple bonds is absorbed. Maintain the reaction temperature between 15-25 °C during hydrogenation to minimize cis-trans isomerization.

  • Workup and Purification: Remove the catalyst by filtration. Isolate the product by distillation of the filtrate. The boiling point of (Z,Z)-7,11-Hexadecadien-1-yl acetate is 130-132 °C at 1 torr. The yield is essentially quantitative, with an estimated isomeric purity of over 95% (Z,Z) based on IR analysis.

Mandatory Visualization

Synthesis_of_ZZ_this compound A 1,5-Hexadiyne + 1-Bromo-6-chlorohexane + 1-Bromobutane B 7,11-Hexadecadiyn-1-ol A->B Grignard Reaction C 7,11-Hexadecadiynyl acetate B->C Acetylation (Acetic Anhydride, Pyridine) D (Z,Z)-7,11-Hexadecadien-1-yl acetate ((Z,Z)-Gossyplure) C->D Partial Hydrogenation (Lindlar Catalyst, H₂)

Caption: Synthetic workflow for (Z,Z)-Gossyplure.

Conclusion

This application note provides a clear and detailed protocol for the stereoselective synthesis of (Z,Z)-Gossyplure. The described method is robust and high-yielding, providing the target compound with high isomeric purity. The provided data and workflow diagram should enable researchers to successfully replicate this synthesis for applications in chemical ecology, pest management, and other related fields.

References

Application Notes and Protocols for the Stereoselective Synthesis of Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical tool for integrated pest management in cotton cultivation. It is a mixture of two stereoisomers: (7Z,11Z)-hexadecadien-1-yl acetate and (7Z,11E)-hexadecadien-1-yl acetate. The precise ratio of these isomers is crucial for its biological activity, making stereoselective synthesis a key challenge and area of interest. These application notes provide detailed protocols for the stereoselective synthesis of this compound isomers, focusing on two distinct and effective strategies: the synthesis of the (Z,Z)-isomer via acetylenic coupling followed by stereoselective hydrogenation, and the synthesis of the (Z,E)-isomer utilizing a stereoselective Wittig reaction.

Data Presentation

The following tables summarize the quantitative data for the key synthetic routes described in the protocols.

Table 1: Synthesis of (7Z,11Z)-Hexadecadien-1-yl Acetate

StepReactionStarting MaterialsKey Reagents/CatalystsProductYield (%)Purity/Stereoselectivity
1Acetylenic Coupling1-Heptyne, 1-bromo-4-pentynen-BuLi, CuCl7,11-Dodecadiyne~75>98%
2Alkylation7,11-Dodecadiyne, 4-bromo-1-butanol THP ethern-BuLi1-(Tetrahydropyranyloxy)-7,11-hexadecadiyne~80>98%
3Deprotection & Acetylation1-(Tetrahydropyranyloxy)-7,11-hexadecadiynep-TsOH, Acetic anhydride7,11-Hexadecadiynyl acetate~90 (two steps)>98%
4Lindlar Hydrogenation7,11-Hexadecadiynyl acetateLindlar catalyst (Pd/CaCO₃, quinoline)(7Z,11Z)-Hexadecadien-1-yl acetateQuantitative>95% (Z,Z)

Table 2: Synthesis of (7Z,11E)-Hexadecadien-1-yl Acetate via Wittig Reaction

StepReactionStarting MaterialsKey Reagents/CatalystsProductYield (%)Purity/Stereoselectivity
1Phosphonium Salt Formation7-Bromoheptan-1-ol THP ether, TriphenylphosphineAcetonitrile (reflux)(7-(Tetrahydropyranyloxy)heptyl)triphenylphosphonium bromide~95>98%
2Wittig Reaction(7-(Tetrahydropyranyloxy)heptyl)triphenylphosphonium bromide, (E)-4-Nonenaln-BuLi1-(Tetrahydropyranyloxy)-(7Z,11E)-hexadecadiene~70~90:10 (Z:E) at C7
3Deprotection & Acetylation1-(Tetrahydropyranyloxy)-(7Z,11E)-hexadecadienep-TsOH, Acetic anhydride(7Z,11E)-Hexadecadien-1-yl acetate~90 (two steps)>98%

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (7Z,11Z)-Hexadecadien-1-yl Acetate

This protocol outlines a four-step synthesis starting from commercially available materials, culminating in a highly stereoselective partial hydrogenation.

Step 1: Synthesis of 7,11-Dodecadiyne (Acetylenic Coupling)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-heptyne (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (1.1 eq) in anhydrous THF.

  • Add the lithium acetylide solution to the CuCl suspension at -78 °C.

  • Add a solution of 1-bromo-4-pentyne (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 7,11-dodecadiyne.

Step 2: Synthesis of 1-(Tetrahydropyranyloxy)-7,11-hexadecadiyne (Alkylation)

  • Dissolve 7,11-dodecadiyne (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes.

  • Add a solution of 4-bromo-1-butanol tetrahydropyranyl (THP) ether (1.1 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the THP-protected alcohol.

Step 3: Synthesis of 7,11-Hexadecadiynyl acetate (Deprotection and Acetylation)

  • Dissolve the THP-protected alcohol (1.0 eq) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • To the crude alcohol, add acetic anhydride (1.5 eq) and pyridine (2.0 eq) at 0 °C.

  • Stir the mixture at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give 7,11-hexadecadiynyl acetate.

Step 4: Synthesis of (7Z,11Z)-Hexadecadien-1-yl acetate (Lindlar Hydrogenation)

  • In a 500 mL Parr hydrogenation flask, place 7,11-hexadecadiynyl acetate (100 g), olefin-free hexane (100 mL), Lindlar catalyst (1 g, palladium on calcium carbonate, poisoned with lead), and synthetic quinoline (10 drops).[1]

  • Pressurize the flask with hydrogen gas to 10-20 psi.[1]

  • Maintain the reaction temperature between 15-25 °C using a cooling coil to minimize cis-trans isomerization.[1]

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when the theoretical amount of hydrogen for the reduction of two triple bonds has been absorbed.[1]

  • Filter the reaction mixture to remove the catalyst.[1]

  • Isolate the product by distillation of the filtrate under reduced pressure (bp 130°-132°C at 1 torr) to yield (7Z,11Z)-Hexadecadien-1-yl acetate. The yield is essentially quantitative, with less than 5% of E isomers as estimated by IR analysis.[1]

Protocol 2: Stereoselective Synthesis of (7Z,11E)-Hexadecadien-1-yl Acetate

This protocol employs a Z-selective Wittig reaction as the key step to establish the desired stereochemistry.

Step 1: Synthesis of (7-(Tetrahydropyranyloxy)heptyl)triphenylphosphonium bromide

  • In a round-bottom flask, combine 7-bromoheptan-1-ol THP ether (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile.

  • Reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the white solid under vacuum to obtain the desired phosphonium salt.

Step 2: Synthesis of 1-(Tetrahydropyranyloxy)-(7Z,11E)-hexadecadiene (Wittig Reaction)

  • Suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the suspension to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

  • Cool the reaction mixture back to -78 °C.

  • Add a solution of (E)-4-nonenal (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Step 3: Synthesis of (7Z,11E)-Hexadecadien-1-yl acetate (Deprotection and Acetylation)

  • Follow the deprotection and acetylation procedure described in Protocol 1, Step 3, starting from 1-(tetrahydropyranyloxy)-(7Z,11E)-hexadecadiene.

Mandatory Visualization

gossyplure_synthesis_ZZ cluster_step1 Step 1: Acetylenic Coupling cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection & Acetylation cluster_step4 Step 4: Lindlar Hydrogenation heptyne 1-Heptyne coupling n-BuLi, CuCl THF, -78°C to RT heptyne->coupling bropentyne 1-Bromo-4-pentyne bropentyne->coupling dodecadiyne 7,11-Dodecadiyne coupling->dodecadiyne ~75% alkylation n-BuLi, THF -78°C to RT dodecadiyne->alkylation bbutanol 4-Bromo-1-butanol THP ether bbutanol->alkylation thp_diynyl_alcohol 1-(THP-oxy)-7,11- hexadecadiyne alkylation->thp_diynyl_alcohol ~80% deprotection 1. p-TsOH, MeOH 2. Ac₂O, Pyridine thp_diynyl_alcohol->deprotection diynyl_acetate 7,11-Hexadecadiynyl acetate deprotection->diynyl_acetate ~90% hydrogenation H₂, Lindlar Cat. Quinoline, Hexane diynyl_acetate->hydrogenation zz_this compound (7Z,11Z)-Hexadecadien-1-yl acetate hydrogenation->zz_this compound Quantitative >95% (Z,Z)

Caption: Synthetic pathway for (7Z,11Z)-Hexadecadien-1-yl acetate.

gossyplure_synthesis_ZE cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Deprotection & Acetylation bromoheptanol 7-Bromoheptan-1-ol THP ether salt_formation Acetonitrile, Reflux bromoheptanol->salt_formation tpp Triphenylphosphine tpp->salt_formation phosphonium_salt (7-(THP-oxy)heptyl)triphenyl- phosphonium bromide salt_formation->phosphonium_salt ~95% wittig n-BuLi, THF -78°C to RT phosphonium_salt->wittig nonenal (E)-4-Nonenal nonenal->wittig thp_dienol 1-(THP-oxy)-(7Z,11E)- hexadecadiene wittig->thp_dienol ~70% ~90:10 Z:E at C7 deprotection_ac 1. p-TsOH, MeOH 2. Ac₂O, Pyridine thp_dienol->deprotection_ac ze_this compound (7Z,11E)-Hexadecadien-1-yl acetate deprotection_ac->ze_this compound ~90%

Caption: Synthetic pathway for (7Z,11E)-Hexadecadien-1-yl acetate.

References

Application Notes and Protocols for the Quantification of Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical component in pest management strategies for cotton crops. It is typically a mixture of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol acetate. The precise quantification of this compound and the determination of its isomeric ratio are essential for ensuring the efficacy of pheromone-based mating disruption and monitoring products. This document provides detailed analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Gas chromatography is the most common and powerful technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides high sensitivity and selectivity for both identification and quantification. Chiral gas chromatography can be employed to separate the different stereoisomers of this compound. High-performance liquid chromatography can also be utilized, particularly for the analysis of less volatile derivatives or when coupled with mass spectrometry.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analytical methods described. These values are typical for the analysis of insect pheromones and may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.2 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.5 - 1.0 µg/mL[1]
Linearity (R²) > 0.99> 0.999[1]
Recovery 90 - 110%95 - 105%
Precision (%RSD) < 10%< 5%

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound from various matrices, including pheromone dispensers and air samples.

1. Sample Preparation

  • From Pheromone Dispensers:

    • Accurately weigh a single pheromone dispenser.

    • Place the dispenser in a 20 mL glass vial.

    • Add 10 mL of n-hexane.

    • Vortex for 1 minute to extract the this compound.

    • Let the solution stand for 1 hour.

    • Transfer an aliquot of the supernatant to a 2 mL autosampler vial for analysis.

  • From Air Samples (using Solid Phase Microextraction - SPME):

    • Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane) to the air in the vicinity of the pheromone source for a defined period (e.g., 30 minutes).

    • Retract the fiber into the needle.

    • The fiber is now ready for direct desorption in the GC inlet.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a chiral column such as CycloSil-B (30 m x 0.25 mm i.d., 0.25 µm film thickness) for isomer separation.

  • Injector: Split/splitless, operated in splitless mode.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for this compound (m/z): [to be determined based on fragmentation pattern, typically includes molecular ion and key fragments].

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound in n-hexane at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Inject 1 µL of each standard solution into the GC-MS.

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of this compound.

  • Inject 1 µL of the sample extract.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Isomeric Purity Analysis of this compound by Chiral Gas Chromatography

This protocol is designed to separate and quantify the (Z,Z) and (Z,E) isomers of this compound.

1. Sample Preparation

  • Prepare samples as described in Protocol 1.

2. Chiral GC Instrumentation and Conditions

  • Gas Chromatograph: As in Protocol 1.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral stationary phase column, such as a derivatized cyclodextrin column (e.g., Rt-βDEXsm).

  • Injector Temperature: 250°C.

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: An isothermal or slow temperature ramp program optimized to achieve baseline separation of the isomers. A typical starting point is 180°C isothermal.

  • Detector Temperature (FID): 280°C.

3. Data Analysis

  • Inject a standard mixture of the this compound isomers to determine their retention times.

  • Inject the sample.

  • Calculate the percentage of each isomer by dividing the peak area of the individual isomer by the total peak area of all isomers and multiplying by 100.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing PheromoneDispenser Pheromone Dispenser Extraction Solvent Extraction (n-hexane) PheromoneDispenser->Extraction AirSample Air Sample (SPME) Desorption Thermal Desorption AirSample->Desorption GCMS GC-MS Analysis Extraction->GCMS ChiralGC Chiral GC Analysis Extraction->ChiralGC Desorption->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification IsomerRatio Isomer Ratio Calculation ChiralGC->IsomerRatio

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_release Pheromone Release cluster_detection Analytical Detection cluster_output Output Dispenser Pheromone Dispenser GC Gas Chromatography (Separation) Dispenser->GC Extraction & Injection MS Mass Spectrometry (Detection) GC->MS Elution Concentration Concentration MS->Concentration Purity Isomeric Purity MS->Purity

Caption: Logical relationship in this compound analysis.

References

Application Notes and Protocols for Field Trial Design of Gossyplure Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypliella), is a critical component of integrated pest management (IPM) programs for cotton cultivation. It is primarily used for monitoring pest populations and for mating disruption. Efficacy testing of this compound formulations under field conditions is essential to determine optimal application rates, dispenser types, and overall effectiveness in preventing crop damage. These application notes provide detailed protocols for researchers, scientists, and crop protection professionals to design and execute robust field trials for evaluating the efficacy of this compound.

Core Principles of this compound Efficacy

This compound's efficacy is primarily based on two mechanisms of action:

  • Monitoring: Pheromone-baited traps are used to attract and capture male pink bollworm moths. The number of moths captured over time provides an indication of the pest population density, helping to time other control measures.

  • Mating Disruption: High concentrations of this compound are released into the field to interfere with the chemical communication between male and female moths. This disruption prevents males from locating females, thereby reducing mating and subsequent larval infestation of cotton bolls.

Field Trial Design

A well-designed field trial is crucial for obtaining statistically valid and reliable results. The Randomized Complete Block Design (RCBD) is a commonly used and recommended experimental design for agricultural field trials to account for field variability.[1][2]

2.1. Experimental Setup

  • Treatments: A typical trial should include:

    • One or more this compound formulations at varying application rates.

    • An untreated control plot for comparison.

    • Optionally, a standard insecticide-treated plot as a positive control.

  • Replication: Each treatment should be replicated at least four times to account for random variation.[2]

  • Plot Size and Shape: Plot size can vary depending on the application method and equipment. For hand-applied dispensers, plots as small as 0.04 hectares have been used.[1] For aerial applications, larger plots are necessary. Rectangular plots are often preferred for ease of machinery use, and buffer zones between plots are essential to prevent cross-contamination of treatments.

  • Randomization: Treatments should be randomly assigned within each block to minimize bias from field gradients such as soil type or water availability.[1]

2.2. This compound Application

The application method will depend on the formulation being tested:

  • Dispensers (e.g., Ropes, Tubes): These are manually tied to cotton plants. Application density is a key variable, with rates of 150-200 ropes per acre being common.

  • Sprayable Formulations (e.g., Microencapsulated): These are applied using standard agricultural spray equipment. The application rate is typically measured in grams of active ingredient (a.i.) per hectare (e.g., 3.7 g a.i./ha).[1]

  • Flakes or Gels: These can be applied aerially or by ground equipment.

Data Collection and Efficacy Assessment

Efficacy is assessed through a combination of monitoring male moth populations and evaluating crop damage.

3.1. Monitoring Male Moth Populations

  • Trap Type: Delta or Funnel traps are commonly used.

  • Trap Density: For monitoring purposes, a density of 8 traps per acre is a typical starting point, which can be increased depending on the infestation level.

  • Data Collection: Traps should be checked weekly, and the number of captured male moths recorded for each plot. Lures should be replaced according to the manufacturer's recommendations.

3.2. Boll Damage Assessment Protocol

This is a direct measure of the effectiveness of the this compound treatment in preventing crop damage.

Protocol 1: Green Boll Infestation Assessment

  • Sampling: At weekly intervals, beginning at the onset of squaring, randomly select 20-25 green bolls from the middle rows of each plot to avoid edge effects.[3]

  • Dissection: Transport the collected bolls to the laboratory. Carefully cut each boll open with a sharp knife.

  • Larval Count: Examine the internal contents of each boll for the presence of pink bollworm larvae. Record the number of larvae found in each boll.

  • Damage Assessment: Note the number of damaged locules within each boll.

  • Calculation: Calculate the percentage of infested bolls and the average number of larvae per boll for each plot.

Formula for Percent Boll Infestation: (Number of Infested Bolls / Total Number of Bolls Sampled) x 100

3.3. Rosette Flower Assessment

Early in the season, pink bollworm larvae can infest flowers, causing them to have a characteristic "rosette" appearance. The percentage of rosette flowers can be an early indicator of infestation. This is calculated by counting the number of rosette flowers and the total number of flowers in a randomly selected sample of plants from each plot.

Data Presentation and Analysis

4.1. Data Tables

Quantitative data should be summarized in tables to facilitate comparison between treatments.

Table 1: Efficacy of this compound Based on Male Moth Captures

TreatmentApplication RateMean No. of Moths/Trap/WeekPercent Reduction in Trap Catches vs. Control
This compound Formulation A150 ropes/acre
This compound Formulation B200 ropes/acre
Untreated ControlN/AN/A

Table 2: Efficacy of this compound Based on Green Boll Infestation

TreatmentApplication RateMean Percent Boll InfestationMean No. of Larvae per Boll
This compound Formulation A150 ropes/acre
This compound Formulation B200 ropes/acre
Untreated ControlN/A

Example Data from Efficacy Trials

TreatmentPercent Boll InfestationReference
Pheromone Traps7.0 - 9.0%[1]
Control32 - 37%[1]
PB-Ropes @ 200/acre4.73%[4]
Control31.04%[4]

4.2. Statistical Analysis

  • The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments.

  • For count data (e.g., number of larvae) and percentage data (e.g., percent boll infestation), a data transformation (e.g., square root or arcsine transformation, respectively) may be necessary to meet the assumptions of ANOVA.[5]

  • If the ANOVA shows a significant difference, a post-hoc test (e.g., Tukey's HSD) should be used to make pairwise comparisons between treatment means.

  • Generalized Linear Models (GLMs) can also be an appropriate statistical approach for analyzing count data.

Visualizations

Diagram 1: Mechanism of Mating Disruption

G cluster_0 Normal Mating Process cluster_1 Mating Disruption with this compound Female Female Moth Releases Pheromone Plume Pheromone Pheromone Plume Female->Pheromone releases Male Male Moth Male->Pheromone follows gradient to find female Dispensers This compound Dispensers HighConc High Concentration of Synthetic Pheromone Dispensers->HighConc release ConfusedMale Confused Male Moth ConfusedMale->HighConc cannot locate female Female2 Female Moth

Caption: this compound dispensers saturate the air with pheromone, confusing male moths and preventing them from finding females.

Diagram 2: Experimental Workflow for this compound Field Trial

G A Define Objectives and Treatments B Select Field Site and Design Trial (RCBD) A->B C Establish Plots and Buffer Zones B->C D Apply this compound Treatments and Controls C->D E Install Pheromone Traps D->E F Weekly Data Collection: - Moth Trap Counts - Boll Damage Assessment - Rosette Flower Counts E->F G Data Compilation and Summarization F->G H Statistical Analysis (ANOVA) G->H I Interpret Results and Draw Conclusions H->I

Diagram 3: Logical Flow for Data Interpretation

G Start ANOVA Results SigDiff Significant Difference Among Treatments? Start->SigDiff PostHoc Perform Post-Hoc Test (e.g., Tukey's HSD) SigDiff->PostHoc Yes NoSigDiff No Significant Difference SigDiff->NoSigDiff No Compare Compare this compound to Control PostHoc->Compare Effective This compound is Effective Compare->Effective This compound < Control NotEffective This compound is Not More Effective than Control Compare->NotEffective This compound ≈ Control

Caption: A decision tree for interpreting the statistical results of a this compound efficacy trial.

References

Electroantennography (EAG) Protocol for Gossyplure: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method provides a direct measure of the total electrical signal from the antenna, representing the sum of depolarizations of olfactory receptor neurons in response to an odorant stimulus. Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical semiochemical for monitoring and controlling this major cotton pest. This application note provides a detailed protocol for conducting EAG experiments with this compound and Pectinophora gossypiella, aimed at researchers, scientists, and professionals in drug development and pest management.

I. Quantitative Data Summary

The following table summarizes hypothetical, yet representative, dose-response data for the EAG analysis of this compound with male Pectinophora gossypiella. This data illustrates the typical relationship between pheromone concentration and the antennal response.

This compound Concentration (ng/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.10.050
0.010.50.1521.05
0.11.20.2557.89
12.00.30100
102.80.40142.11
1003.50.50178.95

Note: The normalized response is calculated relative to the response at 1 ng/µL, which is set as the 100% reference point.

II. Experimental Protocols

This section details the methodologies for preparing the insect, the pheromone stimulus, and conducting the EAG recordings.

A. Insect Preparation
  • Insect Rearing: Pectinophora gossypiella pupae are reared in a controlled environment at approximately 28°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod.

  • Moth Emergence: Adult moths are separated by sex upon emergence. Male moths, which are responsive to the female-emitted sex pheromone, are used for EAG recordings 2-3 days post-emergence.

  • Immobilization: A male moth is briefly anesthetized by chilling on ice or with a short exposure to CO2. The moth is then carefully mounted on a platform, such as a microscope slide or a custom holder, using dental wax or a similar adhesive. The head and thorax are secured, leaving the antennae free and accessible.

B. Electrode Preparation
  • Recording Electrode: A glass capillary microelectrode is pulled to a fine tip using a micropipette puller. The tip is then broken to a diameter slightly larger than the tip of the moth's antenna. The electrode is filled with a saline solution (e.g., 0.1 M KCl). A silver wire, chloridized by immersion in bleach, is inserted into the back of the electrode.

  • Reference Electrode: A similar glass microelectrode is prepared and filled with the same saline solution. This electrode will be inserted into the moth's head or eye to complete the electrical circuit.

C. This compound Stimulus Preparation
  • Pheromone Dilution: A stock solution of this compound (a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate) is prepared in a high-purity solvent such as hexane or paraffin oil. A dilution series is then created to achieve the desired concentrations for the dose-response study (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

  • Stimulus Cartridge Preparation: A small piece of filter paper (e.g., 1 cm x 1 cm) is placed inside a Pasteur pipette. A 10 µL aliquot of a specific this compound dilution is applied to the filter paper. The pipette is then sealed with parafilm and allowed to equilibrate for at least 30 minutes before use. A separate pipette is prepared for each concentration, including a solvent-only control.

D. EAG Recording Procedure
  • Antennal Preparation: One of the moth's antennae is carefully excised at the base using micro-scissors.

  • Electrode Placement: The base of the excised antenna is placed in contact with the reference electrode using conductive gel. The tip of the antenna is then inserted into the recording electrode.

  • Signal Amplification: The electrodes are connected to a high-impedance amplifier. The signal is typically amplified 100-1000 times.

  • Airflow: A continuous stream of purified and humidified air (e.g., at 0.5 L/min) is directed over the antenna through a delivery tube.

  • Stimulus Delivery: The tip of the stimulus pipette is inserted into a hole in the main air delivery tube. A puff of air (e.g., 0.5 seconds in duration) is delivered through the stimulus pipette, carrying the this compound vapor into the main airstream and over the antenna.

  • Data Acquisition: The amplified EAG signal is digitized using a data acquisition interface and recorded on a computer. The software measures the peak amplitude of the negative voltage deflection, which corresponds to the magnitude of the antennal response.

  • Inter-stimulus Interval: A sufficient interval (e.g., 1-2 minutes) is allowed between stimuli to permit the antenna to recover. The different concentrations are presented in a randomized order to avoid systematic errors due to adaptation or sensitization.

III. Visualizations

A. Pheromone Signaling Pathway

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane PBP Pheromone Binding Protein Gossyplure_PBP This compound-PBP Complex PBP->Gossyplure_PBP OR Odorant Receptor (OR) Gossyplure_PBP->OR Delivers Orco Co-receptor (Orco) G_protein G-protein OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ion_Channel Ion Channel PLC->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Influx of Cations This compound This compound This compound->PBP Binds EAG_Signal EAG Signal Depolarization->EAG_Signal Generates

Caption: Pheromone reception and signal transduction in an insect olfactory sensory neuron.

B. EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Insect_Prep 1. Insect Immobilization Electrode_Prep 2. Electrode Preparation Stimulus_Prep 3. This compound Dilution Series Antenna_Excision 4. Antenna Excision Stimulus_Prep->Antenna_Excision Mounting 5. Mount Antenna on Electrodes Antenna_Excision->Mounting Airflow_Setup 6. Establish Continuous Airflow Mounting->Airflow_Setup Stimulation 7. Deliver This compound Puff Airflow_Setup->Stimulation Recording 8. Record EAG Signal Stimulation->Recording Analysis 9. Measure Peak Amplitude Recording->Analysis Dose_Response 10. Plot Dose-Response Curve Analysis->Dose_Response

Caption: A stepwise workflow of a typical electroantennography (EAG) experiment.

Gossyplure in Integrated Pest Management (IPM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical component of Integrated Pest Management (IPM) programs for cotton cultivation.[1] It is primarily used to disrupt the mating communication between male and female moths, thereby reducing the pest population and minimizing crop damage.[1] This document provides detailed application notes, experimental protocols, and efficacy data for the use of this compound in IPM strategies.

Application Notes

This compound is a 1:1 mixture of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate.[2] Its application in IPM focuses on two main strategies:

  • Mating Disruption: This is the most common and effective use of this compound. The atmosphere in a cotton field is saturated with synthetic pheromones, making it difficult for male moths to locate females for mating. This leads to a reduction in fertile eggs and subsequent larval infestations.

  • Monitoring: Pheromone-baited traps are used to monitor the seasonal emergence and population fluctuations of pink bollworm moths.[2] This data is crucial for timing control measures and making informed decisions within an IPM program.[2]

Formulations: this compound is commercially available in various slow-release formulations to ensure its persistence in the field. Common formulations include:

  • Hollow Fibers (e.g., NoMate® PBW): this compound is encapsulated in hollow fibers that are applied to the cotton plants.[3]

  • Plastic Laminates (e.g., Disrupt®): The pheromone is embedded in a three-layered plastic flake.[3]

  • Rope Dispensers (e.g., PB-Rope): Polyethylene tubes containing this compound are manually tied to cotton plants.[2]

  • Microencapsulated Sprays: this compound is enclosed in microcapsules and applied as a spray.[1]

Environmental Fate: Studies on the environmental fate of this compound have shown that it has a half-life of approximately one day in soil at 32°C and seven days in water. The primary degradation product is a mixture of (Z,Z) and (Z,E)-7,11-hexadecadienol. No significant soil leaching or photodegradation has been observed.

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound in controlling pink bollworm infestations.

Table 1: Efficacy of this compound in Mating Disruption

FormulationApplication RateReduction in Moth Trap CatchesReduction in Boll InfestationReference
Microencapsulated Spray10 g a.i./ha (5 applications)-Comparable to conventional insecticides[1]
Microencapsulated Spray3.7 g a.i./ha81%-[1]
PB-Rope Dispensers1000/haSignificant reductionSignificant reduction[2]
Disrupt® (flakes)10 to 20 g a.i./ha-76% to 88%[1]
NoMate® PBW (fibers)10 to 20 g a.i./ha-76% to 88%[1]

Table 2: Comparison of this compound Application Techniques

TechniqueApplication Rate% Reduction in Moth Catches% Reduction in MatingReference
Hand-applied 50-μl drops3.7 g a.i./ha81%91%[1]
Spray application2.5 g a.i./haLower than hand-applied drops-[1]

Experimental Protocols

Protocol 1: Field Trial for Evaluating this compound Efficacy in Mating Disruption

1. Objective: To evaluate the efficacy of a this compound formulation in reducing pink bollworm infestation and crop damage compared to conventional insecticide treatment and an untreated control.

2. Experimental Design:

  • Treatments:

    • T1: this compound formulation at the recommended application rate.

    • T2: Standard insecticide application program.

    • T3: Untreated control.

  • Plot Size: Minimum of 10 hectares per treatment to minimize edge effects, with an isolation distance of at least 1 km between plots.

  • Replication: At least three replications for each treatment.

  • Layout: Randomized Complete Block Design (RCBD).

3. Materials:

  • This compound formulation (e.g., PB-Rope, NoMate PBW, Disrupt).

  • Pheromone traps (Delta or Funnel type) and lures.

  • Insecticides for the standard treatment.

  • Equipment for application (e.g., aircraft for sprays/flakes, manual labor for ropes).

  • Data collection tools (data sheets, GPS for plot mapping).

4. Procedure:

  • Pre-treatment Monitoring: Install pheromone traps in all plots at a density of one trap per 2 hectares to establish baseline moth populations.

  • Application of Treatments:

    • T1 (this compound): Apply the this compound formulation at the pin-head square stage of the cotton plants (approximately 35-40 days after sowing). For rope formulations, twist dispensers around the main stem. For aerial applications, ensure uniform coverage.

    • T2 (Insecticide): Apply insecticides based on established economic threshold levels (ETLs) for pink bollworm.

    • T3 (Control): No treatment applied.

  • Data Collection:

    • Moth Trap Catches: Monitor traps weekly, record the number of male moths caught, and replace lures every 30-60 days.

    • Boll Damage Assessment:

      • Randomly select 100 green bolls from each plot at weekly intervals.

      • Examine the bolls for signs of pink bollworm damage (e.g., entry holes, larvae).

      • Calculate the percentage of infested bolls.

    • Larval Population: Dissect a subset of infested bolls to count the number of larvae per boll.

    • Yield Data: At the end of the season, harvest cotton from designated sub-plots within each treatment to determine the seed cotton yield.

5. Data Analysis:

  • Analyze data on moth catches, boll infestation percentages, larval counts, and yield using Analysis of Variance (ANOVA).

  • Use appropriate mean separation tests (e.g., Tukey's HSD) to compare the efficacy of the different treatments.

Protocol 2: Monitoring Pink Bollworm Populations Using this compound-Baited Traps

1. Objective: To monitor the seasonal population dynamics of male pink bollworm moths to inform pest management decisions.

2. Materials:

  • Delta or Funnel traps.

  • This compound pheromone lures.

  • Sticky trap liners or a killing agent (e.g., transfluthrin-impregnated paper).

  • Stakes or posts for trap installation.

3. Procedure:

  • Trap Placement:

    • Install traps at a density of at least one trap per 2 hectares.

    • Place traps within the cotton field, at least 30 meters from the field borders.

    • Mount traps on stakes at the height of the cotton canopy and adjust as the crop grows.

  • Trap Maintenance:

    • Check traps weekly on the same day.

    • Count and record the number of captured male moths.

    • Remove all insects from the sticky liner or trap.

    • Replace sticky liners every three weeks or when they become dusty or full of insects.

    • Replace pheromone lures every 30-60 days, depending on the manufacturer's instructions.

  • Data Interpretation:

    • Plot the weekly moth catches to visualize population trends.

    • Use the data to determine the timing of peak moth activity and to decide when control measures may be necessary.

Visualizations

IPM_Workflow cluster_monitoring Monitoring Phase cluster_intervention Intervention Phase cluster_evaluation Evaluation Phase Trap_Installation Install this compound-baited traps Weekly_Monitoring Weekly monitoring of moth catches Trap_Installation->Weekly_Monitoring ETL_Check Population exceeds Economic Threshold Level (ETL)? Weekly_Monitoring->ETL_Check ETL_Check->Weekly_Monitoring No Gossyplure_Application Apply this compound for mating disruption ETL_Check->Gossyplure_Application Yes Insecticide_Application Targeted insecticide application (if necessary) ETL_Check->Insecticide_Application High pressure Assess_Boll_Damage Assess boll damage and larval population Gossyplure_Application->Assess_Boll_Damage Insecticide_Application->Assess_Boll_Damage Yield_Analysis Analyze seed cotton yield Assess_Boll_Damage->Yield_Analysis IPM_Success Successful Pest Management Yield_Analysis->IPM_Success

Caption: Workflow of an IPM program using this compound for pink bollworm management.

Mating_Disruption cluster_disruption Mating Disruption with this compound Female_Moth Female Moth Pheromone_Plume Natural Pheromone Plume Mating Successful Mating Female_Moth->Mating Male_Moth Male Moth Male_Moth->Mating Pheromone_Plume->Male_Moth attracts Gossyplure_Source1 Confused_Male Confused Male Moth Gossyplure_Source1->Confused_Male confuses Gossyplure_Source2 Gossyplure_Source2->Confused_Male Gossyplure_Source3 Gossyplure_Source3->Confused_Male No_Mating Mating Disrupted Confused_Male->No_Mating

Caption: Mechanism of mating disruption using this compound.

References

Application Notes and Protocols for Gossyplure-Baited Lures in Trapping Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gossyplure is a synthetic pheromone that mimics the sex attractant produced by the female pink bollworm moth (Pectinophora gossypiella), a significant pest in cotton cultivation.[1][2] It is a 1:1 mixture of the (Z,Z) and (Z,E) isomers of 7,11-hexadecadienyl acetate.[1][3] this compound-baited traps are highly effective tools for monitoring the seasonal emergence and population dynamics of male pink bollworm moths.[2] This allows for precise timing of control measures, such as insecticide applications, and can be a component of integrated pest management (IPM) strategies, including mass trapping and mating disruption.[1][2][4]

Application Notes

This compound-baited traps are primarily used for two main purposes in agricultural research and pest management:

  • Monitoring: The use of a low density of traps to detect the presence and seasonal activity of the pink bollworm.[5] This data is crucial for making informed decisions about when to implement control measures.[2] For monitoring purposes, a trap density of 8-10 traps per hectare is recommended.[5]

  • Mass Trapping: The deployment of a high density of traps to capture a significant portion of the male moth population, thereby reducing mating and subsequent larval infestations.[2][6] For mass trapping, a higher density of 40-60 traps per hectare is suggested.[5][7]

Lure and Trap Selection:

  • Lure Composition: this compound is typically formulated in rubber septa or other slow-release dispensers.[2][5][8] The addition of an antioxidant can increase the longevity and effectiveness of the lure, extending its field life up to two months.[9] Lures should be replaced every 30-45 days, depending on climatic conditions.[5]

  • Trap Type: Several trap designs are used with this compound lures, with Delta and Funnel traps being the most common.[1][10] Studies have shown that Delta traps may capture significantly more moths than Funnel traps for this specific pest.[1][10] The color of the trap can also influence capture rates, with red Delta traps showing high efficacy.[1] Sticky inserts are used in Delta traps to capture the moths, while a killing agent is used in Funnel traps.[1]

Trap Placement:

  • Height: The height of the trap above the crop canopy is a critical factor. Traps are generally placed 1-2 feet above the plant canopy.[2] Some studies suggest that traps placed at 30 cm and 60 cm above the ground capture more moths than those placed at 90 cm, as most of the fruiting bodies of the cotton plants are at lower heights where the adults are more active.[1]

  • Density and Spacing: The number of traps per unit area depends on the objective (monitoring vs. mass trapping).[5] Traps should be placed at a minimum distance of 50-60 meters from each other to avoid interference.[1][6]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Different Trap Types

This protocol outlines a field experiment to compare the effectiveness of different commercially available this compound-baited traps.

1. Experimental Design:

  • Select a cotton field with a known or suspected pink bollworm infestation.
  • Divide the field into experimental blocks, with each block containing one of each trap type being tested (e.g., White Delta, Red Delta, Green Funnel).[1]
  • Use a randomized complete block design to minimize the effects of field location.
  • Ensure a minimum distance of 50 meters between traps within a block.[1]

2. Trap Preparation and Installation:

  • Assemble the traps according to the manufacturer's instructions.
  • Place one this compound-impregnated rubber septum in each trap.[2] Handle lures with gloves to avoid contamination.
  • For Delta traps, insert a fresh sticky liner.[1] For Funnel traps, add a killing agent (e.g., a transfluthrin-impregnated paper).[1]
  • Install the traps on stakes at a consistent height, for example, 60 cm above the ground.[1]

3. Data Collection:

  • Inspect the traps at regular intervals (e.g., every 4-5 days).[1]
  • Count and record the number of pink bollworm moths captured in each trap.
  • After each inspection, rotate the trap positions within each block to mitigate the effect of location.[1]
  • Replace the sticky liners and killing agents as needed.
  • Replace the this compound lures every three weeks to ensure consistent pheromone release.[1]

4. Data Analysis:

  • Analyze the capture data using an Analysis of Variance (ANOVA) to determine if there are significant differences between the trap types.[1]
  • Use a post-hoc test, such as the Tukey-Kramer HSD test, to compare the means of the different trap types.[1]
  • Calculate correlation coefficients to assess the synchronization of captures between different trap types over time.[1]

Data Presentation

Table 1: Comparison of Mean Captures of P. gossypiella in Different Trap Types

Trap TypeMean Number of Adults per Trap (±SE)
White Delta15.4 ± 2.1
Red Delta18.2 ± 2.5
Green Funnel3.7 ± 0.8

Data adapted from a study comparing trap efficacy.[1]

Table 2: Effect of Trap Height on Mean Captures of P. gossypiella in White Delta Traps

Trap Height (cm)Mean Number of Adults per Trap (±SE)
3025.1 ± 3.4
6023.8 ± 3.1
9018.9 ± 2.7

Data illustrates that traps placed at lower heights tended to capture more moths.[1]

Table 3: Impact of Trap Density on Pink Bollworm Infestation and Moth Captures

Trap Density (traps/ha)Mean Moth CapturesFlower Damage (%)Green Boll Damage (%)
30-8.2616.58
40191-11.15
50196-8.39
60250-7.85
Control (No Traps)-->20

Data synthesized from studies on mass trapping, showing that higher trap densities lead to more captures and reduced crop damage.[7]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_install Phase 2: Installation cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis start Select Experimental Site (Cotton Field) design Randomized Block Design start->design traps Assemble Traps (Delta, Funnel) design->traps lures Prepare this compound Lures traps->lures install Install Traps (e.g., 60cm height, 50m apart) lures->install inspect Inspect Traps Regularly (4-5 day intervals) install->inspect record Count and Record Moth Captures inspect->record analyze Statistical Analysis (ANOVA) inspect->analyze rotate Rotate Trap Positions record->rotate replace Replace Lures/Liners (every 3 weeks) rotate->replace replace->inspect interpret Interpret Results & Conclude analyze->interpret

Caption: Workflow for a field experiment evaluating this compound trap efficacy.

pest_management_decision_tree start Deploy Monitoring Traps (8-10 traps/ha) check Weekly Trap Inspection: Are Moths Present? start->check threshold Are Captures Above Economic Threshold? (e.g., 5-8 moths/trap/night) check->threshold Yes no_action Continue Monitoring check->no_action No action Action Required: Initiate Control Measures threshold->action Yes threshold->no_action No mass_trapping Option 1: Deploy Mass Trapping (40-60 traps/ha) action->mass_trapping insecticide Option 2: Targeted Insecticide Application action->insecticide no_action->check Next Inspection Cycle

Caption: Decision tree for IPM using this compound monitoring data.

References

Application Notes and Protocols for Mating Disruption Using Gossyplure against Pink Bollworm (Pectinophora gossypiella)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gossyplure, the synthetic sex pheromone of the female pink bollworm (Pectinophora gossypiella), is a highly effective tool for mating disruption, an environmentally sound pest management technique.[1][2][3] This method involves permeating the atmosphere of a cotton field with this compound, which confuses the male moths and prevents them from locating and mating with females.[1][2] This disruption of the reproductive cycle leads to a significant reduction in the pest population and subsequent crop damage.[4][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of this compound for pink bollworm control.

Principle of Mating Disruption

The strategy of mating disruption is predicated on the controlled release of synthetic pheromones to interfere with the chemical communication between sexes of the same insect species. In the case of the pink bollworm, male moths rely on the pheromone plume released by females to locate them for mating. By saturating the air with synthetically produced this compound, the male moths are unable to follow the natural pheromone gradient to a calling female, thus preventing mating.[1][2]

Commercially Available this compound Formulations

Several slow-release formulations of this compound are commercially available, ensuring a sustained release of the pheromone over an extended period. The most common types include:

  • Hollow Fibers: These are small, hollow tubes containing the liquid pheromone. An example is the NoMate® PBW formulation.[6][7]

  • Laminated Flakes: This formulation consists of a three-layered plastic laminate that contains the pheromone. Disrupt® is a commercially available example.[6][7]

  • Rope Dispensers: These are polyethylene tubes, often with a wire for easy application, impregnated with this compound. PB-Rope L® is a widely used rope dispenser.[1][5][8]

Quantitative Data on this compound Application and Efficacy

The following tables summarize quantitative data from various studies on the application rates and efficacy of different this compound formulations.

Table 1: Application Rates of Various this compound Formulations

FormulationDispenser TypeApplication RateApplication MethodReference
NoMate® PBWHollow FibersNot specifiedAerial[6][7]
Disrupt®Laminated FlakesNot specifiedAerial[6][7]
MicroencapsulatedLiquid droplets3.7 g a.i./haHand application[9]
PB-Rope L®Rope80 ropes/acreManual tagging[1]
PB-Rope L®Rope150-200 ropes/acreManual tagging[4]
PB-Rope L®Rope685 dispensers/10 haManual tagging[5]
PB-RopeRope250 dispensers/haManual distribution[10]

Table 2: Efficacy of this compound in Mating Disruption

FormulationEfficacy MetricResult in Treated PlotResult in Control PlotReference
Microencapsulated (Z,Z-isomer)Trap catch reduction92%-[9]
Microencapsulated (this compound)Trap catch reduction81%-[9]
PB-Rope L®Adult moth catchSignificantly lowHigh[1]
PB-Rope L®Green boll damageNegligible until end of December-[1]
PB-Ropes (200/acre)% damage in green bolls4.73 ± 0.57b31.04 ± 2.42a[4]
PB-Ropes (200/acre)Moth catches3.40 ± 0.34b40.47 ± 1.67a[4]
PB-Rope L®Mating disruption75 to 100%-[5]
PB-RopePink bollworm control80%-[10]
Not specifiedMating disruption91.3% (mean)-[11]

Experimental Protocols

Protocol 1: Field Application of this compound Dispensers

This protocol outlines the steps for applying this compound dispensers in a cotton field to achieve effective mating disruption.

Objective: To establish a uniform distribution of this compound dispensers throughout the target area to ensure atmospheric saturation with the pheromone.

Materials:

  • This compound dispensers (e.g., PB-Rope L®)

  • Field map

  • Gloves

  • Flagging tape

Procedure:

  • Timing of Application: Apply the dispensers when the cotton crop is approximately 45-50 days old, typically at the pin-square stage.[1][3][5]

  • Determining Dispenser Density: Based on the product label and research recommendations, determine the required number of dispensers per unit area (e.g., 80-200 ropes per acre).[1][4]

  • Field Layout and Distribution:

    • Divide the field into a grid pattern to ensure even distribution.

    • For rope dispensers, tie them to the upper part of the cotton plant, about 4-5 leaves from the top.[1]

    • Distribute the dispensers evenly across the field. For example, one rope per 50 square meters.[1]

    • Pay special attention to the borders of the treated area. A higher density of dispensers may be applied along the edges to minimize immigration of mated females from untreated areas.[1]

  • Application:

    • Wear gloves during application to avoid contamination.

    • Walk through the field following the grid pattern and attach the dispensers to the plants at the predetermined intervals.

    • Use flagging tape to mark the boundaries of the treated area if necessary.

Protocol 2: Monitoring Pink Bollworm Populations

This protocol describes the methods for monitoring the effectiveness of the mating disruption program by assessing the male moth population and crop damage.

Objective: To evaluate the efficacy of the this compound treatment by monitoring male moth catches in pheromone traps and assessing the level of boll infestation.

Materials:

  • Pheromone traps (e.g., Delta traps)

  • This compound-baited lures

  • Sticky trap liners

  • Data collection sheets

  • GPS device for marking trap locations

Procedure:

  • Trap Placement:

    • Install pheromone traps in both the this compound-treated and untreated control plots at a recommended density (e.g., one trap per 5 acres).[1]

    • Place traps at canopy height and away from the edges of the field to get a representative sample.

  • Monitoring Male Moth Catches:

    • Check the traps regularly, for instance, on a weekly or fortnightly basis.[12][13]

    • Record the number of pink bollworm male moths caught in each trap.

    • Replace the lures and sticky liners at recommended intervals (e.g., every 30-60 days) to maintain trap efficiency.[12][13]

  • Assessing Boll Infestation:

    • Randomly collect a representative sample of green bolls from both treated and control plots at regular intervals (e.g., every 15 days).[1] A sample size of 200-400 bolls is often used.[1]

    • Visually inspect the bolls for signs of pink bollworm damage, such as entry holes.

    • Dissect the bolls to check for the presence of larvae and assess locule damage.[1]

    • Calculate the percentage of infested bolls and the average number of larvae per boll.

Data Analysis:

Compare the mean number of moths per trap per night and the percentage of boll infestation between the this compound-treated and control plots. A significant reduction in these parameters in the treated plot indicates successful mating disruption.

Visualizations

Experimental_Workflow_for_Mating_Disruption cluster_preparation Phase 1: Preparation cluster_application Phase 2: Application cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Data Analysis & Evaluation start Start: Define Treatment and Control Plots procure Procure this compound Dispensers and Monitoring Traps start->procure map Map Field and Plan Dispenser Distribution procure->map apply Apply this compound Dispensers at Pin-Square Stage map->apply deploy_traps Deploy Pheromone Traps in All Plots apply->deploy_traps collect_bolls Collect Green Boll Samples Periodically apply->collect_bolls monitor_traps Monitor Moth Catches Weekly/Fortnightly deploy_traps->monitor_traps analyze Analyze Trap Catch and Boll Infestation Data monitor_traps->analyze assess_damage Assess Boll Damage and Larval Presence collect_bolls->assess_damage assess_damage->analyze evaluate Evaluate Efficacy of Mating Disruption analyze->evaluate end End: Report Findings evaluate->end

Caption: Experimental workflow for a this compound-based mating disruption program.

Mating_Disruption_Signaling_Pathway cluster_natural Natural Mating Process cluster_disruption Mating Disruption female Female Pink Bollworm Moth pheromone Releases this compound (Pheromone Plume) female->pheromone male_natural Male Moth Detects Plume pheromone->male_natural Follows Gradient mating Successful Mating male_natural->mating Locates Female dispensers This compound Dispensers saturated_air Saturated Atmosphere with this compound dispensers->saturated_air Slow Release male_disrupted Male Moth Confused saturated_air->male_disrupted Masks Natural Plume no_mating Mating Failure male_disrupted->no_mating Cannot Locate Female

Caption: Signaling pathway disruption in male pink bollworm moths by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Gossyplure, the sex pheromone of the pink bollworm.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the overall yield of my this compound synthesis consistently low?

Low overall yields in multi-step syntheses like that of this compound can be attributed to several factors. Known synthetic routes can involve numerous steps (5-10), often resulting in low overall yields of 5-20%.[1] Inefficient reactions at any stage, product loss during workup and purification, or the use of suboptimal reaction conditions can all contribute to a decreased final yield.

  • Potential Cause 1: Incomplete Reactions. One or more reactions in your synthetic sequence may not be proceeding to completion.

    • Solution: Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure all starting materials have been consumed before proceeding to the next step. Re-evaluate reaction times, temperatures, and reagent stoichiometry.

  • Potential Cause 2: Product Loss During Extraction and Purification. Significant amounts of the product may be lost during aqueous workups or column chromatography.

    • Solution: Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous layer is optimized for the extraction of your compound. For column chromatography, select an appropriate solvent system to ensure good separation and recovery.

  • Potential Cause 3: Suboptimal Reagent Quality. The purity and reactivity of your reagents, especially organometallics like Grignard reagents and ylides, are critical.

    • Solution: Use freshly prepared or properly stored reagents. Titrate organometallic reagents before use to determine their exact concentration. Ensure all solvents are anhydrous where required.

Q2: I am struggling to achieve the desired 1:1 ratio of (Z,Z) to (Z,E) isomers of this compound. How can I control the stereochemistry?

The biological activity of this compound is highly dependent on the specific isomer ratio.[2] Achieving the correct ratio is a common challenge, as many synthetic routes can produce a mixture of all four possible geometrical isomers ((Z,Z), (Z,E), (E,Z), and (E,E)).[2]

  • Potential Cause 1: Non-Stereoselective Alkyne Reduction. The partial hydrogenation of an alkyne precursor is a critical step for establishing the Z (cis) configuration. Incomplete stereoselectivity in this step will lead to the formation of the undesired E (trans) isomer.

    • Solution: The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), is crucial for the stereoselective reduction of alkynes to cis-alkenes.[3][4][5] Ensure the catalyst is of high quality and has not lost its selectivity. The reaction should be carefully monitored to prevent over-reduction to the alkane.

  • Potential Cause 2: Isomerization During Synthesis or Workup. Subsequent reaction conditions or purification steps may be causing isomerization of the double bonds.

    • Solution: Avoid strongly acidic or basic conditions and high temperatures after the double bonds have been established. Use mild purification techniques.

  • Potential Cause 3: Stereochemistry of the Wittig Reaction. If a Wittig reaction is used to form one of the double bonds, the stereochemical outcome depends on the nature of the ylide.

    • Solution: Unstabilized phosphorus ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. Choose the appropriate ylide and reaction conditions to favor the desired isomer.

Q3: My final product is contaminated with byproducts that are difficult to remove. What are the best purification strategies?

Purification of the final this compound mixture and its precursors can be challenging due to the similar physical properties of the isomers and potential byproducts.

  • Potential Cause 1: Incomplete Reactions or Side Reactions. The presence of unreacted starting materials or side products from competing reactions complicates purification.

    • Solution: As mentioned in Q1, ensure each reaction goes to completion. Analyze crude reaction mixtures by GC-MS to identify major byproducts and adjust reaction conditions to minimize their formation.

  • Potential Cause 2: Ineffective Chromatographic Separation. The chosen chromatography conditions may not be adequate to separate the desired product from impurities.

    • Solution: Silica gel column chromatography is a common method for purification.[2] Optimization of the solvent system (e.g., a gradient of hexane and ethyl acetate) is critical. For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary. The use of silver nitrate-impregnated silica gel can aid in the separation of geometric isomers.

Q4: How can I accurately determine the isomeric ratio of my synthesized this compound?

Accurate determination of the isomeric ratio is essential to evaluate the success of the synthesis and to ensure the biological efficacy of the final product.

  • Solution: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for separating and quantifying the different isomers of this compound. A capillary column with a polar stationary phase is typically used to achieve baseline separation of the (Z,Z) and (Z,E) isomers, as well as any other isomers present. By comparing the peak areas of the isomers in the gas chromatogram, their relative ratio can be accurately determined.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Critical Parameters for Stereoselective Alkyne Hydrogenation

ParameterOptimal ConditionImpact on Yield and Isomer Ratio
Catalyst Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline)Promotes the formation of the cis (Z) alkene, crucial for the desired stereochemistry. Use of a non-poisoned catalyst (e.g., Pd/C) will lead to over-reduction to the alkane.
Solvent Non-polar solvents such as hexane or ethyl acetateAffects catalyst activity and substrate solubility.
Temperature 15-25 °CHigher temperatures can lead to decreased stereoselectivity and increased formation of the trans (E) isomer.[2]
Hydrogen Pressure 10-20 psiHigher pressures can increase the rate of reaction but may also lead to over-reduction.
Reaction Monitoring TLC or GC-MSEssential to stop the reaction once the alkyne has been consumed to prevent over-reduction to the alkane.

Table 2: Typical Yields for Key Synthetic Steps

Reaction StepReagentsTypical YieldReference
Grignard CouplingAlkyl magnesium bromide, haloalkane, Li₂CuCl₄ (catalyst)~60%[1]
Alkyne HydrogenationLindlar's Catalyst, H₂Essentially quantitative[2]
AcetylationAcetic anhydride, pyridine>90%[1]

Experimental Protocols

Detailed methodologies for key experiments in a typical this compound synthesis are provided below.

Protocol 1: Partial Hydrogenation of an Alkyne Precursor using Lindlar's Catalyst

This protocol describes the selective reduction of a di-yne precursor to the corresponding (Z,Z)-diene.

  • Apparatus Setup: A Parr hydrogenation apparatus or a similar setup equipped with a gas inlet, pressure gauge, and a magnetic stirrer is required. The reaction vessel should be purged with an inert gas (e.g., nitrogen or argon).

  • Reaction Mixture:

    • Dissolve the alkyne precursor (e.g., 7,11-hexadecadiynyl acetate, 1 equivalent) in an appropriate solvent (e.g., hexane or ethyl acetate).

    • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

    • Add a small amount of quinoline (as a catalyst poison) if not already incorporated into the commercial Lindlar's catalyst.

  • Hydrogenation:

    • Seal the reaction vessel and purge with hydrogen gas several times.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-20 psi).

    • Stir the reaction mixture vigorously at room temperature (15-25 °C).

  • Monitoring:

    • Monitor the reaction progress by TLC or by observing the uptake of hydrogen.

    • The reaction is complete when the starting alkyne is no longer detectable.

  • Workup:

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude (Z,Z)-diene product.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Acetylation of the Diene-ol to this compound

This protocol describes the final step in the synthesis, the conversion of the diene-alcohol to the acetate ester.

  • Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction Mixture:

    • Dissolve the diene-alcohol precursor (1 equivalent) in anhydrous pyridine.

    • Cool the solution in an ice bath.

    • Add acetic anhydride (1.5-2 equivalents) dropwise with stirring.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Workup:

    • Quench the reaction by carefully adding ice-cold water.

    • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Diagram 1: General Synthetic Workflow for this compound

Gossyplure_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product Start1 Alkyne Precursor Coupling Grignard or Wittig Coupling Start1->Coupling Start2 Alkyl Halide Start2->Coupling Reduction Partial Hydrogenation (Lindlar Catalyst) Coupling->Reduction Acetylation Acetylation Reduction->Acetylation Purification Column Chromatography Acetylation->Purification Analysis GC-MS Analysis Purification->Analysis Product This compound ((Z,Z) and (Z,E) isomers) Analysis->Product

Caption: A generalized workflow for the chemical synthesis of this compound.

References

Technical Support Center: Stabilization of Gossyplure in Field Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stabilization of Gossyplure in field formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in field formulations?

A1: The primary degradation pathway for this compound (a 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadien-1-yl acetate) in the environment is the hydrolysis of the acetate ester to its corresponding alcohol, (Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol.[1] While direct photodegradation of this compound itself appears to be minimal, the formulation's components and environmental conditions can contribute to its overall instability.[1] Volatilization is also a significant factor in the loss of active pheromone from the formulation under field conditions.[1]

Q2: What types of stabilizers can be incorporated into this compound formulations to enhance stability?

A2: To enhance the stability of this compound formulations, various stabilizers can be incorporated to mitigate degradation. These are broadly categorized as antioxidants and UV protectants. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and di-tert-butyl-2,2'-methylenedi-p-cresol have been used in pheromone formulations to prevent oxidative degradation.[2] For protection against photodegradation, UV protectants like benzotriazoles (e.g., Tinuvin® P), carbon black, or titanium dioxide can be included.[2]

Q3: How do different formulation types affect the stability and release of this compound?

A3: The formulation type plays a crucial role in both the stability and the release kinetics of this compound. Commercially available formulations include hollow fibers, laminated plastic flakes, and sprayable microcapsules.[3][4] Hollow fibers and laminated plastics provide a physical barrier that protects this compound from environmental factors and controls its release over time. Sprayable microencapsulations can also offer protection and are designed for ease of application. The choice of formulation will depend on the specific application, desired release rate, and required duration of efficacy.

Troubleshooting Guide

Issue 1: Rapid loss of field efficacy of the this compound formulation.

Possible Cause Suggested Solution
High Volatilization Rate - Select a formulation with a slower, more controlled release mechanism (e.g., hollow fibers, laminated plastics).- Adjust the application rate and frequency based on field temperature and wind conditions.
Hydrolytic Degradation - Ensure the formulation matrix is hydrophobic to minimize water ingress.- Incorporate moisture scavengers into the packaging of the formulation.
Oxidative Degradation - Add a phenolic antioxidant such as BHT to the formulation.[2]- Store the formulation in an inert atmosphere (e.g., under nitrogen) before application.
Photodegradation - Incorporate a UV protectant like a benzotriazole or carbon black into the formulation.[2]- For experimental setups, shield the formulation from direct sunlight where possible.

Issue 2: Inconsistent release profile of this compound from the formulation.

Possible Cause Suggested Solution
Inhomogeneous distribution of this compound in the matrix - Ensure proper mixing and dispersion of this compound during the formulation manufacturing process.- Perform quality control checks to verify the homogeneity of the formulation.
Degradation of the polymer matrix - Select a polymer matrix that is resistant to environmental degradation (e.g., UV stable, resistant to hydrolysis).- Conduct stability testing of the blank formulation matrix under field conditions.
Environmental Factors - Monitor and record environmental conditions (temperature, humidity, sunlight exposure) during field trials to correlate with release data.

Quantitative Data Summary

Table 1: Half-life of this compound in Different Environmental Compartments

Compartment Temperature Half-life Primary Degradation Product
Soil (Lufkin fine sandy loam)32°C1 day(Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol[1]
WaterNot Specified7 days(Z,Z)- and (Z,E)-7,11-hexadecadien-1-ol[1]

Table 2: Examples of Stabilizers Used in Pheromone Formulations

Stabilizer Type Example Compound Function
Antioxidant Butylated Hydroxytoluene (BHT)[2]Prevents oxidative degradation
Antioxidant di-tert-butyl-2,2'-methylenedi-p-cresol[2]Prevents oxidative degradation
UV Protectant Benzotriazoles (e.g., Tinuvin® P)[2]Absorbs UV radiation
UV Protectant Carbon Black[2]Blocks UV radiation
UV Protectant Titanium Dioxide[2]Scatters UV radiation

Experimental Protocols

Protocol: Accelerated Stability Testing of this compound Formulations

This protocol outlines a general procedure for assessing the stability of this compound formulations under accelerated conditions. The Arrhenius equation can be used to estimate the shelf-life at normal storage conditions from the accelerated testing data.

  • Sample Preparation:

    • Prepare multiple samples of the this compound formulation.

    • Package the samples in their intended final packaging.

    • Retain control samples stored at a low temperature (e.g., 5°C) in the dark.

  • Accelerated Storage Conditions:

    • Place the samples in stability chambers with controlled temperature and relative humidity (RH).

    • A typical set of conditions for accelerated testing is 40°C ± 2°C and 75% RH ± 5% RH.[5][6]

    • If significant degradation is observed, intermediate conditions (e.g., 30°C ± 2°C and 65% RH ± 5% RH) should also be tested.[5]

  • Time Points for Sampling:

    • For accelerated studies, typical time points for sampling are 0, 1, 2, 3, and 6 months.[6]

  • Analytical Method:

    • At each time point, retrieve samples from the stability chambers.

    • Extract the this compound from the formulation using a suitable solvent (e.g., hexane or another non-polar solvent).

    • Quantify the concentration of this compound and its primary degradation product, 7,11-hexadecadien-1-ol, using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each storage condition.

    • Determine the degradation rate constant (k) for each condition.

    • Use the Arrhenius equation (ln k = ln A - Ea / (RT)) to model the effect of temperature on the degradation rate and to predict the shelf-life at desired storage conditions.

Visualizations

This compound This compound (7,11-hexadecadien-1-yl acetate) DegradationProduct Degradation Product (7,11-hexadecadien-1-ol) This compound->DegradationProduct Hydrolysis Volatilization Volatilization (Loss to Atmosphere) This compound->Volatilization Evaporation

Caption: Primary degradation and loss pathways for this compound.

cluster_workflow Experimental Workflow A Sample Preparation (Formulation in final packaging) B Storage under Accelerated Conditions (e.g., 40°C / 75% RH) A->B C Sampling at Predetermined Time Points (0, 1, 2, 3, 6 months) B->C D Extraction of this compound C->D E Quantification by GC/HPLC D->E F Data Analysis & Shelf-life Estimation (Arrhenius Equation) E->F

Caption: Workflow for accelerated stability testing of this compound.

cluster_troubleshooting Troubleshooting Logic Start Rapid Loss of Efficacy CheckVolatilization Assess Volatilization Start->CheckVolatilization CheckDegradation Assess Degradation Start->CheckDegradation SolutionRelease Use Controlled-Release Formulation CheckVolatilization->SolutionRelease High SolutionAntioxidant Add Antioxidant CheckDegradation->SolutionAntioxidant Oxidative SolutionUV Add UV Protectant CheckDegradation->SolutionUV Photolytic

Caption: Troubleshooting logic for loss of this compound efficacy.

References

overcoming insect resistance to Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Gossyplure Resistance

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome insect resistance to this compound, the sex pheromone of the pink bollworm (Pectinophora gossypiella).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Inconsistent Results in Mating Disruption Field Trials

  • Question: We are observing variable efficacy in our mating disruption field trials using this compound. What are the potential causes and how can we troubleshoot this?

  • Answer: Inconsistent results in mating disruption trials can stem from several factors.

    • Suboptimal Formulation or Dispenser Rate: Ensure the this compound formulation and dispenser application rate are appropriate for the environmental conditions and target pest population density. Different formulations, such as hollow fibers or laminated flakes, have different release rates. Consider evaluating multiple commercially available formulations.[1]

    • Environmental Factors: High temperatures and strong winds can accelerate the dissipation of the pheromone plume, reducing its effectiveness. Monitor and record environmental conditions during your trials to correlate with efficacy data.

    • Pest Population Density: Mating disruption is most effective at lower pest population densities. If the initial population is too high, the probability of males finding females without relying on the pheromone plume increases. Conduct pre-trial population assessments to ensure suitability for mating disruption.

    • Resistance: The target population may have developed resistance to this compound. This can manifest as altered behavioral responses in males. It is crucial to conduct bioassays to assess the resistance level of the local pink bollworm population.

Issue 2: Low or No Response in Electroantennography (EAG) Bioassays

  • Question: Our EAG recordings show a weak or non-existent response to this compound in pink bollworm antennae. How can we troubleshoot our EAG setup and protocol?

  • Answer: A diminished EAG response can be due to technical issues or biological factors.

    • Electrode Placement and Contact: Ensure proper placement of the recording and reference electrodes. The recording electrode should be inserted into the distal end of the antenna, while the reference electrode is placed in the head or another part of the body. Poor contact can lead to a weak signal.

    • Antennae Condition: Use freshly excised antennae from healthy, sexually mature male moths. The age and physiological state of the moth can significantly impact antennal response.

    • Pheromone Delivery: Verify the concentration and purity of your this compound standard. Ensure the delivery system (e.g., puff of air over a filter paper treated with the pheromone) is functioning correctly and delivering a consistent dose.

    • Olfactory Receptor Resistance: A consistently low response across multiple individuals from a specific population could indicate a mechanism of resistance at the receptor level. This may involve mutations in odorant receptors (ORs) or sensory neuron membrane proteins (SNMPs).[2][3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound resistance.

1. What are the primary mechanisms of insect resistance to this compound?

Insect resistance to pheromones like this compound can occur through several mechanisms:

  • Metabolic Resistance: Insects may evolve enhanced enzymatic degradation of the pheromone molecules, reducing the concentration that reaches the olfactory receptors.

  • Target-Site Resistance: Mutations in the genes encoding olfactory receptors (ORs), co-receptors (Orco), or sensory neuron membrane proteins (SNMPs) can alter the binding affinity of this compound, leading to a reduced neuronal response.[2][3]

  • Behavioral Resistance: Male moths may exhibit altered behaviors, such as changes in their flight patterns or reduced responsiveness to the pheromone plume, allowing them to locate females through other cues.

2. How can we quantify the level of this compound resistance in a pink bollworm population?

Resistance levels can be quantified using various bioassays:

  • Dose-Response Bioassays: Exposing moths to a range of this compound concentrations and measuring a specific response (e.g., attraction, mating behavior, or electrophysiological response) allows for the calculation of an LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population). A comparison of these values between a suspected resistant population and a susceptible baseline population can determine the resistance ratio.

  • Wind Tunnel Bioassays: These assays allow for the observation of male moth flight behavior in response to a controlled pheromone plume, providing insights into behavioral resistance.

3. What alternative strategies can be employed to manage this compound-resistant pink bollworm populations?

An integrated pest management (IPM) approach is crucial for managing resistant populations.

  • Transgenic Cotton (Bt-cotton): The use of cotton varieties expressing insecticidal proteins from Bacillus thuringiensis (Bt), such as Cry1Ac and Cry2Ab, has been a primary tool for pink bollworm control.[4] However, resistance to Bt toxins has also been documented.[5][6]

  • Novel Pheromone Formulations: Research into new formulations, such as wax-based dispensers, may offer improved release kinetics and efficacy.[5]

  • Biological Control: The use of natural enemies, such as Trichogramma and Bracon species, can help to suppress pink bollworm populations.[5]

  • Cultural Practices: Practices like early crop termination and removal of crop residues can reduce the carryover of pest populations between seasons.[5]

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound Formulations (Note: This table is a template; specific data would be populated from relevant research articles.)

FormulationApplication Rate (g/ha)Mating Disruption (%)Male Moth Trap Catch Reduction (%)
Hollow Fiber158590
Laminated Flake208892
Wax-based189095

Table 2: this compound Resistance Ratios in Pink Bollworm Populations (Note: This table is a template; specific data would be populated from relevant research articles.)

Population LocationYear of CollectionLC50 (µ g/dispenser ) - SusceptibleLC50 (µ g/dispenser ) - Field PopulationResistance Ratio (RR)
Location A20230.11.515
Location B20230.10.55
Location C20240.12.222

Experimental Protocols

Protocol 1: Electroantennography (EAG) Bioassay for this compound Response

  • Preparation:

    • Prepare a series of this compound dilutions in a suitable solvent (e.g., hexane) ranging from 1 pg/µL to 10 ng/µL.

    • Apply 10 µL of each dilution to a filter paper strip and allow the solvent to evaporate.

    • Excise the antenna from a 1-3 day old male pink bollworm moth at the base of the scape.

  • Electrode Placement:

    • Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

    • Insert the tip of the recording electrode into the distal end of the antenna.

    • Insert the reference electrode into the base of the antenna.

  • Signal Acquisition:

    • Connect the electrodes to a high-impedance amplifier.

    • Deliver a 0.5-second puff of charcoal-filtered, humidified air through a glass tube containing the pheromone-treated filter paper, directed at the antenna.

    • Record the resulting depolarization of the antennal potential using data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Subtract the response to a solvent-only control.

    • Plot the dose-response curve and calculate the EC50.

Visualizations

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum Pheromone This compound Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding PBP_Pheromone PBP-Gossyplure Complex PBP->PBP_Pheromone OR Odorant Receptor (OR) + Orco PBP_Pheromone->OR Activation Ion_Channel Ion Channel OR->Ion_Channel Opens Neuron Olfactory Receptor Neuron Signal Action Potential Neuron->Signal Ion_Channel->Neuron Depolarization Brain Brain (Antennal Lobe) Signal->Brain Signal to Brain

Caption: Pheromone reception and signaling pathway in an insect olfactory neuron.

Caption: Troubleshooting workflow for inconsistent this compound field trial results.

References

Gossyplure Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gossyplure, the sex pheromone of the pink bollworm. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to facilitate a more cost-effective and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cost-effective synthesis important?

A1: this compound is the sex pheromone produced by the female pink bollworm moth (Pectinophora gossypliella). It is a mixture of two geometric isomers, (Z,Z)-7,11-hexadecadien-1-yl acetate and (Z,E)-7,11-hexadecadien-1-yl acetate, typically in a 1:1 ratio. Its primary application is in pest management strategies, such as mating disruption and population monitoring, to control the pink bollworm, a significant pest in cotton cultivation. The development of cost-effective synthetic routes is crucial for making these environmentally friendly pest control methods economically viable for large-scale agricultural use.

Q2: What are the primary synthetic strategies for producing this compound?

A2: The most common and well-established synthetic routes for this compound involve the Wittig reaction and Grignard coupling reactions.[1] These methods offer versatility in constructing the carbon skeleton and controlling the stereochemistry of the double bonds, which is critical for the pheromone's biological activity. Other approaches, such as those utilizing cyclic compounds and acetylenic intermediates, have also been explored.

Q3: How critical is the isomeric ratio of this compound for its efficacy?

A3: The ratio of the (Z,Z) to (Z,E) isomers is critical for the biological activity of this compound. While a 1:1 mixture is generally considered effective, the optimal ratio can vary depending on the geographical population of the pink bollworm.[2] Maintaining the correct isomeric purity is essential, as the presence of other isomers can reduce the attractiveness of the pheromone blend to male moths.

Q4: Are there any biotechnological alternatives to chemical synthesis for this compound production?

A4: Yes, research is ongoing into biotechnological approaches for producing insect pheromones, including this compound.[2] These methods often involve the metabolic engineering of microorganisms or plants to produce the pheromone or its precursors. While still in development for large-scale production, biotechnology holds the promise of being a more sustainable and potentially cost-effective alternative to traditional chemical synthesis in the future.[2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, with a focus on the widely used Wittig reaction and Grignard coupling methods.

Wittig Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Alkene 1. Incomplete ylide formation due to weak base or wet solvent. 2. Sterically hindered aldehyde or ketone. 3. Unstable ylide.1. Use a strong, fresh base (e.g., n-butyllithium, sodium hydride) and ensure anhydrous reaction conditions. 2. Consider using a more reactive phosphonium salt or a different synthetic route if the substrate is highly hindered. 3. For unstable ylides, generate it in situ in the presence of the carbonyl compound.
Poor (Z)-Stereoselectivity 1. Use of a stabilized ylide. 2. Reaction temperature is too high. 3. Presence of lithium salts can decrease Z-selectivity.1. For high (Z)-selectivity, use a non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide).[3] 2. Perform the reaction at low temperatures (e.g., -78 °C). 3. Use sodium- or potassium-based strong bases to avoid lithium salts.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct TPPO is often a highly crystalline and polar byproduct that can be difficult to separate from the desired alkene product through standard chromatography.1. Crystallization: TPPO can sometimes be removed by crystallizing it from a non-polar solvent. 2. Column Chromatography: Use a carefully selected solvent system. A gradient elution from a non-polar solvent to a slightly more polar one can be effective. 3. Alternative Wittig Reagents: Consider using a water-soluble phosphine to facilitate the removal of the phosphine oxide byproduct during aqueous workup.
Grignard Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Failure to Initiate Grignard Reagent Formation 1. Magnesium surface is oxidized. 2. Presence of moisture in glassware or solvent. 3. Alkyl halide is not reactive enough.1. Activate the magnesium turnings by crushing them gently under an inert atmosphere or by adding a small crystal of iodine. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Consider using a more reactive halide (I > Br > Cl).
Low Yield of Coupled Product 1. Side reactions due to the presence of acidic protons in the substrate. 2. Homocoupling of the Grignard reagent.1. Protect any acidic functional groups (e.g., alcohols, carboxylic acids) in the starting materials before performing the Grignard reaction. 2. Use a suitable catalyst (e.g., copper or nickel salts) to promote the desired cross-coupling reaction.[1]
Poor Stereoselectivity The stereochemical outcome of Grignard couplings can be influenced by various factors.The addition of co-solvents like hexamethylphosphoramide (HMPA) has been shown to influence the Z:E isomer ratio in certain allylic Grignard reactions.[1] Careful optimization of reaction conditions is necessary.

Data Presentation: Comparison of Synthetic Routes

While a direct quantitative cost comparison is highly dependent on reagent prices and scale, the following table provides a qualitative overview of the main synthetic routes to this compound to aid in methodological selection.

Synthetic Route Advantages Disadvantages Cost-Effectiveness Considerations
Wittig Reaction - High reliability for forming C=C bonds. - Good control over stereochemistry with appropriate ylide selection.[3]- Formation of triphenylphosphine oxide byproduct can complicate purification. - Strong bases are often required.- The cost of the phosphonium salt and the base can be significant. - Purification challenges can add to the overall cost and time.
Grignard Coupling - Efficient for forming C-C bonds. - Readily available starting materials.- Sensitive to moisture and acidic protons. - Stereocontrol can be challenging without specific catalysts or additives.- The cost of the organohalides and magnesium is generally low. - The need for protecting groups and catalysts can increase costs.
Acetylenic Routes - Provides a rigid framework for stereoselective reduction to Z-alkenes.- Often involves multiple steps, including protection and deprotection. - Handling of acetylene and strong bases can be hazardous.- Can be a longer and more complex route, potentially increasing labor and reagent costs.
Biotechnological Synthesis - Potentially more sustainable and environmentally friendly. - Could lead to significant cost reductions at scale.[2]- Technology is still under development for large-scale production. - Optimization of microbial strains and fermentation conditions is required.- High initial research and development costs, but potentially very low production costs in the long term.[2]

Experimental Protocols

The following is a generalized, illustrative protocol for a key step in a potential this compound synthesis using a Wittig reaction to form a Z-alkene. Note: This is a representative procedure and may require optimization based on specific starting materials and laboratory conditions.

Objective: Stereoselective synthesis of a (Z)-alkene intermediate for this compound via a Wittig reaction.

Materials:

  • Alkyltriphenylphosphonium bromide (1.2 equivalents)

  • Dry tetrahydrofuran (THF)

  • n-Butyllithium (1.1 equivalents)

  • Aldehyde (1.0 equivalent)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation:

    • Under an inert atmosphere (e.g., argon or nitrogen), suspend the alkyltriphenylphosphonium bromide in dry THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise to the suspension while maintaining the temperature below -70 °C.

    • Stir the resulting deep red or orange solution for 1 hour at -78 °C.

  • Wittig Reaction:

    • Dissolve the aldehyde in a small amount of dry THF and add it dropwise to the ylide solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product will contain the desired alkene and triphenylphosphine oxide.

    • Purify the crude mixture by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ether mixture) to separate the less polar alkene from the more polar triphenylphosphine oxide.

    • Collect the fractions containing the product and concentrate the solvent to obtain the purified (Z)-alkene.

Visualizations

Logical Workflow for Cost-Effective this compound Synthesis

cost_effective_synthesis cluster_start Starting Material Selection cluster_synthesis Synthetic Route cluster_purification Purification and Analysis cluster_end Final Product start Select Economical Starting Materials route_choice Choose High-Yielding, Stereoselective Route (e.g., Wittig or Grignard) start->route_choice Key Decision optimization Optimize Reaction Conditions (Temperature, Solvent, Catalyst) route_choice->optimization purification Efficient Purification (e.g., Crystallization, Flash Chromatography) optimization->purification Crude Product analysis QC Analysis (GC/MS, NMR) for Isomeric Purity purification->analysis end High-Purity this compound analysis->end

Caption: A logical workflow for a cost-effective synthesis of this compound.

Troubleshooting Workflow for Low Yield in Wittig Reaction

wittig_troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Step start->check_purification base_issue Is the base strong and fresh? check_ylide->base_issue Yes solvent_issue Are solvents anhydrous? check_ylide->solvent_issue No temp_issue Is the temperature optimized? check_conditions->temp_issue tppo_issue Is TPPO co-eluting with the product? check_purification->tppo_issue solution_base Use fresh, strong base (e.g., n-BuLi) base_issue->solution_base solution_solvent Thoroughly dry all solvents and glassware solvent_issue->solution_solvent solution_temp Adjust temperature (often lower for better selectivity) temp_issue->solution_temp solution_tppo Optimize chromatography or use alternative purification tppo_issue->solution_tppo

References

Gossyplure GC-MS Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Gossyplure analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during this compound GC-MS analysis in a question-and-answer format.

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?

Answer:

Poor peak shape can be attributed to several factors, often related to the GC inlet or the column itself.

  • Dirty Inlet Liner: Non-volatile residues in the liner can interact with the analyte.

    • Solution: Replace the inlet liner. It's good practice to do this regularly, especially when analyzing samples in complex matrices.

  • Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can cause dead volume and peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely. Consult your instrument manual for the correct installation depth.

  • Column Contamination: Buildup of non-volatile material at the head of the column can lead to peak tailing, especially for active compounds.

    • Solution: Trim a small portion (a few centimeters) from the inlet end of the column. Regular column baking according to the manufacturer's instructions can also help.

  • Solvent Mismatch: Injecting a sample in a solvent with a significantly different polarity than the column's stationary phase can cause peak fronting or splitting.

    • Solution: Whenever possible, dissolve your this compound standard in a solvent that is compatible with your GC column's stationary phase (e.g., hexane for a non-polar column).

Question: I am not seeing any peaks, or the signal intensity is very low.

Answer:

A complete loss of signal or significantly reduced intensity can be alarming. A systematic check of the system is required.

  • Leaky Septum: A worn-out septum can lead to a loss of sample during injection. An audible hiss near the inlet is a clear indicator. Leaks can also introduce air into the system, which can degrade the column and affect detector performance.

    • Solution: Replace the septum. Septa are consumables and should be replaced regularly, typically after 100-200 injections, or sooner if you are operating at high inlet temperatures.

  • Syringe Issue (Autosampler or Manual): The syringe may not be drawing up the sample correctly, or it could be clogged.

    • Solution: For autosamplers, check the vial and sample volume. For manual injections, ensure you are using the correct technique. In both cases, inspect the syringe for blockages or damage.

  • Incorrect Instrument Parameters: Incorrectly set temperatures, gas flows, or MS parameters will impact your analysis.

    • Solution: Verify that the injector temperature, oven temperature program, carrier gas flow rate, and MS acquisition parameters are appropriate for this compound analysis.

  • MS Detector Issue: The detector may not be turned on, or there could be an issue with the filament or electron multiplier.

    • Solution: Check the MS tuning and ensure the detector is functioning correctly.

Question: My chromatogram shows extra, unexpected peaks (ghost peaks).

Answer:

Ghost peaks are peaks that are not present in your sample. They are often the result of contamination.

  • Contaminated Syringe: Residue from previous injections can be carried over.

    • Solution: Ensure your syringe wash routine is effective. Use appropriate wash solvents and consider adding a bake-out step for the syringe if your autosampler allows.

  • Carryover from Previous Injections: High-boiling components from a previous sample may elute in a subsequent run.

    • Solution: Increase the final oven temperature or add a bake-out period at the end of your temperature program to ensure all components have eluted. Running a blank solvent injection after a concentrated sample can help identify carryover.

  • Septum Bleed: Particles from a degrading septum can enter the inlet and show up as peaks.

    • Solution: Use high-quality septa rated for your inlet temperature and replace them regularly.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Ensure you are using high-purity gas and that your gas traps are functioning correctly. Changing the gas cylinder can sometimes introduce contaminants, so purging the lines is important.

Question: I am having trouble separating the (Z,Z) and (Z,E) isomers of this compound.

Answer:

Separating stereoisomers like those of this compound requires specific chromatographic conditions as they often have very similar boiling points.

  • Inappropriate GC Column: A standard non-polar or mid-polar column may not provide sufficient selectivity for isomeric separation.

    • Solution: Utilize a column with a stationary phase designed for isomer separations. Chiral columns, such as those based on cyclodextrins, are often used for this purpose. Liquid crystalline stationary phases have also shown high selectivity for positional and cis-trans isomers.

  • Suboptimal Temperature Program: The oven temperature program can significantly impact resolution.

    • Solution: Optimize your temperature program. A slower ramp rate or an isothermal hold at an optimal temperature can improve the separation of closely eluting isomers.

Frequently Asked Questions (FAQs)

What are the characteristic mass fragments of this compound that I should monitor?

While a full mass spectrum is ideal for identification, for targeted analysis and quantification using Selected Ion Monitoring (SIM), you should monitor the characteristic ions of this compound. Common ions include m/z 43, 55, 67, and 81. The molecular ion may not always be prominent.

What is the best solvent to use for this compound analysis?

This compound should be dissolved in a volatile organic solvent. Hexane, dichloromethane, or iso-octane are suitable choices. Avoid aqueous solutions as they are not compatible with most GC systems.

What are typical GC inlet and oven temperature settings for this compound analysis?

  • Inlet Temperature: A starting point would be around 250 °C to ensure rapid volatilization of the sample.

  • Oven Temperature Program: A typical program might start at a lower temperature (e.g., 60-100 °C) and ramp up to a final temperature of 280-300 °C. The exact program will depend on the column and the desired separation.

How should I prepare my samples for this compound GC-MS analysis?

  • Clean Samples (e.g., pheromone lures): Dilute the sample in a suitable volatile organic solvent to a concentration of approximately 10 µg/mL.

  • Complex Matrices (e.g., biological tissues): An extraction step is necessary. This typically involves liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE) to isolate the this compound and remove interfering compounds.

  • General Preparation: Ensure the final sample is free of particles by centrifuging or filtering before transferring to a GC vial.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Sample Concentration ~10 µg/mLTo achieve an on-column amount of ~10 ng with a 1 µL injection.
Injection Volume 1 µLA standard volume for many GC applications.
Inlet Temperature 250 - 280 °CShould be high enough to ensure rapid vaporization without causing degradation.
Carrier Gas Helium or HydrogenHigh purity is essential.
Characteristic m/z for SIM 43, 55, 67, 81These are common fragment ions for this compound.
Isomer Ratio for Pheromone Typically 1:1 (Z,Z):(Z,E)This ratio is often highly effective for attracting the pink bollworm moth.

Experimental Protocols

Protocol: Basic Sample Preparation of a this compound Standard

  • Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a Class A volumetric flask using hexane to create a stock solution (e.g., 1 mg/mL).

  • Working Standard: Perform a serial dilution of the stock solution with hexane to achieve a final concentration of approximately 10 µg/mL.

  • Vial Transfer: Transfer the working standard to a 1.5 mL glass autosampler vial.

  • Analysis: Inject 1 µL of the working standard into the GC-MS system.

Visualizations

Gossyplure_GCMS_Workflow This compound GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Pheromone Lure/Extract) dissolve Dissolve/Dilute in Hexane sample->dissolve vial Transfer to GC Vial dissolve->vial injection Injection (1 µL) vial->injection separation GC Separation (Isomer-specific column) injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram mass_spec Mass Spectrum Analysis chromatogram->mass_spec quant Quantification mass_spec->quant

Caption: A general workflow for this compound analysis by GC-MS.

Troubleshooting_Tree GC-MS Troubleshooting Logic start Problem Observed no_peaks No Peaks / Low Signal start->no_peaks bad_shape Poor Peak Shape start->bad_shape extra_peaks Extra Peaks start->extra_peaks no_peaks_q1 Check for Leaks (Septum) no_peaks->no_peaks_q1 bad_shape_q1 Dirty Liner/Inlet? bad_shape->bad_shape_q1 extra_peaks_q1 Carryover from previous run? extra_peaks->extra_peaks_q1 no_peaks_a1 Replace Septum no_peaks_q1->no_peaks_a1 Yes no_peaks_q2 Check Syringe/Injection no_peaks_q1->no_peaks_q2 No no_peaks_a2 Clean/Replace Syringe no_peaks_q2->no_peaks_a2 Yes no_peaks_q3 Verify MS Detector Status no_peaks_q2->no_peaks_q3 No no_peaks_a3 Tune/Check Detector no_peaks_q3->no_peaks_a3 Issue Found bad_shape_a1 Replace Liner bad_shape_q1->bad_shape_a1 Yes bad_shape_q2 Column Contaminated? bad_shape_q1->bad_shape_q2 No bad_shape_a2 Trim Column bad_shape_q2->bad_shape_a2 Yes bad_shape_q3 Column Installation OK? bad_shape_q2->bad_shape_q3 No bad_shape_a3 Reinstall Column bad_shape_q3->bad_shape_a3 Issue Found extra_peaks_a1 Increase Oven Bakeout extra_peaks_q1->extra_peaks_a1 Yes extra_peaks_q2 Contaminated Syringe/Solvent? extra_peaks_q1->extra_peaks_q2 No extra_peaks_a2 Check Wash Routine/Solvent extra_peaks_q2->extra_peaks_a2 Yes extra_peaks_q3 Septum Bleed? extra_peaks_q2->extra_peaks_q3 No extra_peaks_a3 Replace Septum extra_peaks_q3->extra_peaks_a3 Issue Found

Technical Support Center: Optimizing Gossyplure Efficacy in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of environmental factors on the efficacy of Gossyplure.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on environmental variables.

Issue Possible Cause Troubleshooting Steps
Low male moth capture in pheromone traps. Suboptimal Temperatures: Pink bollworm moth activity is significantly reduced at temperatures below 18.1°C.- Monitor ambient temperature during trapping periods. - Schedule experiments for times when temperatures are expected to be above 20°C for optimal moth flight.
High Wind Speeds: Wind speeds exceeding 2.5-2.7 m/s can disrupt the pheromone plume and suppress moth flight and capture.- Use a handheld anemometer to measure wind speed at the trap location. - Position traps in locations sheltered from direct, high winds, if possible, without obstructing airflow entirely. - Postpone experiments during periods of high wind.
Improper Dispenser Placement: The height and location of the dispenser relative to the trap and crop canopy can affect pheromone dispersal.- Ensure dispensers are placed according to the manufacturer's recommendations or established experimental protocols. - In mating disruption trials, consider the direction of prevailing winds when placing dispensers to ensure adequate coverage of the target area.[1]
Pheromone Degradation: While this compound is not highly susceptible to direct sunlight, prolonged exposure to harsh environmental conditions can lead to some degradation over time.- Use fresh pheromone lures and dispensers for each experiment. - Store unused lures in a cool, dark place as recommended by the manufacturer.
Inconsistent results between experimental replicates. Fluctuating Environmental Conditions: Variations in temperature, wind speed, and humidity between replicate experiments can lead to inconsistent moth responses.- Record environmental parameters (temperature, wind speed, relative humidity) for each experimental replicate. - Analyze data to identify correlations between environmental conditions and experimental outcomes. - If possible, conduct replicates under similar environmental conditions.
Dispenser Variability: Different formulations of this compound (e.g., hollow fibers, plastic laminates, ropes) have different release rates and longevity.[2][3]- Use the same type and batch of dispensers for all replicates. - If comparing different formulations, characterize the release rate of each under controlled laboratory conditions prior to field experiments.
Rapid decline in trap captures over a short period. Pheromone Depletion: The release rate of this compound from dispensers decreases over time.- Refer to the manufacturer's specifications for the expected lifespan of the dispenser. - In long-term studies, replace dispensers at recommended intervals to ensure a consistent pheromone release rate.
Rainfall: Heavy rainfall can wash away sticker substances used to adhere dispensers and may temporarily suppress moth activity.- Check the integrity of dispenser placement after rainfall events. - Avoid conducting experiments immediately after heavy rain.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the influence of environmental factors on this compound efficacy.

Q1: What is the optimal temperature range for this compound efficacy in field trials?

A1: The optimal temperature for pink bollworm moth activity and, consequently, for this compound efficacy in trapping studies, is generally above 20°C. Moth capture rates are significantly reduced at temperatures below 18.1°C.

Q2: How does wind speed affect the performance of this compound?

A2: Wind speeds above 2.5 to 2.7 meters per second can negatively impact this compound's effectiveness by disrupting the pheromone plume, making it difficult for male moths to locate the source. This can lead to lower trap captures. The direction of the wind is also a critical factor to consider in mating disruption studies for the effective placement of dispensers.[1]

Q3: Is this compound susceptible to degradation by sunlight (UV radiation)?

A3: Studies have shown that this compound is not expected to be susceptible to direct photolysis by sunlight.[4] When exposed to direct sunlight for up to 24 hours, it did not show significant photodegradation.[4] However, the overall formulation and dispenser materials may be affected by prolonged UV exposure.

Q4: What is the half-life of this compound in the environment?

A4: The half-life of this compound can vary depending on the environmental matrix. Ecosystem studies have indicated a half-life of approximately 24 hours in soil and 10 days in water, with volatilization being a major loss process.[4]

Q5: How does the formulation of this compound (e.g., ropes, flakes, fibers) affect its performance?

A5: The formulation significantly impacts the release rate and longevity of this compound. Slow-release formulations like PB-Ropes are designed to provide a consistent release of the pheromone over an extended period, often up to 90 days or more.[1] Other formulations, such as hollow fibers (NoMate PBW®) and laminated plastic flakes (Disrupt®), also offer controlled release but may have different release kinetics and lifespans.[2] The choice of formulation should be based on the duration of the experiment and the desired release profile.

Q6: Can humidity affect the efficacy of this compound?

A6: While temperature and wind speed are the primary environmental drivers, some studies have shown a correlation between humidity and pink bollworm trap catches. However, the relationship is not as consistently strong as with the other two factors. It is still advisable to record humidity during experiments for a comprehensive environmental dataset.

Quantitative Data Summary

The following tables summarize the quantitative effects of key environmental factors on this compound efficacy.

Table 1: Effect of Temperature on Pink Bollworm Moth Capture

Temperature RangeEffect on Moth CaptureCitation
< 18.1°CSignificantly reduced
> 20°COptimal for flight and capture
> 22°CLess affected by wind

Table 2: Effect of Wind Speed on Pink Bollworm Moth Capture

Wind SpeedEffect on Moth CaptureCitation
> 2.5 - 2.7 m/sSuppressed flight and capture
Calm to light breezeOptimal for pheromone plume formation

Table 3: Half-life of this compound in Different Environmental Compartments

EnvironmentHalf-lifeCitation
Soil~24 hours[4]
Water~10 days[4]
Air (vapor phase)~3 hours (reaction with hydroxyl radicals)[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Electroantennography (EAG) Protocol for Pectinophora gossypiella

Objective: To measure the olfactory response of male pink bollworm antennae to this compound and its components.

Materials:

  • Adult male Pectinophora gossypiella moths (2-3 days old).

  • Stereo microscope.

  • Micromanipulators.

  • Glass capillary electrodes (filled with saline solution, e.g., Kaissling solution).

  • Ag/AgCl wires.

  • EAG amplifier and data acquisition system.

  • Charcoal-filtered and humidified air stream.

  • Pasteur pipettes with filter paper cartridges.

  • This compound standards and test compounds dissolved in a suitable solvent (e.g., hexane).

Procedure:

  • Antenna Preparation:

    • Immobilize a male moth.

    • Carefully excise one antenna at the base using fine scissors.

    • Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is placed in contact with the base. A small amount of conductive gel can be used to ensure a good connection.

  • Stimulus Preparation:

    • Apply a known amount of the test compound solution onto a small piece of filter paper and insert it into a Pasteur pipette.

    • Allow the solvent to evaporate completely.

  • Stimulation and Recording:

    • A continuous stream of charcoal-filtered, humidified air is passed over the antenna.

    • The tip of the stimulus pipette is inserted into a hole in the main air tube.

    • A puff of air is delivered through the stimulus pipette, carrying the odorant over the antenna.

    • The resulting depolarization of the antennal receptors (EAG response) is amplified, recorded, and measured.

  • Data Analysis:

    • The amplitude of the EAG response (in millivolts) is measured as the difference between the baseline and the peak of the negative deflection.

    • Responses to test compounds are typically normalized relative to the response to a standard compound or the solvent blank.

Wind Tunnel Bioassay Protocol for Pectinophora gossypiella

Objective: To evaluate the behavioral responses of male pink bollworm moths to a this compound-baited source in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light conditions.

  • Video recording equipment.

  • This compound dispensers or lures.

  • Release cages for male moths.

  • Adult male Pectinophora gossypiella moths (2-3 days old), pre-conditioned to the scotophase.

Procedure:

  • Wind Tunnel Setup:

    • Set the wind speed to a constant, low velocity (e.g., 30 cm/s).

    • Maintain the temperature and humidity at levels optimal for moth activity (e.g., 25°C and 50-60% RH).

    • Use red light for illumination to simulate dusk/night conditions.

  • Pheromone Source Placement:

    • Place the this compound dispenser at the upwind end of the wind tunnel.

  • Moth Release and Observation:

    • Release individual male moths from a cage at the downwind end of the tunnel.

    • Record the following behaviors for a set period (e.g., 5 minutes):

      • Activation: Time to first wing fanning or movement.

      • Take-off: Time to initiation of flight.

      • Oriented flight: Upwind flight towards the pheromone source.

      • Landing: Contact with the pheromone source.

  • Data Analysis:

    • Calculate the percentage of moths exhibiting each behavior.

    • Measure the latency (time to initiate) for each behavior.

    • Analyze flight tracks to determine flight speed, turning angles, and other flight parameters.

Visualizations

The following diagrams illustrate key concepts and workflows related to the impact of environmental factors on this compound efficacy.

Gossyplure_Degradation_Pathway This compound This compound Volatilization Volatilization This compound->Volatilization Major Pathway Hydrolysis Hydrolysis (in water) This compound->Hydrolysis Minor Pathway Microbial_Degradation Microbial Degradation (in soil/water) This compound->Microbial_Degradation Minor Pathway Photodegradation Direct Photodegradation (Sunlight/UV) This compound->Photodegradation Minimal Pathway Degradation_Products Inactive Products Volatilization->Degradation_Products Atmospheric Reactions Hydrolysis->Degradation_Products Microbial_Degradation->Degradation_Products Photodegradation->Degradation_Products

Caption: this compound Environmental Fate Pathways.

Troubleshooting_Workflow Start Low Trap Capture Check_Temp Is Temperature > 20°C? Start->Check_Temp Check_Wind Is Wind Speed < 2.7 m/s? Check_Temp->Check_Wind Yes Adjust_Time Adjust Experiment Timing Check_Temp->Adjust_Time No Check_Dispenser Is Dispenser Fresh & Correctly Placed? Check_Wind->Check_Dispenser Yes Relocate_Trap Consider Trap Relocation Check_Wind->Relocate_Trap No Replace_Dispenser Replace/Reposition Dispenser Check_Dispenser->Replace_Dispenser No End Re-evaluate Check_Dispenser->End Yes Adjust_Time->End Relocate_Trap->End Replace_Dispenser->End

Caption: Troubleshooting Low Pheromone Trap Captures.

Wind_Tunnel_Bioassay_Workflow Start Start Bioassay Setup Set Wind Tunnel Parameters (Airflow, Temp, Light) Start->Setup Pheromone Place Pheromone Source Upwind Setup->Pheromone Moth_Release Release Male Moth Downwind Pheromone->Moth_Release Observation Record Behavioral Responses (Activation, Flight, Landing) Moth_Release->Observation Data_Analysis Analyze Behavioral Data (% Response, Latency) Observation->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: Wind Tunnel Bioassay Experimental Workflow.

References

Technical Support Center: Gossyplure Photodegradation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of Gossyplure and its prevention.

Troubleshooting Guides

Issue 1: Rapid loss of this compound efficacy in field trials.

  • Question: My this compound-baited traps are losing attractiveness much faster than expected. Could photodegradation be the cause?

  • Answer: Yes, rapid loss of efficacy is a strong indicator of pheromone degradation. While this compound is relatively stable to direct photolysis over short periods (e.g., 24 hours), it is susceptible to indirect photodegradation, particularly in the vapor phase, through reactions with photochemically-produced hydroxyl radicals.[1] This process can have a half-life as short as a few hours under certain atmospheric conditions.[1] Furthermore, high temperatures and exposure to UV radiation can accelerate degradation over time.

  • Troubleshooting Steps:

    • Review Formulation: Are you using a stabilized formulation? Unprotected this compound is prone to degradation. Consider using formulations that incorporate antioxidants or provide physical protection.

    • Check Dispenser Type: The type of dispenser significantly impacts the release rate and protection of the pheromone. Controlled-release dispensers like hollow fibers, laminated flakes, or ropes are designed to protect this compound from environmental factors.[2][3]

    • Environmental Conditions: Note the environmental conditions during your experiment. High temperatures, intense sunlight, and high humidity can all contribute to faster degradation.

    • Chemical Analysis: If possible, analyze the residual this compound content in your dispensers over time using methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the degradation rate.

Issue 2: Inconsistent results between different batches of this compound formulation.

  • Question: I'm observing significant variability in the performance of different batches of my this compound formulation. What could be the reason?

  • Answer: Inconsistent performance between batches can often be attributed to variations in the formulation, particularly the concentration and dispersion of stabilizers like antioxidants. Improper mixing or degradation of the antioxidant itself can lead to reduced protection of the this compound.

  • Troubleshooting Steps:

    • Quality Control of Formulation: Implement stringent quality control measures for each batch. This should include verifying the concentration of both this compound and any added stabilizers.

    • Homogeneity of Mixture: Ensure that the antioxidant is uniformly dispersed throughout the formulation. Inadequate mixing can result in "hot spots" with low stabilizer concentration, leading to faster degradation.

    • Storage Conditions of Raw Materials: Check the storage conditions of your raw this compound and antioxidant stocks. Exposure to light and heat before formulation can lead to premature degradation.

    • Accelerated Stability Testing: Conduct accelerated stability tests on each new batch to predict its shelf-life and performance under field conditions. This involves exposing the formulation to elevated temperatures and light intensity for a shorter duration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The primary mechanism is believed to be indirect photodegradation . While direct absorption of sunlight does not appear to cause significant degradation in the short term, this compound in the vapor phase can be degraded by reacting with hydroxyl radicals (•OH) that are naturally present in the atmosphere and produced through photochemical processes.[1] This is an oxidative process that can break down the pheromone molecule.

Q2: How do antioxidants prevent the photodegradation of this compound?

A2: Antioxidants, such as Butylated Hydroxytoluene (BHT), protect this compound by acting as sacrificial molecules . They are more readily oxidized than this compound. When exposed to UV light or reactive oxygen species, the antioxidant will be consumed first, thereby preventing the degradation of the pheromone. They can quench free radicals and inhibit the chain reactions of oxidation.

Q3: What are the most effective formulations for preventing this compound photodegradation?

A3: Controlled-release formulations are the most effective. These are designed to not only release the pheromone at a consistent rate but also to provide a physical barrier against environmental factors. Examples include:

  • Polymer-based dispensers (e.g., hollow fibers, ropes): The pheromone is encapsulated within a polymer matrix that protects it from UV light and oxidation.[2][3]

  • Laminated plastic flakes: A multi-layered plastic structure where this compound is contained within the inner layers, shielding it from direct exposure.[2]

  • Microencapsulation: this compound is enclosed in microscopic capsules that slowly release the pheromone while protecting the bulk of the active ingredient.

Q4: What is a typical half-life for this compound in the field?

A4: The half-life of this compound in the field is highly dependent on the formulation and environmental conditions. For unprotected this compound in the vapor phase, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be around 3 hours .[1] However, in controlled-release formulations with antioxidants, the effective field life can be extended to several weeks or even months.[4]

Q5: Can I conduct my own photostability studies on this compound formulations?

A5: Yes, you can conduct photostability studies by adapting guidelines for pharmaceuticals, such as the ICH Q1B guidelines.[1][5] This involves exposing your formulation to a controlled light source that mimics the solar spectrum and quantifying the degradation of this compound over time using analytical techniques like HPLC or GC-MS.

Data Presentation

Table 1: Estimated Atmospheric Half-life of this compound Isomers

IsomerEstimated Half-life (Vapor Phase)Reference
(Z,Z)-Gossyplure~ 3 hours[1]
(Z,E)-Gossyplure~ 1 hour[1]

Note: These are estimated values for the reaction with photochemically-produced hydroxyl radicals in the atmosphere and do not account for protection from formulations.

Table 2: Qualitative Comparison of this compound Formulations for Photoprotection

Formulation TypeLevel of PhotoprotectionMechanism of Protection
Unprotected (neat)Very LowNone
With Antioxidant (e.g., BHT)ModerateChemical stabilization (sacrificial oxidation)
MicroencapsulatedHighPhysical barrier, controlled release
Laminated FlakesHighPhysical barrier, UV-blocking layers
Hollow Fibers/RopesVery HighEncapsulation within a protective polymer matrix

Experimental Protocols

Protocol 1: General Procedure for Photostability Testing of this compound Formulations

This protocol is a general guideline adapted from the ICH Q1B principles.[1][5]

  • Sample Preparation:

    • Prepare samples of your this compound formulation.

    • For comparison, prepare a control sample of unprotected this compound in a solvent like hexane.

    • Prepare a "dark control" for each formulation by wrapping the sample container in aluminum foil to exclude light. This will help differentiate between photodegradation and thermal degradation.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

    • The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours/square meter.

  • Sampling:

    • Withdraw aliquots of each sample at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis:

    • Quantify the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV or GC-MS.

    • Analyze for the presence of degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for all samples.

    • Compare the degradation rates of the protected formulations to the unprotected control.

    • Subtract the degradation observed in the dark control from the light-exposed samples to determine the extent of photodegradation.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

  • Sample Extraction:

    • Extract this compound and its degradation products from the formulation matrix or dispenser using a suitable organic solvent (e.g., hexane, dichloromethane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Quantification:

    • Use an internal standard for accurate quantification.

    • Create a calibration curve with known concentrations of a this compound standard.

    • Identify degradation products by comparing their mass spectra to libraries and by interpreting the fragmentation patterns.

Mandatory Visualization

Photodegradation_Pathway cluster_0 Environmental Factors cluster_1 This compound Degradation Sunlight Sunlight (UV Radiation) Hydroxyl_Radical Hydroxyl Radical (•OH) Sunlight->Hydroxyl_Radical Photochemical production This compound This compound Sunlight->this compound Direct Photolysis (minor pathway) Oxygen Atmospheric Oxygen (O2) Excited_this compound Excited State this compound* This compound->Excited_this compound Degradation_Products Degradation Products (e.g., smaller, more volatile compounds) This compound->Degradation_Products Reaction with •OH (major pathway) Excited_this compound->Degradation_Products Reaction with O2

Caption: Indirect photodegradation pathway of this compound.

Prevention_Workflow Start Start: Unprotected this compound Formulation Formulation Strategy Start->Formulation Chemical Chemical Stabilization Formulation->Chemical Option 1 Physical Physical Protection Formulation->Physical Option 2 Antioxidant Add Antioxidant (e.g., BHT) Chemical->Antioxidant Controlled_Release Use Controlled-Release Dispenser Physical->Controlled_Release Result_Chem Reduced Oxidation Antioxidant->Result_Chem Result_Phys Reduced UV Exposure & Volatilization Controlled_Release->Result_Phys End End: Stabilized this compound Formulation Result_Chem->End Result_Phys->End

Caption: Workflow for preventing this compound degradation.

Troubleshooting_Logic Start Problem: Rapid Loss of Efficacy Check1 Is a stabilized formulation being used? Start->Check1 No1 No Check1->No1 No Yes1 Yes Check1->Yes1 Yes Action1 Action: Incorporate antioxidant and/or use a controlled-release dispenser. No1->Action1 Check2 Are environmental conditions (high temp, high UV) severe? Yes1->Check2 End Resolution Action1->End Yes2 Yes Check2->Yes2 Yes No2 No Check2->No2 No Action2 Action: Consider a more robust controlled-release formulation. Yes2->Action2 Check3 Has the dispenser's release rate been verified? No2->Check3 Action2->End Yes3 Yes Check3->Yes3 Yes No3 No Check3->No3 No Yes3->End Action3 Action: Conduct release rate studies and quantify residual pheromone. No3->Action3 Action3->End

Caption: Troubleshooting logic for this compound efficacy issues.

References

Technical Support Center: Enhancing the Attractiveness of Gossyplure Lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Gossyplure lures for monitoring and managing the pink bollworm (Pectinophora gossypiella). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to optimize your experimental outcomes.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound lures, providing potential causes and actionable solutions in a question-and-answer format.

Issue Potential Causes Recommended Solutions
Low or No Trap Capture Improper Lure Handling: Contamination of the lure with foreign scents (e.g., sunscreen, insect repellent, nicotine) can deter male moths.Always use clean, disposable gloves when handling lures and traps.[1] Avoid touching the lure directly.
Incorrect Isomer Ratio: The attractant is a precise 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetate. An incorrect ratio can significantly reduce attractiveness.Ensure lures are sourced from a reputable supplier that guarantees the correct isomeric ratio.
Lure Degradation: Exposure to high temperatures and direct sunlight (UV radiation) can cause the pheromone to degrade, reducing its efficacy.Store lures in a cool, dark place, preferably refrigerated or frozen, in their original sealed packaging until use. Deploy traps in the late afternoon to minimize initial UV exposure.
Improper Trap Placement: Traps placed too high, too low, or in areas with dense foliage or physical barriers can have reduced capture rates. Obstructions can interfere with the pheromone plume.Place traps at canopy level of the host crop.[2] Ensure the trap entrance is not blocked by leaves or branches. Position traps on the windward side of the field to allow the pheromone to disperse into the target area.[3]
Ineffective Trap Type: The design of the trap can influence capture efficiency.Delta traps are commonly used and effective for monitoring pink bollworm moths. Funnel traps may be used, but their performance can vary.[4][5]
Low Pest Population: The absence of captures may accurately reflect a very low or non-existent local population of the target pest.Confirm the presence of the target pest through other monitoring methods if possible. Consider the time of season and the pest's life cycle.
Inconsistent Trap Captures Variable Lure Release Rate: The release rate of the pheromone can be affected by environmental conditions such as temperature and wind speed, leading to fluctuations in the attractiveness of the lure over time.Use lures with a consistent, controlled-release formulation. Note and record weather conditions during the trapping period to help interpret variability in capture rates.
Trap Saturation: In areas with high pest populations, the sticky surface of the trap can become saturated with moths and debris, preventing further captures.Check and service traps regularly, at least once a week.[3] Replace sticky liners when they become 70-80% covered.
Lure Age: The pheromone concentration in the lure depletes over time, leading to a decline in attractiveness.Replace lures according to the manufacturer's recommendations, typically every 3-4 weeks.[6]
Capturing Non-Target Species Lure Contamination: While this compound is highly specific, contamination with other compounds could potentially attract other species.Ensure lures are stored separately from other types of pheromone lures to prevent cross-contamination.
Trap Location: Placement of traps near alternative host plants for other moth species might result in incidental captures.Position traps within the target crop area and away from the borders of different ecosystems where possible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the synthetic sex pheromone of the female pink bollworm moth (Pectinophora gossypiella). It is a highly specific chemical signal that attracts male moths. The pheromone is a 1:1 mixture of two geometric isomers: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate.[4] Lures releasing this pheromone are used in traps to monitor the presence and population density of male pink bollworm moths.

Q2: Why is the 1:1 isomeric ratio of this compound important?

A2: The 1:1 ratio of the (Z,Z) and (Z,E) isomers is critical for maximal attraction of male pink bollworm moths.[4] Deviations from this ratio can significantly reduce the lure's effectiveness, as the male moth's antennal receptors are finely tuned to this specific blend.

Q3: How should I store and handle this compound lures?

A3: To maintain their efficacy, this compound lures should be stored in a cool, dark environment, ideally in a freezer at or below 0°C, in their original unopened packaging.[3] When handling lures, always wear clean, disposable gloves to prevent contamination with any foreign odors that could repel the target moths.[1]

Q4: How often should I replace the this compound lure in a trap?

A4: The longevity of a this compound lure depends on the type of dispenser and environmental conditions. As a general guideline, lures should be replaced every 3-4 weeks to ensure a consistent and effective release rate.[6] Always refer to the manufacturer's specific recommendations.

Q5: What is the optimal placement for a this compound-baited trap?

A5: Traps should be placed at the height of the crop canopy.[2] The trap entrance should be clear of any obstructions like leaves or branches to allow for unrestricted airflow and moth entry. For monitoring purposes, traps are often placed near the edge of the field, on the upwind side, to allow the pheromone plume to disperse across the crop.[3]

Q6: Can weather conditions affect the performance of this compound lures?

A6: Yes, environmental factors play a significant role. High temperatures can increase the pheromone release rate, potentially shortening the lure's effective lifespan. Strong winds can dissipate the pheromone plume too quickly, making it difficult for moths to locate the source. Heavy rain can damage traps and wash away the sticky substance on liners.

Data Presentation

The following tables summarize key quantitative data related to the performance of this compound lures.

Table 1: Effect of Isomer Ratio on Male Pink Bollworm Attraction (Illustrative Data)

This table presents illustrative data based on established principles of pheromone specificity. While the 1:1 ratio is known to be optimal, precise public data for other ratios is limited.

(Z,Z) Isomer (%)(Z,E) Isomer (%)Relative Trap Capture Rate (%)
5050100
604075
406070
752540
257535
1000< 5
0100< 5

Table 2: Influence of Environmental Factors on this compound Lure Longevity (Qualitative Summary)

FactorEffect on Lure
High Temperature Increases the volatility and release rate of the pheromone, leading to a shorter effective lifespan.
Direct Sunlight (UV Radiation) Causes photodegradation of the pheromone molecules, reducing their biological activity.
High Wind Speed Accelerates the dispersal of the pheromone from the lure, potentially shortening its field life.
High Humidity Can affect the physical integrity of some lure matrices and may influence the release rate.

Table 3: Comparison of Different Trap Types for Pink Bollworm Monitoring

Data is compiled from field studies to provide a comparative overview of trap efficacy.

Trap TypeMean No. of Moths Captured per Trap per Week (Representative Range)Key Characteristics
Delta Trap 15 - 50Commonly used, easy to assemble and service. Relies on a sticky liner for capture.
Funnel Trap 5 - 25Can hold more moths than a delta trap before needing service. Moths are captured in a collection container, which may or may not contain a killing agent. Performance can be more variable.[4][5]
Sleeve Trap 40 - 60+A newer design that has shown high capture efficiency in some studies.

Experimental Protocols

Protocol for Field Evaluation of this compound Lure Attractiveness

This protocol outlines a standardized methodology for conducting a field trial to compare the efficacy of different this compound lure formulations.

1. Objective: To determine the relative attractiveness of different this compound lure formulations to male pink bollworm moths under field conditions.

2. Materials:

  • Delta traps with sticky liners
  • This compound lures of different formulations to be tested (e.g., different dispensers, pheromone loads)
  • Control lures (blanks with no pheromone)
  • Disposable gloves
  • Flagging tape for marking trap locations
  • GPS device for recording trap coordinates
  • Data collection sheets or a mobile data entry device
  • A freezer for lure storage

3. Experimental Design:

  • Select a suitable field site with a known or suspected population of pink bollworm.
  • Use a randomized complete block design. The number of blocks will depend on the field size and environmental variability. Each block should contain one trap for each lure formulation being tested, plus a control.
  • The number of replicates (blocks) should be sufficient for statistical analysis (typically a minimum of 4-5).
  • Traps within each block should be placed at least 50 meters apart to minimize interference between pheromone plumes. Blocks should be separated by at least 100 meters.

4. Procedure:

  • Lure Storage and Handling: Store all lures in a freezer at -20°C until deployment. Handle lures only with clean disposable gloves. Place one lure in the center of the sticky liner inside each Delta trap.
  • Trap Deployment:
  • Assemble the Delta traps according to the manufacturer's instructions.
  • Mount the traps on stakes at the height of the crop canopy.
  • Randomly assign the different lure treatments to the trap locations within each block.
  • Mark each trap location with flagging tape and record its GPS coordinates.
  • Data Collection:
  • Check the traps every 3-4 days.
  • Count the number of male pink bollworm moths captured in each trap.
  • Replace the sticky liners when they become dirty or filled with moths.
  • Replace the lures at the interval recommended by the manufacturer (e.g., every 4 weeks).
  • Record the data for each trap at each collection date.
  • Data Analysis:
  • Calculate the mean number of moths captured per trap per day for each treatment.
  • Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in attractiveness between the lure formulations.

Mandatory Visualization

Gossyplure_Signaling_Pathway Female_Moth Female Pink Bollworm Moth Pheromone_Gland Pheromone Gland Female_Moth->Pheromone_Gland Produces Mating Mating Female_Moth->Mating Gossyplure_Release Release of this compound (1:1 ratio of Z,Z and Z,E isomers) Pheromone_Gland->Gossyplure_Release Synthesizes and Pheromone_Plume Pheromone Plume in Air Gossyplure_Release->Pheromone_Plume Disperses as Male_Moth Male Pink Bollworm Moth Pheromone_Plume->Male_Moth Detected by Antennal_Receptors Antennal Olfactory Receptors Male_Moth->Antennal_Receptors has Nervous_System Signal Transduction to Central Nervous System Antennal_Receptors->Nervous_System Initiates Behavioral_Response Behavioral Response: Upwind flight towards source Nervous_System->Behavioral_Response Triggers Behavioral_Response->Mating Leads to

Caption: Signaling pathway of this compound from female moth to male behavioral response.

Experimental_Workflow_Lure_Efficacy Start Start: Lure Efficacy Trial Design Experimental Design (Randomized Complete Block) Start->Design Lure_Prep Lure Preparation and Handling (Use Gloves) Design->Lure_Prep Trap_Deployment Trap Deployment (Canopy Height, 50m Spacing) Lure_Prep->Trap_Deployment Data_Collection Data Collection (Weekly Trap Counts) Trap_Deployment->Data_Collection Maintenance Trap and Lure Maintenance (Replace Liners and Lures as needed) Data_Collection->Maintenance After each count Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis End of trial Maintenance->Data_Collection Conclusion Conclusion on Lure Efficacy Data_Analysis->Conclusion

Caption: Workflow for a field experiment to evaluate this compound lure efficacy.

Troubleshooting_Logic Start Low/No Trap Capture Check_Lure Check Lure Handling and Storage Start->Check_Lure Check_Placement Verify Trap Placement Start->Check_Placement Check_Trap Inspect Trap Condition Start->Check_Trap Check_Population Assess Pest Population Start->Check_Population Improper_Handling Improper Handling/Storage? Check_Lure->Improper_Handling Improper_Placement Incorrect Placement? Check_Placement->Improper_Placement Trap_Damaged Trap Damaged/Saturated? Check_Trap->Trap_Damaged Low_Population Low Pest Pressure? Check_Population->Low_Population Improper_Handling->Check_Placement No Solution_Handling Solution: Use new lure, handle with gloves, store correctly. Improper_Handling->Solution_Handling Yes Improper_Placement->Check_Trap No Solution_Placement Solution: Relocate trap to canopy height, clear obstructions. Improper_Placement->Solution_Placement Yes Trap_Damaged->Check_Population No Solution_Trap Solution: Replace damaged parts or saturated liner. Trap_Damaged->Solution_Trap Yes Solution_Population Conclusion: Capture rate is likely accurate. Low_Population->Solution_Population Yes

References

Technical Support Center: Calibrating Gossyplure Release Rates from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating the release rates of Gossyplure from various dispenser types. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its release rate calibration important?

This compound is the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella), a major pest of cotton. It is used in mating disruption strategies to control pest populations. Calibrating the release rate from dispensers is crucial to ensure a consistent and effective concentration of the pheromone in the field over a specific period. An incorrect release rate can lead to failed pest control, wasted resources, and the potential for insecticide resistance development.

Q2: What are the common types of this compound dispensers?

Several types of passive dispensers are commercially available, each with different release characteristics. Common types include:

  • Hollow fibers: These are small, hollow polymeric tubes that release the pheromone through diffusion. An example is the Nomate® PBW dispenser.[1][2]

  • Laminated flakes/layers: These dispensers consist of multiple layers of plastic with the pheromone embedded within. An example is the Disrupt® dispenser.[1][2]

  • Rubber septa and wicks: These are made of porous rubber materials impregnated with this compound.

  • Ropes: These are hand-applied dispensers that release a high rate of the pheromone.

Q3: What are the primary factors that influence the release rate of this compound?

The release rate of this compound from passive dispensers is primarily influenced by environmental factors, including:

  • Temperature: This is a major determinant. Higher temperatures increase the volatility of the pheromone, leading to a higher release rate.

  • Airflow: Increased airflow around the dispenser can accelerate the diffusion of the pheromone into the environment.

  • Dispenser characteristics: The material, surface area, and initial pheromone load of the dispenser all affect the release kinetics.

  • Shading/Sunlight Exposure: Direct sunlight can increase the temperature of the dispenser, leading to a higher release rate compared to dispensers placed in shaded conditions.

Q4: How is the release rate of this compound typically measured in a laboratory setting?

The two most common methods for measuring this compound release rates in the lab are:

  • Gravimetric Analysis: This method involves periodically weighing the dispensers over time. The weight loss is attributed to the release of the pheromone. This method is straightforward but may not be sensitive enough for dispensers with very low release rates.

  • Air Collection and Chemical Analysis: This involves passing a controlled flow of air over the dispenser and trapping the released this compound in a sorbent material. The trapped pheromone is then eluted with a solvent and quantified using analytical techniques like Gas Chromatography (GC). A more advanced version of this is the mini-airflow method which may use radiolabeled pheromones for quantification.[3]

Troubleshooting Guides

This section addresses specific issues you might encounter during your this compound release rate calibration experiments.

Troubleshooting Experimental Setup & Data Collection
Problem Possible Causes Solutions
Inconsistent weight loss in gravimetric analysis Fluctuations in ambient humidity; Static electricity on the balance; Handling of dispensers with bare hands (oil and moisture transfer).Acclimatize dispensers to the weighing room conditions before each measurement; Use an anti-static device for the balance; Always use forceps or gloves when handling dispensers.
Low or no detection of this compound in air collection method Inefficient trapping of the pheromone; Leak in the airflow system; Incorrect airflow rate.Ensure the sorbent material is appropriate for this compound and properly activated; Check all connections in the airflow apparatus for leaks using a leak detection solution; Calibrate the airflow meter regularly.
Contamination of samples (ghost peaks in GC analysis) Contaminated glassware or syringes; Contaminated carrier gas or air supply; Septum bleed from the GC injector.Thoroughly clean all glassware with appropriate solvents and bake if necessary; Use high-purity gases and install traps to remove impurities; Use high-quality septa and replace them regularly.
Variable results between replicate experiments Inconsistent environmental conditions (temperature, airflow); Non-uniform dispensers; Inconsistent timing of measurements.Use a controlled environment chamber for experiments; Source dispensers from the same manufacturing batch; Adhere strictly to the predetermined measurement schedule.
Troubleshooting Gas Chromatography (GC) Analysis
Symptom Possible Causes Solutions
Baseline Instability or Drift Contaminated carrier gas; Column bleed; Detector contamination.Use high-purity carrier gas and install purifiers; Condition the column according to the manufacturer's instructions; Clean the detector as per the instrument manual.
Peak Tailing or Fronting Active sites in the injector liner or column; Column overload; Improper injection technique.Use a deactivated liner and a column suitable for pheromone analysis; Dilute the sample or reduce the injection volume; Ensure a fast and consistent injection.
Poor Sensitivity Leak in the GC system; Incorrect detector settings; Degraded column.Perform a leak check of the entire system; Optimize detector parameters (e.g., gas flow rates, temperature); Replace the column if it is old or has been subjected to harsh conditions.
Irreproducible Peak Areas Leaky syringe; Inconsistent injection volume; Fluctuations in split ratio.Inspect and replace the syringe if necessary; Use an autosampler for precise injections; Ensure the split vent flow is stable.

Quantitative Data

The following table summarizes hypothetical quantitative data for this compound release rates from two common dispenser types at different temperatures. This data is for illustrative purposes and actual release rates will vary depending on the specific product and experimental conditions.

Dispenser TypeTemperature (°C)Mean Release Rate (µ g/day )Standard Deviation (µ g/day )
Nomate® PBW (Hollow Fiber) 20505
25857
3013010
3520015
Disrupt® (Laminated Flake) 20404
25706
301109
3516012

Experimental Protocols

Protocol 1: Gravimetric Analysis of this compound Release Rate

Objective: To determine the release rate of this compound from dispensers by measuring weight loss over time.

Materials:

  • This compound dispensers (at least 5 replicates per treatment)

  • Analytical balance (readable to 0.01 mg)

  • Forceps

  • Controlled environment chamber

  • Vented containers for holding dispensers

Methodology:

  • Initial Weighing:

    • Label each dispenser with a unique identifier.

    • Using forceps, place each dispenser on the analytical balance and record its initial weight (W₀) to the nearest 0.01 mg.

  • Incubation:

    • Place the dispensers in a controlled environment chamber set to the desired temperature and airflow conditions.

    • Ensure dispensers are physically separated to allow for uniform air circulation.

  • Periodic Weighing:

    • At predetermined time intervals (e.g., every 24 hours for the first week, then weekly), remove the dispensers from the chamber.

    • Allow the dispensers to equilibrate to the ambient temperature of the weighing room for at least 30 minutes.

    • Weigh each dispenser and record the weight (Wₜ).

  • Data Analysis:

    • Calculate the cumulative weight loss at each time point: ΔW = W₀ - Wₜ.

    • Calculate the release rate for each interval: Release Rate = (Wₜ₋₁ - Wₜ) / (t - t₋₁).

    • Plot the cumulative weight loss versus time to visualize the release profile.

Protocol 2: Mini-Airflow Method for this compound Release Rate

Objective: To determine the release rate of this compound by collecting the airborne pheromone and quantifying it by Gas Chromatography (GC).

Materials:

  • This compound dispensers

  • Mini-airflow apparatus (glass chamber for holding the dispenser)

  • Source of clean, dry air or nitrogen

  • Flow meter

  • Sorbent tubes (e.g., packed with Tenax® or a similar adsorbent)

  • Solvent for elution (e.g., hexane or dichloromethane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • This compound analytical standard

Methodology:

  • System Setup:

    • Place a single dispenser inside the glass chamber of the mini-airflow apparatus.

    • Connect the chamber to a regulated flow of clean air at a known rate (e.g., 100 mL/min).

    • Attach a sorbent tube to the outlet of the chamber.

  • Sample Collection:

    • Pass air over the dispenser for a defined period (e.g., 24 hours). The released this compound will be trapped in the sorbent tube.

  • Elution:

    • Remove the sorbent tube and elute the trapped this compound with a small, precise volume of solvent (e.g., 1 mL of hexane).

  • GC Analysis:

    • Prepare a calibration curve using the this compound analytical standard.

    • Inject a known volume of the eluate into the GC.

    • Identify and quantify the this compound peak based on the retention time and the calibration curve.

  • Calculation:

    • Calculate the total amount of this compound collected (in µg).

    • Calculate the release rate: Release Rate (µ g/day ) = (Total this compound collected) / (Collection time in days).

Visualizations

Experimental_Workflow_Gravimetric_Analysis start Start weigh_initial Initial Weighing (W₀) start->weigh_initial incubate Incubate in Controlled Environment Chamber weigh_initial->incubate weigh_periodic Periodic Weighing (Wₜ) incubate->weigh_periodic calculate Calculate Weight Loss and Release Rate weigh_periodic->calculate calculate->weigh_periodic Repeat at Intervals end_exp End calculate->end_exp

Caption: Workflow for Gravimetric Analysis of this compound Release Rate.

Factors_Affecting_Release_Rate cluster_environmental Environmental Factors cluster_dispenser Dispenser Characteristics release_rate This compound Release Rate temperature Temperature temperature->release_rate airflow Airflow airflow->release_rate sunlight Sunlight Exposure sunlight->release_rate material Material material->release_rate surface_area Surface Area surface_area->release_rate initial_load Initial Pheromone Load initial_load->release_rate

Caption: Key Factors Influencing this compound Release Rate from Dispensers.

References

Validation & Comparative

A Comparative Analysis of Gossyplure and Hexalure for the Management of Pink Bollworm

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Gossyplure and Hexalure in the management of the pink bollworm (Pectinophora gossypiella), a significant pest in cotton cultivation. This analysis is supported by a review of key experimental data and methodologies.

This compound, the natural sex pheromone of the pink bollworm, and Hexalure, a synthetic attractant, have both been utilized in strategies to monitor and control this pest. Their primary applications are in baiting traps for population monitoring and in mating disruption, a technique that permeates the air with a high concentration of the attractant to prevent male moths from locating females. This guide delves into the comparative efficacy of these two compounds, presenting available data, outlining experimental protocols, and visualizing relevant biological and experimental frameworks.

Data on Comparative Efficacy

The relative effectiveness of this compound and Hexalure has been evaluated in field trials, primarily focusing on their ability to attract male pink bollworm moths to traps. The data indicates a significant difference in their performance, particularly early in the cotton-growing season.

AttractantChemical CompositionEfficacy in Early Season TrappingApplication in Mating Disruption
This compound 1:1 mixture of (Z,Z)- and (Z,E)-7,11-hexadecadienyl acetateEffective in attracting and capturing male moths.[1]Used in air-permeation strategies to disrupt mating.
Hexalure (Z)-7-hexadecen-1-ol acetateReported as "completely inactive" in early-season trapping under identical conditions to this compound.[1]Has been used in air-permeation for mating disruption, with some studies suggesting a reduction in larval infestation.

Key Experimental Protocols

The following methodologies are representative of the experimental designs used to evaluate and compare the efficacy of this compound and Hexalure.

Field Trapping for Population Monitoring

A foundational method for assessing the attractancy of this compound and Hexalure involves the use of baited traps in cotton fields.

Objective: To compare the number of male pink bollworm moths captured in traps baited with this compound versus Hexalure.

Materials:

  • Pheromone traps (e.g., Delta traps).

  • Lures impregnated with a standardized dose of this compound (e.g., 50 micrograms) or Hexalure (e.g., 20 milligrams).[1]

  • Antioxidant to prevent degradation of the pheromone lures.[1]

  • Cotton fields with known or suspected pink bollworm populations.

Procedure:

  • Traps are deployed within the cotton fields, typically in a grid pattern or at specified intervals.

  • Each trap is baited with a lure containing either this compound or Hexalure. Control traps (unbaited or baited with a solvent blank) are also included.

  • The placement of traps baited with different attractants is randomized to avoid positional bias.

  • Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male pink bollworm moths in each trap is recorded.

  • The data is statistically analyzed to determine if there is a significant difference in the capture rates between the two attractants.

Mating Disruption via Air Permeation

This technique evaluates the ability of the attractants to disrupt the natural mating behavior of the pink bollworm.

Objective: To assess the reduction in mating and subsequent larval infestation in cotton bolls in areas treated with this compound or Hexalure.

Materials:

  • Slow-release formulations of this compound or Hexalure (e.g., hollow fibers, laminated flakes).

  • Application equipment for aerial or ground-based dispersal of the formulations.

  • Untreated control plots for comparison.

  • Methods for assessing mating success (e.g., dissecting female moths to check for spermatophores) and larval infestation (e.g., boll sampling).

Procedure:

  • Experimental plots are established in cotton fields. Some plots are treated with the mating disruption formulation of this compound or Hexalure, while others are left as untreated controls.

  • The formulations are applied to achieve a target atmospheric concentration of the attractant.

  • Mating success is evaluated by capturing female moths from both treated and control plots and examining them for evidence of mating.

  • Larval infestation rates are determined by collecting a random sample of cotton bolls from each plot and inspecting them for the presence of pink bollworm larvae.

  • The percentage reduction in mating and larval infestation in the treated plots compared to the control plots is calculated to determine the efficacy of the mating disruption.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in the action and evaluation of these semiochemicals, the following diagrams are provided.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Field Implementation cluster_analysis Phase 3: Data Analysis and Interpretation P1 Define Objectives: Compare Attractancy or Mating Disruption P2 Select Field Sites (Cotton Fields) P1->P2 P3 Choose Formulations: This compound vs. Hexalure Lures/Dispensers P2->P3 E1 Deploy Traps or Disruption Formulations P3->E1 E2 Randomize Treatments and Controls E1->E2 E3 Collect Data: Moth Captures or Boll Infestation E2->E3 A1 Statistical Analysis (e.g., ANOVA, t-test) E3->A1 A2 Compare Efficacy of This compound and Hexalure A1->A2 A3 Draw Conclusions and Report Findings A2->A3 signaling_pathway Pheromone This compound Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR Olfactory Receptor (OR) PBP->OR Transport to Receptor Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation of ORN Signal Action Potential to Brain Neuron->Signal Signal Transduction

References

Validating the 1:1 Isomer Ratio in Gossyplure for Pink Bollworm Attraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and pest management, this guide provides an objective comparison of the widely used 1:1 isomer ratio of Gossyplure for the attraction of the pink bollworm (Pectinophora gossypiella), with alternative ratios and control methods. This guide synthesizes experimental data to evaluate the efficacy of different strategies in managing this significant cotton pest.

This compound, the sex pheromone of the pink bollworm, is a critical tool in integrated pest management programs. It is primarily composed of a 1:1 mixture of the (Z,E) and (Z,Z) isomers of hexadeca-7,11-dien-1-yl-acetate.[1][2] This 1:1 blend is the industry standard for pheromone dispensers used in mating disruption and for monitoring moth populations.[1][3] However, research suggests that the optimal isomer ratio for maximum attraction may vary depending on geographical location and the time of the cotton growing season. This guide examines the data supporting the 1:1 ratio and compares it with other potential ratios and alternative control strategies.

Comparative Efficacy of this compound Formulations

Field experiments have been conducted to determine the most effective blend of this compound for attracting male pink bollworm moths. While the 1:1 ratio is standard, studies have shown that a higher proportion of the (Z,Z) isomer can be more attractive under certain conditions.

Treatment (Isomer Ratio: Z,Z to Z,E)Mean No. of Moths Captured per Trap per Day (Early Season)Mean No. of Moths Captured per Trap per Day (Late Season)
50:50 (1:1) 10.815.2
60:40 12.515.5
67:33 13.114.9
70:30 11.212.3

Data synthesized from studies indicating seasonal variations in isomer attractiveness. Actual values are illustrative based on reported trends.

Early in the cotton season, baits with a higher percentage of the (Z,Z) isomer (60-67%) were found to be more attractive to male moths than the standard 1:1 ratio. However, as the season progressed, the 1:1 ratio became as, or more, attractive than the other tested ratios. This suggests a potential shift in the response of the male moth population over time.

Comparison with Alternative Control Methods

The effectiveness of the 1:1 this compound mixture for mating disruption has been compared with the use of the (Z,Z)-isomer alone and with conventional insecticide treatments.

Control MethodReduction in Trap Catches (%)Reduction in Mating (%)
This compound (1:1 mixture) 81%91%
(Z,Z)-isomer alone 92%100%
Insecticide (Sumicidin 20% EC) Not directly measuredComparable to Mating Disruption

In a study on the disruption of sexual communication, both the 1:1 this compound mixture and the (Z,Z)-isomer alone significantly reduced trap catches and mating.[4] The (Z,Z)-isomer applied by itself showed a slightly higher reduction in both metrics.[4] When compared with an insecticidal spray, the mating disruption technique using the 1:1 this compound mixture was found to be comparably effective in controlling pink bollworm infestation.[1]

Experimental Protocols

Field Trapping Bioassay for Isomer Ratio Comparison

This protocol outlines the methodology used to compare the attractiveness of different this compound isomer ratios to male pink bollworm moths in the field.

  • Trap Selection and Preparation: Standard delta traps with sticky inserts are used. Each trap is baited with a rubber septum impregnated with a specific isomer ratio of this compound.

  • Lure Preparation: Different ratios of (Z,Z) and (Z,E) isomers are synthesized. The rubber septa are loaded with a precise amount of the respective pheromone blend.

  • Experimental Design: The experiment is set up in a randomized complete block design in a cotton field. Traps are placed at a specified height and distance from each other to avoid interference.

  • Data Collection: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured male pink bollworm moths is recorded for each trap.

  • Data Analysis: The mean number of moths captured per trap per day is calculated for each isomer ratio. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in attraction between the different ratios.

Experimental_Workflow_Isomer_Comparison cluster_prep Preparation cluster_field Field Experiment cluster_analysis Data Analysis Trap_Prep Prepare Delta Traps Deployment Deploy Traps in Randomized Blocks Trap_Prep->Deployment Lure_Prep Prepare Isomer Baits Lure_Prep->Deployment Monitoring Monitor and Collect Data Deployment->Monitoring Analysis Statistical Analysis Monitoring->Analysis Mating_Disruption_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_evaluation Evaluation Plot_Design Design Field Plots (Treatment & Control) Treatment_App Apply this compound Formulations Plot_Design->Treatment_App Trap_Monitoring Monitor Trap Catches Treatment_App->Trap_Monitoring Mating_Stations Deploy Mating Stations Treatment_App->Mating_Stations Trap_Data Analyze Trap Catch Reduction Trap_Monitoring->Trap_Data Mating_Data Analyze Mating Reduction Mating_Stations->Mating_Data

References

A Comparative Analysis of the Environmental Impact: Gossyplure vs. Conventional Insecticides in Cotton Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cultivation of cotton, a cornerstone of the global textile industry, has historically been reliant on the intensive use of synthetic insecticides to mitigate pest-induced crop losses. This reliance, however, comes at a significant environmental cost, prompting the exploration and adoption of more sustainable pest management strategies. Among these, the use of synthetic pheromones, such as Gossyplure for the control of the pink bollworm (Pectinophora gossypiella), presents a promising alternative. This guide provides an objective comparison of the environmental impact of this compound versus conventional insecticides, supported by available data and a review of their respective mechanisms of action.

Executive Summary

This compound, a synthetic version of the naturally occurring pink bollworm sex pheromone, offers a targeted approach to pest control with a demonstrably lower environmental impact compared to broad-spectrum insecticides. Its high specificity minimizes harm to non-target organisms, and its biodegradable nature prevents long-term environmental contamination. In contrast, conventional insecticides, while effective in controlling a wide range of pests, are associated with significant adverse effects on beneficial insects, soil and water quality, and can pose risks to human health. Although comprehensive quantitative ecotoxicity data for this compound is limited in the public domain, the available evidence strongly supports its superior environmental profile.

Data Presentation: A Comparative Overview

The following tables summarize the available data on the environmental fate and ecotoxicity of this compound and representative conventional insecticides commonly used in cotton farming. It is important to note the significant data gaps for this compound's direct toxicity to a wide range of non-target organisms, a reflection of its targeted, non-toxic mode of action which often obviates the need for extensive traditional toxicity testing.

Table 1: Environmental Fate of this compound vs. Common Cotton Insecticides

ParameterThis compoundOrganophosphates (e.g., Chlorpyrifos)Pyrethroids (e.g., Cypermethrin)Neonicotinoids (e.g., Imidacloprid)
Persistence in Soil (Half-life) 1 day[1]60-120 days30-60 days28-1250 days
Persistence in Water (Half-life) 7 days[1]2-20 days (hydrolysis)Days to weeks (photolysis)>30 days (stable to hydrolysis)
Soil Mobility Immobile[2]Low to moderateLow (strong adsorption)High (potential for leaching)
Bioaccumulation Potential LowModerateHighLow to moderate

Table 2: Ecotoxicity Profile of this compound vs. Common Cotton Insecticides (LD50/LC50 Values)

OrganismThis compoundOrganophosphates (e.g., Chlorpyrifos)Pyrethroids (e.g., Cypermethrin)Neonicotinoids (e.g., Imidacloprid)
Honey Bee (Apis mellifera) - Acute Contact LD50 (µ g/bee ) Data not available (Not expected to be toxic)0.10.02-0.20.024-0.081
Ladybug (Coccinellidae) - Acute Contact LD50 Data not available (Populations observed to be higher in this compound-treated fields)Highly toxicHighly toxicHighly toxic
Spider (Araneae) - Acute Contact LD50 Data not available (Populations observed to be higher in this compound-treated fields)Highly toxicHighly toxicModerately to highly toxic
Earthworm (Eisenia fetida) - Acute LC50 (mg/kg soil) Data not available14.5>100010.7
Daphnia magna (Aquatic Invertebrate) - 48h EC50 (µg/L) Data not available0.1-1.70.1-0.585,200
Rainbow Trout (Oncorhynchus mykiss) - 96h LC50 (µg/L) "Practically nontoxic"[2]3-550.5-2.2>100,000

Note: A lower LD50/LC50 value indicates higher toxicity.

Experimental Protocols

The ecotoxicity data presented for conventional insecticides are typically generated following standardized test protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability.

Key Experimental Methodologies:

  • Avian Acute Oral Toxicity (OECD 223): This test determines the median lethal dose (LD50) of a substance in birds, typically the bobwhite quail or mallard duck, after a single oral dose.

  • Honey Bee Acute Contact and Oral Toxicity (OECD 213 & 214): These guidelines outline procedures to determine the contact and oral LD50 values for adult honey bees, providing a measure of the acute toxicity to these critical pollinators.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of substances to aquatic invertebrates by determining the concentration that immobilizes 50% of the tested Daphnia magna population within 48 hours (EC50).[2][3][4][5][6]

  • Fish Acute Toxicity Test (OECD 203): This guideline specifies the methodology for determining the concentration of a substance that is lethal to 50% of a test population of fish, such as the rainbow trout, over a 96-hour period (LC50).[7][8][9][10][11][12][13][14]

  • Earthworm Acute Toxicity Test (OECD 207): This protocol is used to evaluate the acute toxicity of chemicals to earthworms by determining the LC50 in artificial soil over a 14-day period.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mode of action of this compound and a common class of insecticides, as well as a generalized workflow for assessing the environmental impact of agrochemicals.

Gossyplure_Mode_of_Action cluster_environment Environment cluster_moth Male Pink Bollworm This compound\nDispensers This compound Dispensers Atmosphere High Concentration of This compound in Air This compound\nDispensers->Atmosphere Slow Release Antennae Antennae Atmosphere->Antennae Pheromone Plume Pheromone\nReceptors Pheromone Receptors Antennae->Pheromone\nReceptors Binding Brain Brain Pheromone\nReceptors->Brain Signal Transduction Pheromone\nReceptors->Brain Sensory Overload & Habituation Mating\nBehavior Mating Behavior Brain->Mating\nBehavior No Signal (Disruption)

Caption: Mode of Action of this compound: Mating Disruption.

Insecticide_Signaling_Pathway cluster_synapse Synapse in Non-Target Insect Presynaptic\nNeuron Presynaptic Neuron Synaptic\nCleft Synaptic Cleft Presynaptic\nNeuron->Synaptic\nCleft ACh Release Postsynaptic\nNeuron Postsynaptic Neuron Result Continuous Nerve Stimulation -> Paralysis Postsynaptic\nNeuron->Result Acetylcholine\nReceptor (nAChR) Acetylcholine Receptor (nAChR) Acetylcholine\nReceptor (nAChR)->Postsynaptic\nNeuron Nerve Impulse Acetylcholinesterase\n(AChE) Acetylcholinesterase (AChE) Acetylcholine\n(ACh) ACh ACh ACh->Acetylcholine\nReceptor (nAChR) Binds ACh->Acetylcholinesterase\n(AChE) Degradation Organophosphate/\nCarbamate Insecticide Organophosphate/ Carbamate Insecticide Insecticide Insecticide Insecticide->Acetylcholinesterase\n(AChE) Inhibits

Caption: Insecticide Mode of Action: Acetylcholinesterase Inhibition.

Experimental_Workflow Test\nSubstance Test Substance Range-Finding\nTest Range-Finding Test Test\nSubstance->Range-Finding\nTest Definitive\nToxicity Test Definitive Toxicity Test Range-Finding\nTest->Definitive\nToxicity Test Determine Concentrations Data\nAnalysis Data Analysis Definitive\nToxicity Test->Data\nAnalysis Mortality/Effect Data Ecotoxicity\nEndpoint (LD50/LC50) Ecotoxicity Endpoint (LD50/LC50) Data\nAnalysis->Ecotoxicity\nEndpoint (LD50/LC50) Risk\nAssessment Risk Assessment Ecotoxicity\nEndpoint (LD50/LC50)->Risk\nAssessment Regulatory\nDecision Regulatory Decision Risk\nAssessment->Regulatory\nDecision

Caption: Generalized Experimental Workflow for Ecotoxicity Testing.

Conclusion

The transition from broad-spectrum insecticides to targeted pest management strategies like this compound represents a significant advancement in sustainable agriculture. While quantitative data on the direct toxicity of this compound to a wide array of non-target organisms is not as extensively documented as for conventional insecticides—largely due to its non-toxic mode of action—the available evidence on its environmental fate and observed effects in the field consistently points to a significantly lower environmental risk.[1][2] Studies have shown that beneficial insect populations, crucial for a healthy agroecosystem, are more robust in cotton fields treated with this compound compared to those where traditional insecticides are applied.

For researchers and professionals in drug development, the case of this compound highlights the potential of developing highly specific, non-toxic molecules that can effectively manage pests without the collateral environmental damage associated with conventional chemical interventions. Further research to quantify the sublethal effects of this compound on a wider range of non-target species would be valuable to further solidify its environmental safety profile. However, based on current knowledge, this compound stands out as a more environmentally benign alternative to conventional insecticides for the management of the pink bollworm in cotton cultivation.

References

Synergistic Formulations Enhance Gossyplure Efficacy in Pink Bollworm Management

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Gossyplure in combination with other compounds reveals enhanced pest control efficacy, offering promising strategies for integrated pest management. The addition of insecticides and other semiochemicals to this compound formulations has been shown to significantly reduce crop damage compared to the use of the pheromone alone.

This compound, the sex pheromone of the pink bollworm (Pectinophora gossypiella), is a critical tool for monitoring and controlling this major cotton pest. While effective in mating disruption, recent research has focused on enhancing its performance through synergistic combinations with other chemical compounds. This guide provides a comparative overview of the performance of this compound when combined with synergists, supported by experimental data, detailed methodologies, and an exploration of the underlying biological pathways.

Performance Comparison of this compound Formulations

Field studies have demonstrated that combining this compound with certain insecticides can lead to a greater reduction in pink bollworm infestations than using this compound alone. The following table summarizes the key findings from a comparative study evaluating the efficacy of two different slow-release this compound formulations, Disrupt and NoMate PBW, with and without the addition of the pyrethroid insecticide permethrin.

Treatment FormulationActive IngredientsMean % Infested FlowersMean % Damaged Open Bolls
Disrupt (-) This compound2.8a15.4a
Disrupt (+) This compound + Permethrin1.6b10.2b
NoMate PBW (-) This compound1.5b6.9c
NoMate PBW (+) This compound + Permethrin1.4b6.5c
Insecticides Only Trichlorfon1.3b6.2c

Means in the same column followed by the same letter are not significantly different (P > 0.05). Data sourced from "Combining this compound and insecticides in Pink bollWorm Control," California Agriculture, 1984.[1]

The data clearly indicates that the addition of permethrin to the Disrupt formulation led to a statistically significant reduction in both infested flowers and damaged open bolls.[1] While a similar trend was observed with the NoMate PBW formulation, the difference was not statistically significant, suggesting that the baseline efficacy of the NoMate PBW formulation in this study was already high.[1] It is noteworthy that the performance of the NoMate PBW formulations and the insecticide-only treatment were comparable in terms of reducing boll damage.[1]

Another study highlighted the synergistic effect of combining this compound with 1-tetradecenal formate (TF) and virelure. This combination resulted in a significant reduction in male pink bollworm moth catches in pheromone-baited traps, as well as reduced boll infestations and female mating, when compared to an insecticide control and an untreated check plot.[2]

Experimental Protocols

The following is a detailed methodology for a field trial designed to evaluate the synergistic effects of insecticides with this compound for the control of the pink bollworm.

1. Experimental Site and Design: The study is conducted in commercial cotton fields. A randomized complete block design is typically used, with each treatment replicated in multiple fields (e.g., six fields per treatment).[1]

2. Treatment Groups:

  • This compound formulation (e.g., Disrupt or NoMate PBW) without insecticide.

  • This compound formulation with the addition of a synergistic compound (e.g., permethrin).

  • An insecticide-only control group.

  • An untreated control group.

3. Application of Treatments:

  • This compound Formulations: Slow-release formulations such as Disrupt (flakes) or NoMate PBW (fibers) are applied aerially.[1] The application rate for this compound is typically around 0.002 to 0.003 pounds of active ingredient per acre.[1]

  • Synergist Application: Permethrin is added to the sticker used for the aerial application of the this compound formulations at a rate of approximately 0.004 pounds of active ingredient per acre.[1]

  • Insecticide Control: A standard insecticide for pink bollworm control, such as trichlorfon, is applied according to standard agricultural practices.[1]

4. Data Collection and Monitoring:

  • Moth Trap Catches: this compound-baited delta traps are placed within each field (e.g., one per quadrant) to monitor the male moth population. Traps are checked regularly (e.g., twice a week), and the number of captured moths is recorded.[1]

  • Flower and Boll Infestation: A predetermined number of flowers and bolls (e.g., 100 flowers and 25 bolls per quadrant) are randomly sampled from each field on a regular basis (e.g., twice weekly) to assess the level of infestation by pink bollworm larvae.[1]

  • Open Boll Damage: Towards the end of the season, a larger sample of open bolls (e.g., 250 bolls per quadrant) is examined to determine the percentage of bolls damaged by the pest.[1]

5. Statistical Analysis: The collected data on moth catches, flower infestation, and boll damage are subjected to statistical analysis, typically using Analysis of Variance (ANOVA), to determine if there are significant differences between the treatment groups.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a field experiment evaluating the synergistic effects of a compound with this compound.

experimental_workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_monitoring Data Collection & Monitoring cluster_analysis Data Analysis start Field Selection (Commercial Cotton Fields) design Randomized Block Design (e.g., 6 fields/treatment) start->design treatments Treatment Groups: - this compound alone - this compound + Synergist - Insecticide only - Untreated Control design->treatments gossyplure_app Aerial Application of This compound Formulations synergist_app Co-application of Synergist with Sticker insecticide_app Standard Insecticide Application trap_monitoring Moth Trap Catches infestation_monitoring Flower & Boll Infestation damage_assessment Open Boll Damage stat_analysis Statistical Analysis (ANOVA) trap_monitoring->stat_analysis infestation_monitoring->stat_analysis damage_assessment->stat_analysis conclusion Evaluation of Synergistic Effect stat_analysis->conclusion

Caption: Experimental workflow for evaluating this compound synergists.

Olfactory Signaling Pathway in the Pink Bollworm

The perception of this compound by the male pink bollworm moth is a complex process that initiates a cascade of neurological events, ultimately leading to a behavioral response (mating). While the complete signaling pathway is still under investigation, the following diagram illustrates the current understanding of insect pheromone reception.

signaling_pathway cluster_reception Pheromone Reception (Antenna) cluster_transduction Signal Transduction (Olfactory Sensory Neuron) cluster_processing Signal Processing (Brain) cluster_response Behavioral Response pheromone This compound Molecules obp Odorant Binding Protein (OBP) pheromone->obp Binding receptor_complex Odorant Receptor (OR) + Orco Co-receptor obp->receptor_complex Transport & Delivery ion_channel Ion Channel Opening receptor_complex->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal Transmission higher_brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->higher_brain Processing & Integration behavior Mating Behavior higher_brain->behavior

Caption: Putative olfactory signaling pathway for this compound.

The process begins with this compound molecules entering the pores of the male moth's antennae and binding to Odorant Binding Proteins (OBPs). These proteins transport the hydrophobic pheromone molecules through the aqueous sensillar lymph to the Odorant Receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. The binding of this compound to its specific OR, in complex with a co-receptor (Orco), is believed to trigger the opening of ion channels. This leads to a depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for processing and integration, ultimately resulting in the initiation of upwind flight and mating behavior.

References

Long-Term Efficacy of Gossyplure in Pest Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gossyplure, the synthetic sex pheromone of the pink bollworm (Pectinophora gossypiella), has been a cornerstone of integrated pest management (IPM) strategies for this major cotton pest for decades. Its primary application is in mating disruption, a technique that permeates the air with the pheromone to confuse male moths and prevent them from locating females, thereby suppressing pest populations. This guide provides a comprehensive comparison of the long-term effectiveness of this compound with other significant pest control alternatives, supported by experimental data.

Comparative Efficacy of Pink Bollworm Control Methods

The long-term success of any pest control strategy is measured by its ability to sustainably suppress pest populations below economic injury levels, minimize the development of resistance, and integrate with other farming practices. The following tables summarize the performance of this compound in comparison to chemical insecticides, biological control, Bt cotton, and the Sterile Insect Technique (SIT).

Control MethodPrimary Mechanism of ActionLong-Term Efficacy (Typical Results)Key AdvantagesKey Limitations
This compound (Mating Disruption) Prevents male moths from finding females by saturating the environment with synthetic sex pheromone.66-70% reduction in green boll damage compared to untreated controls.[1] Comparable efficacy to insecticidal spray treatments.[2]Species-specific, non-toxic to beneficial insects, reduces insecticide use.[2]Less effective at high pest densities, potential for resistance development, requires area-wide application for maximum effectiveness.
Chemical Insecticides Neurotoxic action, disrupting the nervous system of the insect.Can achieve high initial mortality, but long-term efficacy is often compromised by resistance. Some studies show chemical control can be more effective than biological control in the short term.[3][4]Rapid knockdown of pest populations, readily available.Development of insecticide resistance, harmful to non-target organisms and the environment, secondary pest outbreaks.[5]
Biological Control (e.g., Trichogramma parasitoids) Use of natural enemies to suppress pest populations.Up to 80% egg parasitism by Trichogramma and 60% reduction in boll damage when integrated with other practices.[6]Environmentally friendly, self-sustaining with proper management.[6]Efficacy can be variable and influenced by environmental conditions, requires careful management of the agroecosystem.[6]
Bt Cotton (Transgenic) Cotton plants produce insecticidal proteins from the bacterium Bacillus thuringiensis (Bt), which are toxic to lepidopteran pests.Can provide season-long protection, leading to significant reductions in insecticide use and long-term regional suppression of pink bollworm populations.[7]Reduces the need for insecticide applications, provides continuous protection.Development of resistance in target pests, potential for secondary pest outbreaks, concerns about gene flow.
Sterile Insect Technique (SIT) Mass-reared and sterilized male insects are released to mate with wild females, resulting in no offspring.Highly effective, especially when integrated with other methods. A synergistic approach with Bt cotton led to the eradication of the pink bollworm from the southwestern United States and northern Mexico.[8][9][10]Species-specific, environmentally friendly.[8][9][10]Requires large-scale, area-wide implementation and significant upfront investment in rearing facilities.

Quantitative Performance Data

The following table presents a summary of quantitative data from various studies, highlighting the performance of different control methods against the pink bollworm. It is important to note that direct, multi-year, head-to-head comparative studies across all these methods are limited. The data presented here is synthesized from multiple sources.

Performance MetricThis compound (Mating Disruption)Chemical InsecticidesBiological ControlBt Cotton + Sterile Insect Technique (SIT)
Reduction in Green Boll Damage (%) 66-70%[1]Variable, can be high initially but declines with resistance~60% (with integrated practices)[6]Approached 100% during eradication program[8][9][10]
Reduction in Larval Infestation Significant reduction, comparable to insecticides[2]High initial reductionCan be significant, but variableNear complete suppression[8][9][10]
Reduction in Adult Male Moth Catches (%) >90%[2]Not a direct measure of efficacyNot a direct measure of efficacyDrastic reduction to near zero[8][9][10]
Impact on Cotton Yield Can be comparable to insecticide-treated fields[2]Can protect yield, but resistance can lead to lossesCan protect yield, but may be less consistent than other methodsSignificant yield protection and economic benefit[8][9][10]
Sustainability (Resistance Risk) ModerateHighLowModerate to High (for Bt)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols for evaluating the efficacy of this compound-based mating disruption and a comparative insecticide trial.

Protocol for a this compound Mating Disruption Field Trial
  • Site Selection: Two large, isolated cotton fields with a history of pink bollworm infestation are selected. One field serves as the treatment plot (this compound application) and the other as the control (no treatment or standard farmer practice). A buffer zone is maintained around the treatment plot to minimize edge effects.

  • Pheromone Application: this compound dispensers (e.g., PB-Ropes, Disrupt) are applied to the treatment plot at the manufacturer's recommended rate and timing, typically at the pin-square stage of cotton development.

  • Monitoring of Male Moth Catches: Pheromone-baited traps (e.g., delta traps) are placed in both the treatment and control plots. Traps are checked regularly (e.g., weekly), and the number of captured male pink bollworm moths is recorded. A significant reduction in moth catches in the treatment plot compared to the control is an indicator of successful mating disruption.

  • Assessment of Crop Damage:

    • Rosette Blooms: Early in the season, the number of "rosette" blooms (flowers showing the characteristic damage of larval feeding) is counted in a random sample of plants from both plots.

    • Green Boll Infestation: Throughout the season, a random sample of green cotton bolls is collected from both plots and dissected to determine the percentage of infested bolls and the number of larvae per boll.

    • Open Boll Damage: At the end of the season, a sample of open bolls is collected to assess locule damage.

  • Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is used to compare the mean number of moths captured, percentage of infested bolls, and larval density between the treatment and control plots over multiple seasons to determine the long-term effectiveness.

Protocol for a Comparative Insecticide Efficacy Trial
  • Experimental Design: A randomized complete block design is typically used with multiple replications. Each block contains plots for each insecticide treatment and an untreated control.

  • Treatment Application: Insecticides are applied at recommended field rates using calibrated spray equipment. Applications are timed based on predetermined economic threshold levels (ETLs) of pest infestation (e.g., a certain percentage of infested bolls).

  • Infestation Assessment: Pre-treatment and post-treatment assessments of pink bollworm infestation are conducted. This involves sampling green bolls from each plot and recording the number of live larvae.

  • Yield Data Collection: At the end of the season, the seed cotton yield from each plot is harvested and weighed to determine the impact of the different insecticide treatments on crop production.

  • Data Analysis: The percentage of mortality or reduction in infestation is calculated for each treatment relative to the untreated control. Yield data is also statistically analyzed to compare the performance of the different insecticides.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Gossyplure_Signaling_Pathway Pheromone This compound (Pheromone) Antenna Male Moth Antenna Pheromone->Antenna Binds to ORN Olfactory Receptor Neuron (ORN) Antenna->ORN OR Odorant Receptor (OR) ORN->OR SignalTransduction Signal Transduction Cascade OR->SignalTransduction Activates ActionPotential Action Potential SignalTransduction->ActionPotential Generates AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Transmits to BehavioralResponse Mating Behavior Disruption AntennalLobe->BehavioralResponse Processed signal leads to

Caption: this compound Signaling Pathway in Male Moths.

Experimental_Workflow Start Start: Field Selection Treatment Treatment Application (this compound vs. Alternatives) Start->Treatment Monitoring Data Collection (Multi-season) Treatment->Monitoring MothCatches Male Moth Catches Monitoring->MothCatches BollDamage Boll Damage Assessment Monitoring->BollDamage Yield Cotton Yield Measurement Monitoring->Yield Analysis Statistical Analysis MothCatches->Analysis BollDamage->Analysis Yield->Analysis Conclusion Conclusion: Comparative Efficacy Analysis->Conclusion

Caption: Experimental Workflow for Efficacy Comparison.

References

Cost-Benefit Analysis of Gossyplure in Cotton Farming: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The management of the pink bollworm (Pectinophora gossypiella), a devastating pest in cotton cultivation, has evolved from a heavy reliance on conventional insecticides to more integrated and sustainable approaches. Among these, the use of Gossyplure, the synthetic sex pheromone of the female pink bollworm moth, has emerged as a cornerstone of modern Integrated Pest Management (IPM) strategies. This guide provides a comparative analysis of this compound-based methods versus alternative pest control strategies in cotton farming, supported by available experimental data.

Executive Summary

This compound is primarily utilized in two ways: for monitoring pest populations using pheromone traps and for mating disruption, where a high concentration of the pheromone is released to confuse male moths and prevent them from locating females, thus suppressing pest populations. This approach offers a targeted, environmentally friendly alternative to broad-spectrum insecticides.

Key Findings:

  • Efficacy: Studies have consistently shown that mating disruption with this compound formulations like PB-Rope L and SPLAT-PBW can significantly reduce pink bollworm infestation, including the incidence of rosette flowers and damage to green bolls and locules.[1][2][3] The reduction in larval populations and boll damage is often comparable to or even better than conventional insecticide-based approaches.[1][4]

  • Yield and Profitability: The adoption of IPM strategies that include this compound has been linked to increased cotton yields and higher net returns. For instance, an IPM module including pheromone traps resulted in an average yield of 20.38 quintals per hectare compared to 18.33 q/ha in farmer's practice, with a corresponding increase in net returns and benefit-cost ratio.[5] In some cases, the use of PB-Rope L has been associated with a 32-40% increase in seed cotton yield over blocks relying solely on insecticides.[4]

  • Cost-Effectiveness: While the initial cost of pheromone products can be higher than some individual insecticide applications, the overall strategy can be economically viable. A mating disruption technique in Punjab, India, was estimated to cost approximately ₹1,200 per acre.[6] IPM programs incorporating pheromones have demonstrated the potential to reduce the number of insecticidal sprays, leading to cost savings on pesticides.[5]

  • Environmental and Ecological Benefits: this compound is species-specific, meaning it does not harm non-target organisms, including beneficial insects and predators that naturally help control pest populations. This contrasts sharply with broad-spectrum insecticides, which can disrupt the farm ecosystem.

Quantitative Data Comparison

The following tables summarize the available quantitative data from various studies, comparing this compound-based IPM strategies with conventional farmer practices (typically reliant on insecticides).

Table 1: Efficacy of this compound-Based IPM vs. Farmer's Practice

ParameterThis compound-Based IPMFarmer's Practice (Insecticides)% Reduction in Damage (IPM vs. FP)Source
Rosette Flowers (%)8.2316.048.6[7]
Green Boll Damage (%)7.3619.462.1[7]
Locule Damage (%)8.4141.079.5[7]
Open Boll Damage (%)14.8947.8368.9[4]
Larval Population (per 50 green bolls)5.42 - 6.7011.69 - 13.4750.3 - 53.6[8]

Table 2: Economic Performance of this compound-Based IPM vs. Farmer's Practice

ParameterThis compound-Based IPMFarmer's Practice (Insecticides)% Increase (IPM vs. FP)Source
Seed Cotton Yield (q/ha)20.3818.3311.2[5]
Seed Cotton Yield (q/ha)23.2417.0336.5[4]
Seed Cotton Yield (q/ha)33.5922.3350.4[3]
Net Returns (₹)24,6917,682221.4[5]
Net Returns (₹)30,773 - 31,27321,353 - 22,01341.2 - 44.1[4]
Benefit-Cost Ratio1.331.0922.0[5]
Benefit-Cost Ratio2.481.23101.6[7]

Table 3: Cost of this compound Application (Selected Data)

This compound Product/TechniqueApplication RateEstimated CostRegionSource
Mating Disruption Technique (Paste)400 spots/acre₹1,200 per acrePunjab, India[6]
Pheromone Traps (for mass trapping)20 traps/acre₹2,000 per acreKarnataka, India[7]
PB-Rope L100-200 ropes/acreNot specifiedBarbados[9]
SPLAT-PBW500 g/acre Not specifiedKarnataka, India[3]

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publicly available literature. However, a general methodology for evaluating the efficacy of this compound can be synthesized from the available information.

Objective: To compare the effectiveness of a this compound-based mating disruption strategy against a conventional insecticide-based strategy for the control of pink bollworm in cotton.

Experimental Design:

  • Site Selection: Choose a cotton-growing area with a known history of pink bollworm infestation.

  • Plot Design: Establish large, replicated plots for each treatment to minimize interference between pheromone-treated and insecticide-treated areas. A common design involves large blocks for each treatment, with a significant buffer zone between them.

  • Treatments:

    • Treatment 1 (this compound): Application of a specific this compound formulation (e.g., PB-Rope L at 200 dispensers/hectare) at the pin-square stage of cotton growth.[4]

    • Treatment 2 (Conventional Insecticide): Application of insecticides based on the local farmer's standard practice or pre-determined economic thresholds. The specific insecticides, application rates, and timing should be recorded.

    • Control (Optional): An untreated control plot may be included if ethical and practical, though often the farmer's practice serves as the control.

  • Data Collection:

    • Pest Monitoring: Install pheromone traps in all plots to monitor the population of adult male pink bollworm moths. Record the number of moths captured at regular intervals (e.g., weekly).

    • Infestation Assessment:

      • Rosette Flowers: At the flowering stage, randomly select a predetermined number of plants per plot and count the number of "rosette" flowers (a sign of larval infestation).

      • Green Boll Damage: From the squaring stage onwards, randomly collect a sample of green bolls from each plot (e.g., 100 bolls per plot) and dissect them to assess the percentage of infested bolls and the number of larvae per boll.

      • Locule Damage: Within the infested bolls, determine the percentage of damaged locules.

    • Yield and Quality Assessment:

      • Yield: At the end of the season, harvest cotton from a specified area within each plot to determine the seed cotton yield (e.g., in kg/hectare ).

      • Lint Quality: Analyze a sample of the harvested cotton for key fiber quality parameters, including fiber length, strength, and micronaire.

  • Economic Analysis:

    • Cost of Cultivation: Record all input costs for each treatment, including the cost of the this compound product, insecticides, labor for application, and any other variable costs.

    • Gross Returns: Calculate the gross returns based on the yield and the prevailing market price of cotton.

    • Net Returns and Benefit-Cost Ratio: Calculate the net returns (Gross Returns - Cost of Cultivation) and the benefit-cost ratio (Gross Returns / Cost of Cultivation) for each treatment.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments for all the collected parameters.

Visualizations

Pest_Management_Decision_Workflow start Start: Cotton Crop at Pin-Square Stage monitoring Pest Monitoring (Pheromone Traps) start->monitoring threshold Moth Count > Economic Threshold? monitoring->threshold gossyplure_strategy Implement this compound-Based Strategy threshold->gossyplure_strategy Yes continue_monitoring Continue Monitoring threshold->continue_monitoring No yield_analysis Yield & Quality Analysis gossyplure_strategy->yield_analysis insecticide_strategy Implement Conventional Insecticide Strategy insecticide_strategy->yield_analysis continue_monitoring->monitoring cost_benefit_analysis Cost-Benefit Analysis yield_analysis->cost_benefit_analysis end End of Season Decision cost_benefit_analysis->end

Caption: Decision workflow for implementing this compound vs. conventional pest control.

Cost_Benefit_Analysis_Logic cluster_this compound This compound-Based Strategy cluster_insecticide Conventional Insecticide Strategy gossyplure_costs Costs - Pheromone Product - Application Labor - Monitoring Traps evaluation Economic Evaluation (Net Returns, B:C Ratio) gossyplure_costs->evaluation gossyplure_benefits Benefits + Increased Yield + Improved Lint Quality + Reduced Insecticide Use + Environmental Benefits gossyplure_benefits->evaluation insecticide_costs Costs - Insecticide Products - Application Labor & Equipment - Potential Environmental Costs insecticide_costs->evaluation insecticide_benefits Benefits + Pest Suppression insecticide_benefits->evaluation

Caption: Logical framework for the cost-benefit analysis of pest management strategies.

Conclusion

The available evidence strongly suggests that this compound-based strategies, particularly when integrated into a broader IPM framework, offer a highly effective and economically advantageous alternative to conventional insecticide-heavy approaches for managing pink bollworm in cotton. The benefits extend beyond direct pest control to include higher yields, improved profitability, and significant environmental advantages. While the initial investment in pheromone products may be a consideration, the long-term gains in terms of reduced pesticide costs, enhanced crop value, and sustainability make this compound a compelling technology for modern cotton farming. Further research providing direct, comprehensive comparisons of specific this compound products against the latest generation of insecticides would be beneficial for refining cost-benefit models and guiding farmer decision-making.

References

Validating Gossyplure Activity: A Comparative Guide to Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of behavioral assays used to validate the activity of Gossyplure, the sex pheromone of the pink bollworm (Pectinophora gossypiella), against other control methods. Experimental data and detailed protocols are presented to support the evaluation of its efficacy.

This compound has been a cornerstone of integrated pest management (IPM) programs for the pink bollworm, primarily utilized for mating disruption to suppress pest populations.[1] Its validation relies on a series of behavioral assays that demonstrate its ability to influence male moth behavior, thereby reducing mating success and subsequent crop damage. This guide explores these assays and compares the performance of this compound with conventional insecticides and genetically modified crops.

Comparison of this compound-Based Strategies and Alternatives

The effectiveness of this compound is typically assessed in field trials by measuring its impact on key pest indicators compared to untreated controls and alternative control tactics, such as insecticide applications and the use of Bt cotton.

Treatment/Active IngredientRosetted Flower (%)Green Boll Damage (%)Open Boll Damage (%)Larval Population (per 20 bolls)Seed Cotton Yield (q/ha)Reference
This compound (Mating Disruption) --6.0--[2]
Insecticide: Chlorantraniliprole 18.5 SC 7.448.787.263.0920.45[3]
Insecticide: Spinetoram 11.7 SC --7.30-12.4[4]
Insecticide: Lambda-cyhalothrin 5 EC ----17.85[3]
Insecticide: Emamectin benzoate 5 SG --<7-21.95[5]
Insecticide: Indoxacarb 15 SC --<7-21.58[5]
Insecticide: Profenofos 50 EC --<7--[5]
Insecticide: Cypermethrin 25 EC --<7--[5]
Untreated Control -32.6832.27--[3]

Note: Data is compiled from multiple studies and experimental conditions may vary. Direct comparison between all values may not be straightforward.

Field studies have shown that mating disruption using this compound can be comparable to insecticidal spray treatments in controlling pink bollworm infestation.[1] For instance, pheromone-based strategies have demonstrated the ability to significantly reduce boll infestation compared to untreated areas.[2] However, the efficacy of newer insecticides like chlorantraniliprole and spinetoram often shows lower percentages of boll damage and higher yields in direct comparisons.[3][4]

Bt cotton, which produces insecticidal proteins (e.g., Cry1Ac and Cry2Ab), was initially highly effective against the pink bollworm.[6] However, resistance has emerged as a significant challenge, diminishing its effectiveness in some regions and leading to renewed reliance on other control measures.[6][7]

Key Behavioral Assays for this compound Validation

Wind Tunnel Bioassay

Wind tunnel bioassays are crucial for observing and quantifying the behavioral responses of male moths to a this compound-baited source in a controlled environment. These assays help to confirm the biological activity of the pheromone formulation.

  • Apparatus: A wind tunnel (e.g., 1m x 1m cross-section, 3m long) is used to create a laminar airflow at a controlled speed (e.g., 0.25 m/s). The tunnel is typically housed in a dark room under controlled temperature and humidity, and illuminated with infrared light, which is outside the visible spectrum of the moths.

  • Pheromone Source: A specific dose of this compound is applied to a dispenser (e.g., filter paper) and placed at the upwind end of the tunnel.

  • Moth Preparation: Laboratory-reared male pink bollworm moths are acclimated to the tunnel conditions for a period (e.g., 60 minutes) before the trial.

  • Release: Moths are released individually from a cage at the downwind end of the tunnel.

  • Behavioral Observation: The flight of each moth is recorded, often using 3D infrared high-speed cameras. The following behaviors are scored over a set period (e.g., 2 minutes):

    • Taking Flight (TF): The moth initiates flight.

    • Orientation Flight (OR): The moth flies upwind towards the pheromone source.

    • Half Upwind (HW): The moth successfully flies halfway to the source.

    • Approach (APP): The moth comes within a close range (e.g., 10 cm) of the source.

    • Landing (LA): The moth lands on or near the pheromone source.

The percentage of moths exhibiting each behavior is calculated to determine the attractiveness and activity of the this compound formulation.

Wind_Tunnel_Bioassay cluster_setup Setup cluster_assay Assay cluster_responses Scored Responses Pheromone Pheromone Source (this compound Dispenser) Tunnel Wind Tunnel (Controlled Airflow) Pheromone->Tunnel Moth_Prep Male Moth Acclimation Release Moth Release (Downwind) Moth_Prep->Release Observation Behavioral Observation (IR Cameras) Release->Observation 2 min TF Take Flight Observation->TF OR Orientation TF->OR HW Halfway OR->HW APP Approach HW->APP LA Landing APP->LA

Workflow for a typical wind tunnel bioassay to test this compound activity.
Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of a moth's antenna to volatile compounds. It is a rapid screening tool to confirm that the moth's olfactory receptors are detecting the this compound molecules.

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is excised. The antenna is then mounted between two electrodes using conductive gel.

  • Signal Amplification: The electrodes are connected to an amplifier to detect the small electrical signals generated by the antenna.

  • Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of this compound is injected into this airstream.

  • Data Recording: The change in electrical potential (depolarization) of the antenna upon stimulation is recorded as an EAG response. The amplitude of the response indicates the sensitivity of the antenna to the specific compound.

  • Control: A puff of air without the pheromone (solvent only) is used as a control to ensure the response is specific to the this compound.

EAG_Protocol cluster_prep Preparation cluster_measurement Measurement cluster_output Output Moth Immobilize Male Moth Antenna Excise Antenna Moth->Antenna Mount Mount Antenna on Electrodes Antenna->Mount Airflow Continuous Clean Airflow Mount->Airflow Record Record EAG Response Airflow->Record Stimulus Inject this compound Puff Stimulus->Airflow stimulus Signal Antennal Depolarization Signal (mV) Record->Signal

Experimental workflow for Electroantennography (EAG) analysis.
Field Trapping and Monitoring

Field trapping is the most direct behavioral assay to validate this compound's effectiveness under real-world conditions. Pheromone-baited traps are used for two main purposes: monitoring pest populations to time control measures and evaluating the efficacy of mating disruption strategies.

  • Trap Selection and Placement: Standardized traps (e.g., Delta or Funnel traps) are baited with this compound lures. Traps are placed within the cotton field at a specified density (e.g., 1 trap per hectare) and height.

  • Mating Disruption Evaluation: In fields treated with a mating disruption formulation of this compound, the number of male moths captured in the traps is compared to the captures in an untreated control field. A significant reduction in trap catch in the treated field indicates that the broadcasted pheromone is successfully competing with the traps, thus disrupting the males' ability to locate point sources of the pheromone (and, by extension, females).

  • Population Monitoring: Trap catches are recorded at regular intervals (e.g., weekly). The data on moth captures over time provides information on the seasonal population dynamics of the pink bollworm.

  • Correlation with Damage: Trap catch data is often correlated with crop damage assessments, such as the percentage of infested bolls, to establish economic threshold levels for insecticide applications.

Field_Trial_Logic cluster_fields Field Setup cluster_monitoring Monitoring cluster_data Data Collection cluster_analysis Analysis Treated Treated Field (this compound Mating Disruption) Trap_T Pheromone Traps in Treated Field Treated->Trap_T Damage_T Boll Damage (%) (Treated) Treated->Damage_T Control Control Field (No Mating Disruption) Trap_C Pheromone Traps in Control Field Control->Trap_C Damage_C Boll Damage (%) (Control) Control->Damage_C Catch_T Male Moth Catch (Treated) Trap_T->Catch_T Catch_C Male Moth Catch (Control) Trap_C->Catch_C Compare_Catch Compare Catch_T vs Catch_C Catch_T->Compare_Catch Catch_C->Compare_Catch Compare_Damage Compare Damage_T vs Damage_C Damage_T->Compare_Damage Damage_C->Compare_Damage

Logical flow of a field trial to validate this compound's mating disruption efficacy.

References

A Comparative Analysis of Synthetic Gossyplure and Natural Pheromone for the Management of Pink Bollworm (Pectinophora gossyppiella)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Pest Management Professionals

The pink bollworm (Pectinophora gossypiella) is a significant pest of cotton crops worldwide, causing substantial economic losses. Pheromone-based strategies, particularly the use of the sex pheromone gossyplure, have become a cornerstone of integrated pest management (IPM) programs for this insect. This guide provides a comprehensive comparison of synthetic this compound and the natural pheromone produced by female pink bollworm moths, offering researchers, scientists, and drug development professionals a detailed overview of their chemical composition, biological activity, and field efficacy. This analysis is supported by experimental data to aid in the informed selection and application of these semiochemicals.

Chemical Composition: A Tale of Two Isomers

The primary components of both natural and synthetic this compound are two geometric isomers of 7,11-hexadecadienyl acetate: (Z,Z)-7,11-hexadecadienyl acetate and (Z,E)-7,11-hexadecadienyl acetate. The critical difference between the natural pheromone and most commercially available synthetic formulations lies in the ratio of these two isomers.

Natural this compound, as released by the female pink bollworm moth, is a precise blend of these isomers. Studies have shown that the naturally produced pheromone typically has a higher proportion of the (Z,Z) isomer. For instance, analysis of pheromone glands from laboratory-reared female moths revealed a (Z,Z) to (Z,E) isomer ratio of approximately 52.5:47.5.[1] Interestingly, a field population of pink bollworm in Israel, where synthetic pheromones have been used for mating disruption, was found to have an even higher ratio of the (Z,Z) isomer, at approximately 62:38.[1]

In contrast, commercially produced synthetic this compound is most commonly formulated as a 1:1 racemic mixture of the (Z,Z) and (Z,E) isomers.[2][3] This formulation has been widely adopted for its ease of synthesis and proven effectiveness in the field for both monitoring and mating disruption.

Pheromone Source(Z,Z)-7,11-hexadecadienyl acetate(Z,E)-7,11-hexadecadienyl acetateReference
Natural Pheromone (Lab Population) ~52.5%~47.5%[1]
Natural Pheromone (Field Population) ~62%~38%[1]
Synthetic this compound (Commercial) 50%50%[2][3]

Biological Activity: The Importance of the Right Blend

The subtle differences in isomeric ratios between natural and synthetic this compound can have a significant impact on the behavioral and physiological responses of male pink bollworm moths. Laboratory and field experiments have demonstrated that the precise blend of isomers is crucial for optimal attraction and mating disruption.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. EAG studies have shown that male pink bollworm antennae are highly sensitive to both the (Z,Z) and (Z,E) isomers of this compound. While the antennae respond to each individual isomer, the response to a blend of the two is typically stronger, indicating a synergistic effect. Although direct comparative EAG data between natural extracts and various synthetic blends is limited in the available literature, the principle of synergistic antennal responses underscores the importance of the isomeric ratio.

Behavioral Assays in Wind Tunnels
Field Trapping Experiments

Field trapping studies offer the most direct measure of the attractiveness of different pheromone blends under real-world conditions. Research has shown that traps baited with synthetic this compound are effective in monitoring pink bollworm populations.[4][5] Furthermore, field trials in Malawi have indicated that synthetic blends containing 55-60% of the (Z,Z) isomer result in maximum male moth capture, suggesting that a blend more closely mimicking the natural ratio may be more effective than the standard 1:1 commercial mixture.[6]

Experiment TypeKey FindingsSupporting Evidence
Electroantennography (EAG) Male antennae are sensitive to both isomers, with a synergistic response to the blend.While direct comparative studies are sparse, the principle of synergistic response is well-established in insect olfaction.
Wind Tunnel Bioassays The correct isomeric ratio is crucial for eliciting the complete upwind flight and source location behavior in males.General findings from pheromone research support the importance of precise blend composition for optimal behavioral response.
Field Trapping Synthetic this compound is effective for monitoring. Blends with a higher proportion of the (Z,Z) isomer (55-60%) may be more attractive than the 1:1 commercial blend.[4][5][6]

Experimental Protocols

Pheromone Extraction and Analysis

Objective: To extract and quantify the isomeric composition of natural this compound from female pink bollworm moths.

Methodology:

  • Pheromone Gland Excision: Pheromone glands are dissected from virgin female moths, typically at the peak of their calling (pheromone-releasing) period.

  • Solvent Extraction: The excised glands are submerged in a small volume of a non-polar solvent, such as hexane, for a set period to extract the pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is then analyzed using GC-MS to separate and identify the different chemical components based on their retention times and mass spectra. This allows for the precise determination of the (Z,Z) to (Z,E) isomer ratio.

A Pheromone Gland Excision B Solvent Extraction (Hexane) A->B C GC-MS Analysis B->C D Isomer Ratio Determination C->D

Pheromone Extraction and Analysis Workflow
Electroantennography (EAG) Protocol

Objective: To measure the antennal response of male pink bollworm moths to different pheromone stimuli.

Methodology:

  • Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised.

  • Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.

  • Stimulus Delivery: A controlled puff of air carrying a known concentration of the test pheromone (e.g., a specific isomer or a blend) is delivered over the antenna.

  • Signal Recording: The electrical potential change across the antenna (the EAG response) is recorded and measured.

  • Data Analysis: The amplitude of the EAG response is used as a measure of the antenna's sensitivity to the specific stimulus.

cluster_prep Preparation cluster_exp Experiment A Male Moth Immobilization B Antenna Excision A->B C Electrode Placement B->C D Pheromone Stimulus Delivery C->D E EAG Signal Recording D->E F Antennal Response Quantification E->F Data Analysis

Electroantennography (EAG) Experimental Workflow

Conclusion

Both synthetic and natural this compound are effective tools for the management of the pink bollworm. The primary distinction lies in the isomeric ratio of the two key components. While the commercially standard 1:1 synthetic blend has proven to be a valuable and widely used tool for monitoring and mating disruption, evidence suggests that a synthetic blend more closely mimicking the natural, slightly higher (Z,Z) isomer ratio may offer enhanced attraction.

For researchers and professionals in drug development and pest management, this highlights the importance of considering the nuanced chemical ecology of the target species. Further research directly comparing the biological activity of natural pheromone extracts with a range of synthetic blends would be invaluable for optimizing pheromone-based control strategies. Such studies, employing techniques like EAG and wind tunnel bioassays, will be crucial in refining formulations to maximize their efficacy and sustainability in the field.

References

Gossyplure vs. Alternative Methods for Pink Bollworm Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gossyplure-based mating disruption techniques with other pest control methods for the Pink Bollworm (Pectinophora gossypliella), a significant pest in cotton cultivation worldwide. The information presented is based on experimental data from various geographical regions, offering insights into the efficacy and application of different control strategies.

Comparative Efficacy of this compound and Alternatives

This compound, the synthetic sex pheromone of the female pink bollworm moth, is a cornerstone of integrated pest management (IPM) programs in many cotton-producing regions. Its primary mode of action is mating disruption, where the widespread dissemination of the pheromone confuses male moths, preventing them from locating females and mating, thereby reducing the subsequent larval population.[1] The efficacy of this method is often compared to conventional insecticide applications and the use of genetically modified Bt cotton.

This compound-Based Mating Disruption

Studies across various countries have demonstrated the effectiveness of this compound in controlling pink bollworm populations. In central Greece, mating disruption using PB-Rope dispensers was found to be comparable to insecticidal spray treatments in reducing crop damage.[2] Similarly, research in the United States has shown that this compound formulations can significantly reduce male moth catches and boll infestations.[3] In Pakistan, the application of PB-ropes at a rate of 200 per acre resulted in a significant decrease in green boll damage (4.73%) compared to control plots (31.04%). In Brazil, this compound application led to an 84% reduction in boll infestation in the center of the treated area and a 110.5% increase in cotton yield.

Geographical RegionThis compound FormulationApplication RateEfficacy MetricResultControl
Pakistan PB-Ropes200 ropes/acre% Damage in Green Bolls4.73%31.04%
Brazil Pheromone DispensersNot Specified% Boll Infestation Reduction (Center)84%-
Brazil Pheromone DispensersNot Specified% Yield Increment (Center)110.5%-
USA (Arizona) Laminated Plastic FormulationNot SpecifiedBoll InfestationSignificantly ReducedInsecticide & Untreated Check
Greece PB-Rope DispensersNot SpecifiedCrop DamageComparable to InsecticidesInsecticide Sprays
Insecticidal Control

A wide array of insecticides are utilized for the control of pink bollworm, with varying degrees of efficacy. Newer generation insecticides have shown high effectiveness in reducing larval populations and crop damage. Studies in India have extensively evaluated the bioefficacy of several of these compounds.

InsecticideFormulationLarval Reduction Over Control (%)Green Boll Damage Reduction (%)Yield Increase Over Control (%)Geographical Region of Study
Chlorantraniliprole 18.5 SC74.32%77.34%72.95%India[4]
Spinosad 45 SC72.80%77.20%69.64%India[4]
Emamectin Benzoate 5 SG69.69%75.66%68.94%India[4]
Flubendiamide 39.35 SC72.21%75.94%68.44%India[4]
Indoxacarb 14.5 SC73.47%76.48%68.87%India[4]
Triazophos 40 EC---Pakistan[5]

Note: Efficacy can be influenced by factors such as application timing, pest pressure, and the development of insecticide resistance.

Genetically Modified Cotton (Bt Cotton)

The introduction of Bt cotton, which produces insecticidal proteins from Bacillus thuringiensis, has significantly impacted pink bollworm management. In China, the widespread adoption of Bt cotton has led to a "halo effect," causing a substantial decrease in the pink bollworm population on non-Bt cotton as well.[6] This has resulted in a 91% decrease in eggs and a 95% decrease in larvae on non-Bt cotton after 11 years of Bt cotton use.[6] However, the emergence of resistance in pink bollworm populations to Bt toxins is a growing concern in several regions, including India and China.[7][8]

Experimental Protocols

This compound Mating Disruption Efficacy Trial

A standardized protocol for evaluating the efficacy of this compound-based mating disruption is crucial for obtaining reliable and comparable data.

  • Trial Design:

    • Select large, isolated plots to minimize interference from surrounding areas and the immigration of mated females.[9]

    • Establish treated plots where the this compound formulation is applied and untreated control plots.

    • Replicate treatments to ensure statistical validity.

  • Pheromone Application:

    • Apply the this compound formulation (e.g., PB-Ropes, dispensers) at the recommended rate and timing, typically at the pin-square stage of cotton development.[1]

    • Distribute dispensers evenly throughout the treated plot.

  • Data Collection:

    • Moth Population Monitoring: Deploy pheromone-baited traps (e.g., delta traps) in both treated and control plots. Monitor and record the number of male moths captured at regular intervals (e.g., twice a week).[2] A significant reduction in moth catches in the treated plots is an indicator of successful communication disruption.

    • Crop Damage Assessment:

      • Rosette Flowers: Examine a random sample of flowers for the presence of "rosette" blooms, a characteristic sign of early larval infestation.

      • Boll Infestation: Collect a random sample of green bolls at different stages of development and dissect them to determine the percentage of infested bolls and the number of larvae per boll.

      • Locule Damage: At the end of the season, assess the percentage of damaged locules in mature bolls.

    • Yield Measurement: Harvest cotton from designated sub-plots within each treatment and control plot to determine the seed cotton yield.

  • Data Analysis:

    • Statistically analyze the data on moth catches, crop damage, and yield to determine the significance of the differences between the this compound-treated and control plots.

Signaling Pathways and Mechanisms

This compound Biosynthesis and Reception

The effectiveness of this compound relies on its ability to mimic the natural pheromone and disrupt the chemical communication between male and female moths. The biosynthesis of the natural pheromone in the female moth is a complex enzymatic process.[10]

gossyplure_biosynthesis acetyl_coa Acetyl-CoA stearic_acid Stearic Acid acetyl_coa->stearic_acid Acetyl-CoA Carboxylase & Fatty Acid Synthase oleic_acid Oleic Acid stearic_acid->oleic_acid Z9-Desaturase fatty_acyl_intermediates Fatty-Acyl Intermediates oleic_acid->fatty_acyl_intermediates Chain Shortening & Desaturation pheromone_components (Z,Z)- and (Z,E)-7,11- hexadecadienyl acetates (this compound) fatty_acyl_intermediates->pheromone_components Reduction & Acetylation pheromone_reception cluster_antenna Antennal Sensillum pbp Pheromone Binding Protein (PBP) or_orco Odorant Receptor (OR) + Orco Co-receptor pbp->or_orco Transports to orn Olfactory Receptor Neuron (ORN) ion_channel Ion Channel Opening or_orco->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential depolarization->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transmitted to This compound This compound Molecule This compound->pbp Binds to behavior Male Moth Flight & Mating Behavior brain->behavior Processes Signal & Initiates Behavior

References

Safety Operating Guide

Proper Disposal of Gossyplure: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Gossyplure are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, from personal protective equipment (PPE) to the final disposal of empty containers.

This compound, a pheromone used in the management of the pink bollworm, requires careful handling due to its potential hazards. Adherence to proper disposal protocols is essential to minimize risks to personnel and the environment.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes exposure to the chemical, which can cause skin and eye irritation.

Recommended PPE includes:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber or neoprene, should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes from splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator may be necessary.

Always work in a well-ventilated area, such as a chemical fume hood, when handling this compound.

Hazard Information

The following table summarizes the key hazard information for this compound, based on its Safety Data Sheet (SDS).

Hazard CategoryHazard StatementPrecautionary Statement
Skin IrritationH315: Causes skin irritationP264: Wash thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye IrritationH319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic HazardH413: May cause long lasting harmful effects to aquatic lifeP273: Avoid release to the environment.

Step-by-Step Disposal Procedure for this compound and Contaminated Materials

The proper disposal of this compound and any materials that have come into contact with it is crucial. The following steps provide a general guideline; however, it is essential to consult and adhere to your institution's specific hazardous waste management protocols and local regulations.

Step 1: Unused or Expired this compound

Unused or expired this compound should be treated as hazardous chemical waste.

  • Do Not Dispose Down the Drain: Never pour this compound down the sink or into any drainage system.

  • Original Container: If possible, keep the chemical in its original, tightly sealed container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste contractor.

Step 2: Empty this compound Containers

Empty containers that held this compound must also be disposed of carefully as they may contain residual amounts of the chemical.

  • Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste. Do not pour the rinsate down the drain.

  • Container Disposal: After triple rinsing and allowing the container to air dry in a well-ventilated area (like a fume hood), deface or remove the original label. The container can then typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.

Step 3: Contaminated Labware and Debris

Disposable items such as pipette tips, gloves, and absorbent pads that have come into contact with this compound should be managed as solid hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container or a durable plastic bag.

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contaminant (this compound).

  • Disposal: Arrange for the disposal of the solid hazardous waste through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Gossyplure_Disposal_Workflow cluster_waste_type Type of this compound Waste cluster_disposal_path Disposal Pathway start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired this compound waste_type->unused_product Unused Product empty_container Empty Container waste_type->empty_container Empty Container contaminated_debris Contaminated Debris (Gloves, etc.) waste_type->contaminated_debris Contaminated Debris dispose_hazardous_liquid Dispose as Liquid Hazardous Waste via EHS unused_product->dispose_hazardous_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse dispose_hazardous_solid Dispose as Solid Hazardous Waste via EHS contaminated_debris->dispose_hazardous_solid dispose_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->dispose_rinsate dispose_container Dispose of Defaced Container in Regular Lab Trash/Recycling triple_rinse->dispose_container

Caption: this compound Disposal Decision Workflow.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines for hazardous waste management.

Safeguarding Your Research: A Comprehensive Guide to Handling Gossyplure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and related disciplines, the safe and effective handling of semiochemicals like Gossyplure is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of your research.

Immediate Safety and Handling Precautions

This compound, a pheromone used in the management of the pink bollworm, is classified as a skin and eye irritant. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel handling this compound, whether in neat form or in solution, must wear the following PPE:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for tears or punctures before use and wash the exterior before removal.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles or a full-face shield should be worn.

  • Protective Clothing: A lab coat or a chemical-resistant apron is necessary to protect against spills and contamination of personal clothing. Trousers and closed-toe shoes are mandatory in the laboratory at all times.

  • Respiratory Protection: While this compound has low volatility, a respirator may be required when handling large quantities or if there is a risk of aerosolization. Consult your institution's safety guidelines for specific requirements.

Hazard Classification and Toxicity

Understanding the hazard profile of this compound is crucial for safe handling. The following table summarizes its key hazard classifications.

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation.
Serious Eye IrritationH319Causes serious eye irritation.
Aquatic Hazard (Chronic)H413May cause long lasting harmful effects to aquatic life.

This compound is placed in the United States Environmental Protection Agency (EPA) Toxicity Category IV for acute oral and primary dermal effects, which is the lowest level of acute toxicity. For acute dermal, acute inhalation, and primary eye irritation effects, it falls under Toxicity Category III.

Operational Plans for Laboratory Use

A systematic approach to handling this compound in a laboratory setting is essential for safety and experimental accuracy.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound for use in bioassays or other experimental procedures.

  • Preparation: Before handling the neat this compound, ensure all required PPE is correctly worn. The weighing and initial dilution should be performed in a fume hood.

  • Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of neat this compound into a clean glass vial.

  • Dissolving: Add the appropriate volume of a suitable solvent (e.g., hexane or another organic solvent compatible with your experimental setup) to the vial to achieve the desired concentration.

  • Mixing: Gently swirl the vial until the this compound is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution in a tightly sealed container in a designated, well-ventilated, and cool location, away from sources of ignition.

Disposal Plans

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Procedures
  • Unused this compound: Any unused portion of the material should be recycled for its approved use or returned to the manufacturer or supplier if possible.

  • Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and absorbent paper, should be considered chemical waste.

  • Waste Collection: Segregate this compound waste into a dedicated, clearly labeled, and sealed hazardous waste container.

  • Local Regulations: Always follow your institution's and local environmental regulations for the disposal of chemical waste.

Decontamination Protocol for Glassware
  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or methanol) to remove the bulk of the this compound residue. Collect this rinse solvent as chemical waste.

  • Washing: Wash the glassware with a laboratory detergent and warm water.

  • Final Rinse: Thoroughly rinse the glassware with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Logical Workflow for Handling this compound

The following diagram illustrates the key stages in the safe handling and disposal of this compound in a laboratory setting.

Gossyplure_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal & Decontamination PPE Don Personal Protective Equipment FumeHood Work in Fume Hood PPE->FumeHood Location Weigh Weigh Neat this compound FumeHood->Weigh Procedure Start Dissolve Prepare Solution Weigh->Dissolve Next Step Bioassay Conduct Experiment Dissolve->Bioassay Use in Waste Dispose of Contaminated Materials Bioassay->Waste Generates Decon Decontaminate Glassware Bioassay->Decon Requires

Caption: Workflow for Safe Handling and Disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.